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  • Product: 2-Methoxy-1,3,5-triazine
  • CAS: 17635-40-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of Flazasulfuron

A Note on Chemical Identification: This guide focuses on the herbicide Flazasulfuron (CAS RN: 104040-78-0). The initial query for CAS RN 17635-40-4 identifies a different, simpler molecule (2-methoxy-1,3,5-triazine). Giv...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the herbicide Flazasulfuron (CAS RN: 104040-78-0). The initial query for CAS RN 17635-40-4 identifies a different, simpler molecule (2-methoxy-1,3,5-triazine). Given the request for an in-depth guide for research and development professionals, this document addresses the compound with extensive agricultural application and a comprehensive dataset, Flazasulfuron, assuming an error in the originally provided CAS number.

Introduction

Flazasulfuron is a selective, systemic sulfonylurea herbicide used for pre- and post-emergence control of a wide spectrum of grass, broad-leaved weeds, and sedges.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it is applied in settings such as warm-season turf, vineyards, and sugarcane cultivation.[3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants, which leads to the cessation of cell division and plant growth.[1]

For researchers, formulation chemists, and environmental scientists, a thorough understanding of Flazasulfuron's physicochemical properties is paramount. These parameters govern its behavior from manufacturing and formulation to application, environmental fate, and toxicological profile. This guide provides a consolidated overview of Flazasulfuron's key physical and chemical properties, solubility characteristics, and the standard methodologies used to determine these essential data points.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and intrinsic properties is the foundation of all subsequent research and development.

  • IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea[2]

  • CAS Name: N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide[2]

  • CAS Registry Number: 104040-78-0[1]

  • Molecular Formula: C₁₃H₁₂F₃N₅O₅S[4]

  • Molecular Weight: 407.32 g/mol [4]

  • Synonyms: Katana, Shibagen, OK-1166, SL-160[1][5]

The core physicochemical properties of Flazasulfuron are summarized in the table below. These values are critical for predicting its behavior in various matrices.

Table 1: Summary of Flazasulfuron Physicochemical Properties

Property Value Unit Source(s)
Physical State White crystalline powder/solid - [2]
Melting Point 164-166 °C [5]
Density ~1.56 g/cm³ [5]
Vapor Pressure <0.013 mPa (at 25°C) [3]
Dissociation Constant (pKa) 4.6 (at 24°C) - [5]

| Octanol-Water Partition Coeff. (Log P) | 1.08 | - |[5] |

Field-Proven Insights:
  • Low Volatility: The very low vapor pressure indicates that Flazasulfuron is non-volatile.[2] This property is advantageous in agricultural applications, as it minimizes loss to the atmosphere during and after spraying, ensuring more of the active ingredient reaches the target weeds.

  • Weak Acid Character: With a pKa of 4.6, Flazasulfuron is a weak acid.[5] This is a defining characteristic of sulfonylurea herbicides. Its degree of ionization, and therefore its solubility and mobility, will be significantly influenced by the pH of the surrounding medium (e.g., soil water, spray tank solution).

  • Bioaccumulation Potential: The octanol-water partition coefficient (Log P) is a key indicator of a substance's lipophilicity and potential to bioaccumulate in organisms. A Log P value of 1.08 suggests a low tendency for bioaccumulation, as the compound does not strongly favor partitioning into fatty tissues.[5]

Section 2: Solubility Profile

Solubility is a critical parameter that dictates how a herbicide can be formulated (e.g., as a soluble concentrate, wettable powder, or water-dispersible granule) and its bioavailability and mobility in the environment.

Table 2: Solubility of Flazasulfuron in Water and Organic Solvents

Solvent Temperature (°C) Solubility Unit Source(s)
Water (pH 5) 25 0.027 g/L [6]
Water (pH 7) 25 2.1 g/L [6]
Acetone 25 22.7 g/L [6]
Methanol 25 4.2 g/L [6]
Ethyl Acetate 25 6.9 g/L [6]
Dichloromethane 25 22.1 g/L [6]
Toluene 25 0.56 g/L [6]

| n-Hexane | 25 | 0.0005 | g/L |[6] |

Expert Analysis of Solubility Data:

The solubility of Flazasulfuron is highly dependent on pH, a direct consequence of its weak acid nature.[2] At pH values below its pKa (4.6), the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule deprotonates to form a more polar, anionic species, leading to a dramatic increase in water solubility. This is clearly demonstrated by the nearly 80-fold increase in solubility from pH 5 (27 mg/L) to pH 7 (2100 mg/L).[6]

  • Causality in Formulation: This pH-dependent solubility is a crucial consideration for formulation scientists. To create a stable water-dispersible granule (WG) or suspension concentrate (SC), the pH of the formulation must be carefully controlled to prevent the active ingredient from either precipitating out or degrading.

  • Environmental Implications: In the environment, the pH of soil and surface water will dictate Flazasulfuron's mobility. In acidic soils, it will be less soluble and more likely to bind to soil organic matter, whereas in neutral to alkaline soils, its higher solubility increases its potential for leaching or runoff.

Flazasulfuron exhibits moderate to good solubility in polar organic solvents like acetone and dichloromethane, and very low solubility in nonpolar solvents like n-hexane.[6] This profile is typical for a molecule with its combination of polar functional groups and aromatic rings.

Section 3: Standardized Methodologies for Property Determination

To ensure data is reliable and comparable across different laboratories and regulatory submissions, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for testing chemicals.

Protocol 3.1: Determination of Aqueous Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 (Water Solubility) and is suitable for substances with solubility above 10⁻² g/L, which applies to Flazasulfuron at neutral pH.[7][8]

Step-by-Step Methodology:

  • System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7). Maintain the solution in a thermostatically controlled water bath at the test temperature (e.g., 25 ± 0.5 °C).

  • Addition of Test Substance: Add an excess amount of Flazasulfuron to a flask containing the buffered solution. The excess is critical to ensure that a saturated solution is achieved.

  • Equilibration: Vigorously stir the mixture in the constant temperature bath. The time required to reach equilibrium must be determined in a preliminary test but is typically 24 to 48 hours. This step ensures the dissolution process has reached its maximum point.

  • Phase Separation: After equilibration, cease stirring and allow the mixture to stand for a sufficient period (e.g., 24 hours) to allow undissolved material to sediment. For colloidal suspensions, centrifugation or filtration may be necessary to separate the solid and aqueous phases.[9]

  • Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.

  • Concentration Analysis: Determine the concentration of Flazasulfuron in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Repeat the process with at least two more flasks to ensure the results are reproducible. The measured concentrations should not differ by more than 30% to be considered valid.

Diagram of the Aqueous Solubility (Flask Method) Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare buffered solution at target pH B Add excess Flazasulfuron to flask A->B C Stir vigorously at constant temperature (e.g., 24-48h) B->C D Phase Separation (Sedimentation / Centrifugation) C->D E Sample clear aqueous phase D->E F Quantify concentration via HPLC-UV E->F Result Report Solubility (g/L) F->Result G cluster_cal System Calibration cluster_sample Sample Analysis A Inject reference standards with known Log P B Determine retention times (tR) A->B D Calculate log k for each standard B->D C Determine dead time (t0) C->D E Plot log k vs. Log P to create calibration curve D->E Result Calculate Log P from regression equation E->Result F Inject Flazasulfuron sample G Determine retention time (tR) F->G H Calculate log k for Flazasulfuron G->H H->Result

Sources

Exploratory

A Senior Application Scientist's Guide to the Controlled Synthesis of Methoxy-Substituted 1,3,5-Triazines from Cyanuric Chloride

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide provides an in-depth exploration of the synthesis of methoxy-substituted 1,3,5-triazines, pivotal scaffolds in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide provides an in-depth exploration of the synthesis of methoxy-substituted 1,3,5-triazines, pivotal scaffolds in medicinal chemistry and materials science. We move beyond simple procedural lists to dissect the underlying principles of reactivity and control. By understanding the causality behind each experimental step, the researcher is empowered to not only replicate but also innovate upon these foundational synthetic methods. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

The Strategic Importance of Cyanuric Chloride in Triazine Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands as an exceptionally versatile and cost-effective precursor for a vast array of substituted 1,3,5-triazine derivatives.[1][2] Its utility stems from the high reactivity of its three chlorine atoms towards nucleophilic substitution.[3] Critically, the reactivity of the remaining chlorine atoms decreases significantly after each substitution event. This progressive deactivation of the triazine ring is the cornerstone of selective synthesis, allowing for the stepwise and controlled introduction of different functional groups by carefully managing reaction conditions, most notably temperature.[1][4] This principle enables the rational design and synthesis of mono-, di-, and tri-substituted triazines with high precision.

The Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)

The reaction between cyanuric chloride and a methoxide source proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. An electron-rich nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the electron-deficient carbon atoms of the triazine ring. This attack temporarily breaks the aromaticity of the ring, forming a transient, negatively charged intermediate often referred to as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of a chloride ion, the leaving group.[3] A base is required to either generate the methoxide nucleophile from methanol or to neutralize the HCl byproduct.[3][4]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Restoration of Aromaticity CC Cyanuric Chloride (Electrophile) Int Meisenheimer-like Intermediate CC->Int + CH₃O⁻ MeO Methoxide (Nucleophile) Int2 Meisenheimer-like Intermediate Product Methoxy-Triazine Product Int2->Product - Cl⁻ Cl_ion Chloride Ion (Leaving Group)

Caption: The SNAr mechanism for methoxy substitution on cyanuric chloride.

Mastering Selectivity: Temperature as the Primary Control Lever

The key to synthesizing a specific methoxy-triazine derivative lies in the precise control of the reaction temperature. The significant difference in activation energy required for each successive substitution allows for a high degree of selectivity.

Target ProductDegree of SubstitutionTypical Reaction TemperatureStoichiometry (Methoxide:Cyanuric Chloride)
2,4-Dichloro-6-methoxy-1,3,5-triazineMono-substitution0–5 °C~1:1
2-Chloro-4,6-dimethoxy-1,3,5-triazineDi-substitution25–50 °C~2:1
2,4,6-Trimethoxy-1,3,5-triazineTri-substitution> 60 °C to Reflux>3:1

Note: These conditions are general guidelines. Optimal temperatures and times may vary based on the specific base, solvent, and concentration used.[1][4][5] Maintaining the temperature is crucial; for instance, allowing the temperature to rise prematurely during a mono-substitution attempt will inevitably lead to the formation of the di-substituted product.[6]

Field-Validated Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

This protocol details a robust method for the synthesis of the di-substituted product, a common intermediate in drug development. The procedure is adapted from established methodologies.[5][7]

4.1. Materials and Reagents

  • Cyanuric chloride (FW: 184.41 g/mol )

  • Sodium methoxide (solid) or a solution in methanol

  • Methanol (Anhydrous)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Heptane (for recrystallization)

  • Sodium Bicarbonate (for alternative methods)

  • Deionized Water

  • Ice

4.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel/addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Cooling bath (ice-water or cryocooler).

  • Heating mantle with temperature controller.

  • Büchner funnel and filtration apparatus.

  • Rotary evaporator.

4.3. Experimental Workflow

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere. start->setup charge Charge flask with cyanuric chloride and solvent (e.g., DMF). setup->charge cool Cool reaction mixture to 0-5°C. charge->cool add_meo1 Slowly add 1st equivalent of sodium methoxide solution. Maintain Temp: 0-5°C. cool->add_meo1 react1 Stir for 1-2 hours. Monitor by TLC/GC-MS for mono-substitution. add_meo1->react1 warm Gradually warm mixture to 40-45°C. react1->warm add_meo2 Slowly add 2nd equivalent of sodium methoxide solution. Maintain Temp: 40-45°C. warm->add_meo2 react2 Stir for 2-4 hours. Monitor reaction completion. add_meo2->react2 quench Quench reaction by pouring onto ice-water. react2->quench filter Filter the precipitated crude product. quench->filter wash Wash crude product with cold water. filter->wash dry Dry the product in a vacuum oven. wash->dry recrystallize Recrystallize from heptane for purification. dry->recrystallize end End: Pure Product recrystallize->end

Caption: Stepwise workflow for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

4.4. Step-by-Step Procedure

  • Reaction Setup: In a dry 500 mL three-neck flask under an inert atmosphere, dissolve cyanuric chloride (18.4 g, 0.1 mol) in anhydrous DMF (150 mL).

  • First Substitution: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium methoxide (5.4 g, 0.1 mol) in methanol (50 mL) dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.

    • Causality Note: This low temperature is critical to ensure only one chlorine atom is substituted, yielding the mono-methoxy intermediate.[6]

  • Second Substitution: After stirring at 0-5 °C for an additional hour, gradually warm the reaction mixture to 40-45 °C. Once the temperature is stable, add a second portion of sodium methoxide solution (5.4 g, 0.1 mol in 50 mL methanol) dropwise.

    • Causality Note: The increased thermal energy provides the necessary activation energy to displace the second, less reactive chlorine atom.[5]

  • Reaction Completion: Maintain the temperature at 40-45 °C and stir for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and intermediate.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture into 500 mL of ice-cold water with stirring. A white precipitate of the crude product will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Dry the crude product under vacuum. For higher purity, recrystallize the solid from heptane.[7] A typical yield for this procedure is up to 91%.[7]

Product Characterization: A Spectroscopic Validation

Proper characterization is essential to confirm the identity and purity of the synthesized 2-chloro-4,6-dimethoxy-1,3,5-triazine.

TechniqueExpected Result for 2-chloro-4,6-dimethoxy-1,3,5-triazineKey Distinguishing Features
¹H NMR A sharp singlet at ~3.98 ppm, integrating to 6 protons.[8]The single peak confirms the magnetic equivalence of the two methoxy groups.
¹³C NMR Peaks around ~54.6 ppm (OCH₃) and in the region of ~167-171 ppm for the triazine ring carbons.[8]Confirms the presence of both methoxy and triazine carbons.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the product's molecular weight (C₅H₆ClN₃O₂ ≈ 175.57 g/mol ).Provides definitive confirmation of the molecular weight.[9]
IR Spectroscopy Characteristic peaks for C=N stretching in the triazine ring and C-O stretching of the methoxy groups.Useful for confirming the presence of key functional groups.

Mandatory Safety Protocols

A rigorous adherence to safety is non-negotiable when handling these reagents.

  • Cyanuric Chloride: This compound is a fuming solid that is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[10][11] It reacts violently with water, releasing toxic HCl gas.[11][12]

    • Handling: Always handle in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[10][13]

    • Storage: Store in a cool, dry, well-ventilated area, away from water and moisture, under an inert atmosphere if possible.[10][12][14]

  • Sodium Methoxide: A corrosive and flammable solid. It reacts with water to form methanol and sodium hydroxide. Handle with care, avoiding contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour triazine waste down the drain.[13]

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,3,5 Triazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. Academia.edu. [Link]

  • Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. [Link]

  • Structure of 2,4,6-trimethoxy-1,3,5-triazine. ResearchGate. [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

Sources

Foundational

Unlocking the Triazine Core: A Guide to the Nucleophilic Aromatic Substitution Mechanism of Methoxy-Substituted 1,3,5-Triazines

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science, lar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science, largely due to the predictable and controllable nature of its synthesis.[1][2] The high degree of electron deficiency conferred by three ring nitrogen atoms makes the carbon centers exceptionally susceptible to nucleophilic attack. This guide provides a detailed exploration of the core mechanisms governing nucleophilic aromatic substitution (SNAr) on methoxy-substituted triazines. We will delve into the foundational principles of the addition-elimination pathway, the critical role of the Meisenheimer intermediate, the emerging evidence for concerted mechanisms, and the practical considerations for designing and executing these transformative reactions in a laboratory setting. This document is intended to serve as a technical resource, blending established theory with field-proven insights to empower researchers in their synthetic endeavors.

The Unique Electrochemistry of the 1,3,5-Triazine Ring

Unlike electron-rich aromatic systems like benzene, which readily undergo electrophilic aromatic substitution, the 1,3,5-triazine ring is profoundly electron-poor. The three electronegative nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the electron density at the ring carbons. This inherent electrophilicity is the cornerstone of triazine chemistry, making the ring an excellent substrate for nucleophilic aromatic substitution (SNAr).

This reaction class allows for the sequential and controlled replacement of leaving groups, typically halogens (like chlorine from the common precursor cyanuric chloride) or, as is the focus of this guide, alkoxy groups such as methoxy. This predictable reactivity is a synthetic chemist's asset, enabling the construction of complex, multi-substituted triazine libraries with diverse functionalities.[3]

The Core Mechanism: A Stepwise Addition-Elimination Pathway

The predominant mechanism for SNAr on methoxy-triazines is a two-step addition-elimination process.[1] This pathway is fundamentally different from SN1 or SN2 reactions and relies on the formation of a stabilized anionic intermediate.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of a nucleophile (Nu:) on a carbon atom bearing the methoxy leaving group. This is typically the slowest, and therefore rate-determining, step of the reaction.[1][5] The attack disrupts the ring's aromaticity, forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is paramount; the negative charge is effectively delocalized across the electronegative nitrogen atoms of the triazine ring, which act as powerful electron sinks.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step)

The Meisenheimer complex is a transient species. Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group, in this case, the methoxide ion (MeO⁻).[1][5] The overall reaction is driven forward by the formation of a stable aromatic product.

Caption: The Addition-Elimination SNAr mechanism on a methoxy-triazine.

The Concerted Pathway: An Evolving Mechanistic View

While the stepwise mechanism involving a Meisenheimer intermediate is well-established, compelling evidence suggests that some SNAr reactions on triazines and other electron-deficient heterocycles may proceed through a single-step, or concerted , mechanism.[8][9][10] In this scenario, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.

The distinction is not merely academic; it has practical implications for reaction kinetics and selectivity. A concerted mechanism avoids the formation of a high-energy intermediate. Recent studies using kinetic isotope effects and DFT calculations suggest this pathway may be more common than previously assumed, particularly with good leaving groups and strong nucleophiles.[10] For methoxy-triazines, where methoxide is a relatively poor leaving group compared to halides, the stepwise mechanism is often favored, but the possibility of a concerted pathway should not be dismissed, especially under forcing conditions or with highly activated substrates.

Field-Proven Insights: Key Factors Influencing Reactivity

Controlling the outcome of SNAr on triazines requires a nuanced understanding of the interplay between several experimental variables.

Parameter Effect on Reaction Rate & Selectivity Causality & Expert Insight
Nucleophile Strength Stronger nucleophiles (e.g., thiolates, primary amines) react faster than weaker ones (e.g., alcohols, water).The rate-determining step is the nucleophilic attack. A more potent nucleophile lowers the activation energy of this step, accelerating the formation of the Meisenheimer complex.[11]
Leaving Group Ability The reactivity order is generally F > Cl > Br > I > OMe > NR₂.This is a key differentiator from SN2 reactions. Here, the C-L bond is not broken in the rate-determining step. Instead, highly electronegative groups (like F) strongly polarize the C-L bond and stabilize the anionic intermediate, accelerating the initial attack.[5] Methoxy is a moderate leaving group, often requiring more forcing conditions than halides.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, THF) are generally preferred.These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, preserving its reactivity. Protic solvents can form hydrogen bonds with the nucleophile, decreasing its potency.[11]
Temperature Higher temperatures increase the reaction rate.Crucial for sequential substitutions on di- or tri-substituted triazines. The deactivating effect of an added nucleophile means that each subsequent substitution requires more energy. For example, the first substitution on cyanuric chloride might occur at 0°C, the second at room temperature, and the third may require heating to 80-100°C.
Ring Substituents Electron-donating groups (EDGs) on the nucleophile or other triazine positions decrease the rate. Electron-withdrawing groups (EWGs) on the triazine ring increase the rate.EWGs further enhance the ring's inherent electron deficiency, making it a better target for nucleophiles. Conversely, EDGs added in prior substitution steps reduce the electrophilicity of the remaining carbons, slowing subsequent reactions.[12][13]

Experimental Protocol: Sequential Substitution of a Dichloro-Methoxy-Triazine

This protocol provides a validated, step-by-step methodology for the synthesis of a disubstituted triazine, a common workflow in drug discovery programs.[14] It demonstrates the principle of temperature-controlled sequential substitution.

Objective: To synthesize 2-methoxy-4-amino-6-chloro-1,3,5-triazine from 2-methoxy-4,6-dichloro-1,3,5-triazine.

Materials:

  • 2-methoxy-4,6-dichloro-1,3,5-triazine (1.0 eq)

  • Ammonia (0.5 M solution in dioxane or aqueous solution) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Crushed Ice and Water

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Workflow:

protocol_workflow start Dissolve Dichloro-Methoxy-Triazine in anhydrous THF cool Cool reaction mixture to 0°C (Ice Bath) start->cool add_base Add DIPEA (Base) cool->add_base add_nuc Add Ammonia solution dropwise over 30 minutes add_base->add_nuc react Stir at 0°C for 2-4 hours add_nuc->react monitor Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexane) react->monitor quench Pour mixture into crushed ice/water to precipitate product monitor->quench Upon completion filter Filter the solid product quench->filter wash Wash with cold water to remove salts filter->wash dry Dry product under high vacuum wash->dry purify Purify via silica gel chromatography if necessary dry->purify end_node Characterize pure product (NMR, MS, etc.) purify->end_node

Caption: A typical experimental workflow for selective SNAr on a triazine.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-methoxy-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0°C. Causality: Low temperature is critical to prevent double substitution and ensure mono-substitution occurs selectively.

  • Base Addition: Add DIPEA (1.2 eq) to the reaction mixture. Causality: The base neutralizes the HCl formed during the reaction, preventing protonation of the nucleophile and driving the equilibrium towards the products.

  • Nucleophile Addition: Add the ammonia solution (1.1 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).[3]

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water. A white precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel, washing thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

  • Drying & Purification: Dry the isolated solid under high vacuum. If TLC indicates impurities, the product can be further purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Application in Drug Discovery

The synthetic tractability of methoxy-triazines via SNAr makes them highly valuable in drug discovery.[2][15] The triazine core can serve as a rigid scaffold to which different pharmacophoric elements can be attached in a controlled, sequential manner. This allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies. Many approved drugs and clinical candidates across oncology, infectious diseases, and inflammation incorporate the 1,3,5-triazine moiety, a testament to the power and reliability of this chemistry.[14][16]

Conclusion

The nucleophilic aromatic substitution of methoxy-triazines is a robust and versatile reaction critical to modern chemical synthesis. A thorough understanding of the underlying mechanistic principles—whether the classic stepwise addition-elimination or a concerted pathway—is essential for any scientist working with these heterocycles. By carefully controlling key experimental parameters such as temperature, solvent, and nucleophile choice, researchers can harness the predictable reactivity of the triazine core to build molecular complexity and accelerate the discovery of new chemical entities for a wide range of applications.

References

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

  • Li, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Perlinger, J. A., et al. (2006). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. Retrieved February 3, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved February 3, 2026, from [Link]

  • Umar, Y., et al. (2020). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Retrieved February 3, 2026, from [Link]

  • Gazitúa, M., et al. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. Retrieved February 3, 2026, from [Link]

  • Kumar, A., et al. (2015). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

  • Ali, H. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Retrieved February 3, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Cossey, K. (2022). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. Retrieved February 3, 2026, from [Link]

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ali, H. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Yuliani, R., et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. Retrieved February 3, 2026, from [Link]

  • Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved February 3, 2026, from [Link]

  • Strieth-Kalthoff, F., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition. Retrieved February 3, 2026, from [Link]

  • Dzwonkowska-Zarzycka, M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. Retrieved February 3, 2026, from [Link]

  • The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 3, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved February 3, 2026, from [Link]

  • Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of 2-Methoxy-s-Triazine Derivatives

This guide provides a comprehensive technical overview of the reactivity profile of 2-methoxy-s-triazine derivatives, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the reactivity profile of 2-methoxy-s-triazine derivatives, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of this scaffold is paramount for the rational design of novel molecules with tailored properties. This document moves beyond a simple recitation of reactions to explain the underlying electronic and steric factors that govern the reactivity of these versatile molecules.

The s-Triazine Core: An Electron-Deficient Scaffold

The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This high nitrogen content renders the ring electron-deficient and significantly influences its chemical reactivity.[5] Unlike benzene, which readily undergoes electrophilic aromatic substitution, the s-triazine core is deactivated towards electrophiles. Instead, its dominant mode of reaction is nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups.[1][6] The presence of a methoxy group at the 2-position introduces an electron-donating substituent that modulates this inherent reactivity, creating a unique chemical profile that will be explored in detail.

Synthesis of 2-Methoxy-s-Triazine Derivatives

The most common and industrially scalable route to 2-methoxy-s-triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride exhibit differential reactivity based on temperature, allowing for a controlled, stepwise substitution.[2][7]

Stepwise Nucleophilic Substitution of Cyanuric Chloride

The foundational principle for synthesizing substituted s-triazines is the temperature-dependent sequential reaction with nucleophiles. The first substitution can typically be achieved at 0-5°C, the second at room temperature, and the third requires elevated temperatures.[2][7] To synthesize a 2-methoxy derivative, one equivalent of a methoxide source, such as sodium methoxide, is reacted with cyanuric chloride at low temperatures.

Diagram of Synthetic Pathway from Cyanuric Chloride

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Methoxy 2,4-Dichloro-6-methoxy-1,3,5-triazine TCT->Methoxy 1. NaOMe, 0-5°C DiMethoxy 2-Chloro-4,6-dimethoxy-1,3,5-triazine Methoxy->DiMethoxy 2. NaOMe, rt TriMethoxy 2,4,6-Trimethoxy-1,3,5-triazine DiMethoxy->TriMethoxy 3. NaOMe, heat G cluster_0 SNAr on a Dichloro-s-triazine Reactant 2,4-Dichloro-6-methoxy-s-triazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻

Sources

Foundational

Technical Comparison: CDMT vs. 2-Methoxy-1,3,5-triazine

The following technical guide provides an in-depth analysis comparing CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and 2-methoxy-1,3,5-triazine . Mechanistic Divergence, Reactivity Profiles, and Applications in Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and 2-methoxy-1,3,5-triazine .

Mechanistic Divergence, Reactivity Profiles, and Applications in Drug Discovery[1]

Part 1: Executive Summary & Core Distinction

In the context of organic synthesis and medicinal chemistry, the distinction between CDMT and 2-methoxy-1,3,5-triazine is fundamental: it is the difference between a reactive electrophilic reagent and a stable heteroaromatic scaffold .

  • CDMT is a specialized coupling reagent ("Kaminski’s Reagent") designed to activate carboxylic acids via nucleophilic aromatic substitution (

    
    ). Its utility relies entirely on the labile chlorine atom at the C2 position.
    
  • 2-Methoxy-1,3,5-triazine acts primarily as a structural building block or a physicochemical probe. Lacking the chlorine "warhead," it is chemically inert under the mild conditions used for CDMT, requiring harsh activation (e.g., lithiation) to functionalize.

The Core Technical Differentiator: The presence of the C2-Chlorine atom in CDMT breaks the symmetry and stability of the triazine ring, creating a specific electrophilic site. In contrast, 2-methoxy-1,3,5-triazine lacks this leaving group, rendering the ring electron-deficient but kinetically stable against mild nucleophiles.

Part 2: Molecular Architecture & Physicochemical Properties

The structural variation dictates the electronic environment of the triazine ring. CDMT possesses two electron-donating methoxy groups and one electron-withdrawing chlorine. 2-Methoxy-1,3,5-triazine possesses one methoxy group and two hydrogen atoms (assuming the mono-substituted parent structure).

Table 1: Comparative Physicochemical Profile
FeatureCDMT 2-Methoxy-1,3,5-triazine
IUPAC Name 2-chloro-4,6-dimethoxy-1,3,5-triazine2-methoxy-1,3,5-triazine
CAS Number 3140-73-62804-46-8
Formula


Molecular Weight 175.57 g/mol 111.10 g/mol
Physical State White crystalline solidSolid / Crystalline (Low MP)
Electronic Character Highly Electrophilic (at C-Cl)Electron-deficient (Aromatic)
Leaving Group Chloride (

)
None (Hydrogens are poor LGs)
Primary Application Peptide Coupling, EsterificationGlass-forming materials, Scaffold
Stability Moisture sensitive (hydrolyzes to DMTOH)Relatively stable to hydrolysis

Part 3: Mechanistic Divergence

CDMT: The "Warhead"

CDMT functions through a defined Nucleophilic Aromatic Substitution (


) . The mechanism proceeds via the formation of a quaternary triazinylammonium salt (when using a tertiary amine like N-methylmorpholine), which then activates a carboxylic acid.
  • Step 1: The tertiary amine (NMM) attacks the C2 position, displacing the Chloride.

  • Step 2: The resulting intermediate (DMT-MM) is highly reactive toward carboxylates.

  • Step 3: The carboxylate attacks the triazine, forming an "active ester" (Triazine Super-Active Ester).

  • Step 4: An amine nucleophile attacks the carbonyl of the active ester, releasing the amide and the byproduct (DMTOH).

2-Methoxy-1,3,5-triazine: The Inert Scaffold

Without the chlorine atom, 2-methoxy-1,3,5-triazine does not undergo mild


. The C-H bonds at positions 4 and 6 are relatively unreactive toward nucleophiles like carboxylates or amines. Functionalization of this molecule typically requires:
  • Lithiation: Deprotonation of the C-H bond using strong bases (e.g., LiTMP) to generate a nucleophilic triazinyl lithium species.

  • Radical Chemistry: High-energy conditions to substitute the Hydrogen.

Visualization: Reactivity Pathways

The following diagram illustrates the critical "Fork in the Road" dictated by the Chlorine substituent.

ReactivityComparison CDMT CDMT (2-Cl-4,6-diOMe) Intermed_A Quaternary Ammonium Salt (Activated) CDMT->Intermed_A + NMM / RCOOH (SNAr of Cl) Methoxy 2-Methoxy-1,3,5-triazine (2-OMe-4,6-diH) Intermed_B No Reaction (Under mild conditions) Methoxy->Intermed_B + NMM / RCOOH Glass Molecular Glass (Material Science) Methoxy->Glass Self-Assembly (H-Bonding) Amide Amide Bond (Peptide Synthesis) Intermed_A->Amide + R-NH2

Figure 1: Mechanistic divergence. CDMT (Red) enables chemical coupling via Cl displacement. 2-Methoxy-triazine (Blue) is inert to this pathway.

Part 4: Applications in Drug Development

CDMT: The "Green" Coupling Agent

CDMT is preferred in process chemistry for its cost-efficiency and the ease of removing its byproduct (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, DMTOH). DMTOH is soluble in weak aqueous base, allowing for simple extractive workups.

  • Key Use Case: Synthesis of amides, esters, and anhydrides without using explosive additives (like HOBt).

  • Polysaccharide Modification: CDMT is the "Gold Standard" for activating Hyaluronic Acid (HA) for cross-linking, as it works in aqueous/organic mixtures where other reagents (EDC/NHS) might struggle with hydrolysis competition.

2-Methoxy-1,3,5-triazine: The Research Probe

This compound is rarely used as a reagent. Instead, it appears in:

  • Material Science: Studies on "Molecular Glasses."[1] The specific symmetry of methoxy-triazines allows them to form stable amorphous phases, useful in organic electronics.

  • Fragment-Based Drug Design (FBDD): As a minimal scaffold to study the binding of the triazine core in protein pockets without the interference of reactive halogens.

Part 5: Experimental Protocols

Protocol A: CDMT-Mediated Amide Coupling (General)

Use this protocol for synthesizing amides from carboxylic acids and amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[2]

  • CDMT (1.1 equiv)[2]

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: THF or Ethyl Acetate (0.1 - 0.2 M)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and CDMT in the solvent at 0°C.

  • Base Addition: Add NMM dropwise. A white precipitate (NMM-HCl) may form, indicating the formation of the active triazine ester. Stir for 1 hour at 0°C

    
     RT.
    
  • Coupling: Add the Amine. Stir at Room Temperature for 2–12 hours (monitor by TLC/LCMS).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes NMM and unreacted amine).

    • Sat.

      
       (removes DMTOH byproduct and unreacted acid).
      
    • Brine.[2]

  • Isolation: Dry over

    
     and concentrate.
    
Protocol B: Handling 2-Methoxy-1,3,5-triazine (Differentiation)

Demonstrating the inertness/stability.

If you attempt Protocol A using 2-methoxy-1,3,5-triazine instead of CDMT:

  • Add Acid + 2-methoxy-triazine + NMM.

  • Observation: No reaction occurs. No precipitate of NMM-HCl forms because there is no Chloride to displace.

  • Result: Recovery of starting materials. This negative control confirms the necessity of the Cl-leaving group.

Part 6: References

  • BenchChem. An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).Link[2]

  • Kamiński, Z. J. (1987). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[3][4][5][6] A new coupling reagent for peptide synthesis."[6] Synthesis, 1987(10), 917-920. Link

  • Kunishima, M., et al. (1999). "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)." Tetrahedron Letters, 40(29), 5327-5330. Link

  • Shirota, Y., et al. (2005). "Role of hydrogen bonding in the formation of glasses by small molecules: A triazine case study." Journal of Materials Chemistry, 15, 3014-3020. Link

  • Balaha, M., et al. (2016). "Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives." Journal of Applied Pharmaceutical Science, 6(04), 028-045.[7] Link

Sources

Exploratory

An In-Depth Technical Guide to the Stability of Methoxy-Triazine Rings in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its versatile biological activity. The incorporation of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its versatile biological activity. The incorporation of a methoxy group onto this heterocyclic ring system significantly influences the molecule's physicochemical properties, including its stability in aqueous environments. For drug development professionals and researchers, a comprehensive understanding of the stability of the methoxy-triazine moiety is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards. This guide provides a detailed exploration of the factors governing the stability of methoxy-triazine rings in aqueous solutions, the underlying degradation mechanisms, and the analytical methodologies for their characterization.

The Significance of the Methoxy-Triazine Core in Modern Chemistry

The methoxy-triazine core is a privileged scaffold in the design of a wide array of biologically active compounds. From potent herbicides like atrazine to crucial pharmaceuticals, the electronic and steric properties imparted by the methoxy group are key to their function. However, this functional group is also a primary site for hydrolytic degradation, a critical consideration in the development of stable formulations and the assessment of environmental fate.

Pillars of Methoxy-Triazine Ring Stability in Aqueous Media

The stability of a methoxy-triazine ring in an aqueous solution is not an intrinsic property but rather a dynamic interplay of several factors. A thorough understanding of these factors is essential for predicting and controlling the degradation of these compounds.

The Overarching Influence of pH

The pH of the aqueous medium is the most critical factor governing the stability of the methoxy-triazine ring. Hydrolysis, the primary degradation pathway, is significantly influenced by the concentration of hydronium and hydroxide ions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the triazine ring is susceptible to protonation, which enhances the electrophilicity of the carbon atom attached to the methoxy group. This facilitates nucleophilic attack by water, leading to the cleavage of the ether bond and the formation of a hydroxy-triazine derivative and methanol. The rate of this reaction is directly proportional to the concentration of hydronium ions. For instance, the hydrolysis of atrazine, a well-studied methoxy-triazine herbicide, is significantly faster in acidic solutions.[1]

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion acts as a potent nucleophile, directly attacking the electron-deficient carbon of the triazine ring bonded to the methoxy group. This leads to the displacement of the methoxide ion and the formation of the corresponding hydroxy-triazine. The reaction rate increases with increasing hydroxide ion concentration.

The Role of Temperature

As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of methoxy-triazine compounds. An increase in temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. Therefore, careful consideration of storage and handling temperatures is vital to maintain the integrity of methoxy-triazine-containing products.

The Impact of Substituents

The nature and position of other substituents on the triazine ring can significantly modulate its stability. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups can increase the electron density of the ring, thereby increasing its stability.

Unraveling the Degradation Pathways: A Mechanistic Perspective

The primary degradation pathway for methoxy-triazine rings in aqueous solution is hydrolysis, which can proceed through different mechanisms depending on the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of a methoxy-triazine can be conceptualized as a multi-step process:

  • Protonation of the Triazine Ring: In an acidic environment, a nitrogen atom on the triazine ring is protonated, increasing the overall positive charge of the ring system.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the methoxy group.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a better leaving group (methanol).

  • Elimination of Methanol: The protonated methoxy group departs as a molecule of methanol.

  • Deprotonation: The resulting hydroxyl group on the triazine ring is deprotonated to yield the final hydroxy-triazine product.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4 & 5: Elimination & Deprotonation Methoxy-Triazine Methoxy-Triazine Protonated_Triazine Protonated_Triazine Methoxy-Triazine->Protonated_Triazine H₃O⁺ Intermediate_1 Intermediate_1 Protonated_Triazine->Intermediate_1 H₂O Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxy-Triazine Hydroxy-Triazine Intermediate_2->Hydroxy-Triazine -CH₃OH, -H⁺ Methanol Methanol

Caption: Base-catalyzed hydrolysis of a methoxy-triazine ring.

Quantitative Assessment of Stability: A Data-Driven Approach

The stability of a methoxy-triazine compound is quantified by its rate of degradation, typically expressed as a rate constant (k) and a half-life (t½). The following table presents representative hydrolysis data for atrazine, a widely studied methoxy-triazine herbicide, at 35°C.

[1]| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | | :--- | :--- | :--- | | 3.0 | 1.85 x 10⁻³ | 373 | | 4.5 | 1.33 x 10⁻³ | 522 | | 8.0 | 1.06 x 10⁻³ | 657 |

As the data illustrates, the rate of hydrolysis is significantly faster in acidic conditions, as indicated by the larger rate constant and shorter half-life at pH 3.0.

Experimental Protocols for Stability Assessment: A Practical Guide

A robust assessment of the stability of a methoxy-triazine compound requires well-designed experiments and validated analytical methods. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

[2]#### Protocol 1: pH-Dependent Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of a methoxy-triazine compound at different pH values.

Materials:

  • Methoxy-triazine compound of interest

  • Sterile, aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • HPLC or GC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the methoxy-triazine compound in a suitable solvent. Spike the stock solution into the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is analytically feasible and below the compound's solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 35°C, or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Sample Analysis: Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing). Quantify the concentration of the parent methoxy-triazine compound using a validated HPLC or GC-MS method.

  • Data Analysis: Plot the concentration of the methoxy-triazine compound versus time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Stability-Indicating HPLC Method for a Methoxy-Triazine Drug

Objective: To develop and validate an HPLC method capable of separating the parent methoxy-triazine drug from its degradation products.

Instrumentation and Conditions (Example for Lamotrigine):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 Qualisil BDS (250 mm × 4.6 mm, 5 µm). *[1] Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 7.4) and methanol (60:40 v/v). *[1] Flow Rate: 1.3 mL/min. *[1] Detection Wavelength: 305 nm. *[1] Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Forced Degradation Studies: Subject the methoxy-triazine drug to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Development: Optimize the mobile phase composition, flow rate, and column to achieve adequate separation between the parent drug and all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development HPLC Method Development (Column, Mobile Phase, Flow Rate) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Routine_Analysis Routine Stability Sample Analysis Method_Validation->Routine_Analysis

Caption: Workflow for developing a stability-indicating HPLC method.

Case Study: Stability of Lamotrigine

Lamotrigine, an anticonvulsant drug, contains a triazine ring, although it is not a methoxy-triazine. However, stability studies on lamotrigine provide valuable insights into the degradation of the triazine core. Forced degradation studies have shown that lamotrigine degrades under acidic, alkaline, oxidative, and thermal conditions. S[3]tability-indicating HPLC methods have been developed to separate lamotrigine from its degradation products, ensuring accurate quantification in pharmaceutical formulations. T[1][3]hese studies highlight the importance of comprehensive stability testing for all triazine-containing drugs.

Conclusion

The stability of the methoxy-triazine ring in aqueous solution is a multifaceted issue of critical importance in the fields of drug development and environmental science. A thorough understanding of the influence of pH, temperature, and substituents, coupled with a mechanistic appreciation of the degradation pathways, is essential for the rational design of stable molecules and formulations. The application of robust experimental protocols, guided by regulatory standards, and the use of validated stability-indicating analytical methods are indispensable for ensuring the quality, safety, and efficacy of products containing this important chemical scaffold.

References

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica. [Link]

  • Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Journal of Chemical Health Risks. [Link]

  • Hydrolysis kinetics of atrazine and influence factors. PubMed. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • OECD Guideline for the Testing of Chemicals 111: Hydrolysis as a Function of pH. Organisation for Economic Co-operation and Development. [Link]

Sources

Foundational

2-Methoxy-1,3,5-triazine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals The 1,3,5-triazine core, a six-membered aromatic ring containing three nitrogen atoms, has emerged as a versatile and privileged scaffold in the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The 1,3,5-triazine core, a six-membered aromatic ring containing three nitrogen atoms, has emerged as a versatile and privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties, three-fold symmetry, and capacity for facile, sequential substitution make it an attractive template for the design of novel therapeutic agents.[4] Among its numerous derivatives, 2-methoxy-1,3,5-triazine and its congeners serve as pivotal building blocks, offering a fine-tuned balance of reactivity and stability that is essential for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of the 2-methoxy-1,3,5-triazine scaffold, underpinned by field-proven insights and detailed experimental protocols.

I. The Strategic Advantage of the 1,3,5-Triazine Core

The utility of the 1,3,5-triazine ring in drug design stems from several key features:

  • Structural Versatility: The triazine ring possesses three positions (C2, C4, C6) that can be independently functionalized, allowing for the creation of diverse chemical libraries with tailored properties.[4] This multi-vector substitution capability is crucial for optimizing ligand-target interactions.

  • Bioisosterism: The triazine nucleus can act as a bioisostere for other aromatic systems, such as benzene or purine nucleotides.[2][5] This allows for the modification of physicochemical properties like solubility and metabolic stability while retaining or enhancing biological activity.[6][7]

  • Modulated Reactivity: The reactivity of the triazine core is highly dependent on its substituents, a feature that can be exploited for selective chemical transformations.[8][9]

The introduction of a methoxy group at the C2 position is a common and strategic first step in the elaboration of the triazine scaffold. This electron-donating group serves to attenuate the reactivity of the remaining positions, typically occupied by chlorine atoms in the common starting material, cyanuric chloride. This modulation is critical for achieving selective and controlled sequential substitutions.[8][9]

II. Synthesis and Reactivity: A Controlled Approach to Molecular Diversity

The cornerstone of 1,3,5-triazine chemistry is the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[10] The reactivity of the chlorine atoms decreases with each successive substitution, a phenomenon that allows for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[8][11]

  • First Substitution: The first chlorine atom is highly reactive and can be displaced by a wide range of nucleophiles at low temperatures (typically 0-5 °C).

  • Second Substitution: The second substitution requires elevated temperatures (room temperature to ~50 °C).

  • Third Substitution: The final substitution often necessitates more forcing conditions, including higher temperatures and sometimes the use of catalysts.

This differential reactivity is the key to creating unsymmetrically substituted triazines.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol describes a common method for the synthesis of a key intermediate in the elaboration of 2-methoxy-1,3,5-triazine-based scaffolds.[9]

Materials:

  • Cyanuric chloride (1 equivalent)

  • Sodium methoxide (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Distilled water

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: Dissolve cyanuric chloride in DMF in a round bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Nucleophilic Addition: Slowly add a solution of sodium methoxide in DMF dropwise to the cooled cyanuric chloride solution, maintaining the temperature below 5 °C. The causality here is to prevent over-reaction and the formation of trisubstituted byproducts. The first two substitutions are exothermic, and temperature control is crucial for selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate completion.

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring. This will precipitate the product and quench any unreacted reagents.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to afford the desired 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected ¹H NMR spectrum will show a singlet for the two equivalent methoxy groups.

The following diagram illustrates the logical flow for the synthesis of a trisubstituted 1,3,5-triazine, highlighting the importance of temperature control.

G A Cyanuric Chloride B First Nucleophile (Nu1) 0-5 °C A->B Step 1 C Monosubstituted Triazine B->C D Second Nucleophile (Nu2) Room Temperature C->D Step 2 E Disubstituted Triazine D->E F Third Nucleophile (Nu3) Elevated Temperature E->F Step 3 G Trisubstituted Triazine F->G

Caption: Sequential substitution of cyanuric chloride.

III. Applications in Medicinal Chemistry: Targeting a Spectrum of Diseases

The 2-methoxy-1,3,5-triazine scaffold and its derivatives have been successfully employed in the development of a wide array of therapeutic agents.[3] The triazine core often serves as a central hub to which various pharmacophoric elements are attached, enabling interactions with multiple biological targets.

Kinases are a major class of drug targets in oncology, and the 1,3,5-triazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Novel 1,3,5-triazine derivatives have been synthesized that exhibit dual inhibitory activity against PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[12] One study reported a compound that showed significant potency against HeLa cervical cancer cells by inhibiting this pathway.[12]

  • EGFR-TK Inhibitors: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. 1,3,5-triazine derivatives have been shown to be effective inhibitors of EGFR-tyrosine kinase (EGFR-TK), demonstrating potent anti-breast cancer activity.[13] Molecular docking studies have revealed that these compounds can interact with key catalytic residues in the EGFR active site.[13]

The following diagram depicts the central role of the PI3K/mTOR pathway in cell growth and how it can be targeted by triazine-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth Triazine_Inhibitor 2-Methoxy-1,3,5-Triazine Derivative Triazine_Inhibitor->PI3K Triazine_Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by triazine derivatives.

The 1,3,5-triazine scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[1]

  • Cholinesterase Inhibitors: Derivatives of 1,3,5-triazine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.[1]

The structural diversity of 1,3,5-triazine derivatives has led to the discovery of compounds with significant antimicrobial and antiviral activities.[4]

IV. Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 1,3,5-triazine derivatives against various biological targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetIC₅₀ / KᵢReference
2-Phenylthiazole-1,3,5-triazinesAChE0.26 ± 0.036 µM[1]
2-Phenylthiazole-1,3,5-triazinesBuChE0.78 ± 0.17 µM[1]
1,3,5-Triazine Derivative (Compound 1d)EGFR-TK0.44 nM (Kᵢ)[13]
1,3,5-Triazine Derivative (Compound 6h)PI3KαSignificant Activity[12]
V. Future Perspectives and Conclusion

The 2-methoxy-1,3,5-triazine scaffold continues to be a highly valuable platform in medicinal chemistry. Its predictable reactivity and synthetic tractability allow for the systematic exploration of chemical space and the optimization of lead compounds. Future research will likely focus on the development of more complex and multi-functionalized triazine derivatives, including their use in multi-target directed ligands (MTDLs) for complex diseases.[4] The application of modern synthetic methodologies, such as microwave-assisted synthesis, will further accelerate the discovery of novel triazine-based therapeutics.[14][15]

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central.
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.
  • [1][8][12]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. MDPI.

  • Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold.
  • 2,4,6-Trimethoxy-1,3,5-triazine. Benchchem.
  • A Comparative Guide: 2-Chloro-4-methoxy-1,3,5. Benchchem.
  • Anti-breast cancer activity of selected 1,3,5-triazines via modul
  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.

Sources

Exploratory

Harnessing the Electronic Landscape of the Triazine Core: A Guide to Substituent Effects for Researchers and Drug Developers

An In-Depth Technical Guide: Preamble: The Triazine Scaffold - An Electron-Deficient Canvas The 1,3,5-triazine, or s-triazine, ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] This six-mem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: The Triazine Scaffold - An Electron-Deficient Canvas

The 1,3,5-triazine, or s-triazine, ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] This six-membered aromatic heterocycle, containing three nitrogen atoms, presents a unique electronic landscape.[3][4] The high electronegativity of the nitrogen atoms creates a significant electron deficiency on the ring carbons, rendering the entire system inherently electrophilic. This intrinsic property is not a limitation but rather a versatile canvas for chemical innovation. The reactivity, stability, biological activity, and photophysical properties of any triazine-based molecule are profoundly dictated by the electronic nature of the substituents attached to this core.[5][6][7]

This guide provides a comprehensive exploration of how electron-donating and electron-withdrawing substituents modulate the electronic properties of the triazine ring. We will delve into the causal relationships between substituent choice and molecular behavior, offering field-proven insights and detailed experimental protocols to empower researchers in their design and synthesis efforts.

The Fundamental Principles: Inductive and Resonance Effects

The influence of a substituent is primarily exerted through two fundamental electronic mechanisms: the inductive effect and the resonance effect. Understanding the interplay of these forces is critical to predicting and controlling the properties of a substituted triazine.

  • Inductive Effect (σ-bond mediated): This effect is transmitted through the sigma bond framework and arises from the intrinsic electronegativity of atoms. Electron-withdrawing groups (EWGs) with highly electronegative atoms pull electron density away from the triazine ring, while electron-donating groups (EDGs) like alkyl groups push electron density towards it.[8]

  • Resonance Effect (π-bond mediated): This effect involves the delocalization of π-electrons between the substituent and the triazine ring. EDGs with lone pairs (e.g., -NH₂, -OR) can donate electron density into the ring's π-system, while EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density.[9]

The net effect of a substituent is a combination of these two phenomena, which can either reinforce or oppose each other.

Visualizing Electronic Influence

The following diagram illustrates the fundamental push-pull dynamics exerted by substituents on the triazine core.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect triazine_edg Triazine (δ-) EDG -NH₂ EDG->triazine_edg Resonance & Inductive Donation (Increases Ring e⁻ Density) triazine_ewg Triazine (δ+) EWG -NO₂ triazine_ewg->EWG Resonance & Inductive Withdrawal (Decreases Ring e⁻ Density)

Caption: Push-pull effects of EDGs and EWGs on the triazine ring.

Modulating Reactivity: The Art of Sequential Substitution

The most powerful synthetic application of electronic tuning in triazine chemistry is the sequential nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][10] This process is a masterclass in exploiting the decreasing electrophilicity of the triazine core as electron-donating nucleophiles replace electron-withdrawing chlorine atoms.

The first substitution occurs readily at low temperatures (0–5 °C) because the three chlorine atoms strongly withdraw electron density, making the ring carbons highly susceptible to nucleophilic attack.[1] Once the first chlorine is replaced by a more electron-donating group (e.g., an amine), the ring's electron density increases, deactivating it towards further substitution. Consequently, the second substitution requires a higher temperature (typically room temperature), and the final substitution often requires heating or reflux.[1] This differential reactivity allows for the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines with precise regiochemistry.

Experimental Workflow: Stepwise Nucleophilic Substitution

G start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) cond1 0-5 °C start->cond1 step1 Add Nucleophile 1 (NuH-1) Base (e.g., DIPEA) Solvent (e.g., THF) prod1 Mono-substituted Triazine step1->prod1 cond1->step1 cond2 Room Temperature (~25 °C) prod1->cond2 step2 Add Nucleophile 2 (NuH-2) Base (e.g., DIPEA) prod2 Di-substituted Triazine step2->prod2 cond2->step2 cond3 Heat / Reflux (e.g., 60-100 °C) prod2->cond3 step3 Add Nucleophile 3 (NuH-3) prod3 Tri-substituted Triazine step3->prod3 cond3->step3

Caption: Temperature-controlled workflow for sequential triazine substitution.

Impact on Physicochemical and Biological Properties

The electronic nature of substituents directly translates into observable and often predictable changes in a molecule's properties, from its spectroscopic signature to its biological activity.

Spectroscopic and Photophysical Properties

The electronic perturbations caused by substituents are readily observed using spectroscopic techniques.

  • UV-Vis Spectroscopy: Electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[5] This narrowing of the HOMO-LUMO gap typically results in a bathochromic (red) shift in the molecule's maximum absorption wavelength (λₘₐₓ).[11][12] This principle is fundamental to designing triazine-based dyes and fluorescent probes.[13][14]

  • NMR Spectroscopy: The chemical shifts of the triazine ring's carbon atoms are highly sensitive to substituent electronic effects. Electron donation shields the carbon nuclei, causing an upfield shift (lower ppm) in ¹³C NMR spectra, whereas electron withdrawal deshields them, leading to a downfield shift (higher ppm).[15][16]

Applications in Drug Discovery

In medicinal chemistry, the triazine scaffold is considered a "privileged structure" due to its ability to present substituents in a defined spatial orientation.[1][7] Fine-tuning the electronic properties of these substituents is a key strategy for optimizing drug candidates.

  • Receptor Binding: The electron distribution across the triazine molecule influences its ability to form hydrogen bonds, engage in π-stacking, and make other critical interactions within a biological target's binding pocket. Studies have shown that switching between EWGs and EDGs can dramatically alter receptor affinity.[17] For example, in a series of 1,3,5-triazine derivatives targeting the 5-HT₇ receptor, a strongly deactivating cyano (-CN) substituent resulted in a loss of activity, while a weakly deactivating fluorine atom maintained high affinity.[17]

  • ADME Properties: Electronic effects can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing electron-withdrawing groups can sometimes alter a molecule's pKa or its susceptibility to metabolic enzymes like cytochrome P450s.

Table 1: Influence of Substituent Class on Triazine Properties
PropertyEffect of Electron-Donating Groups (e.g., -NH₂, -OCH₃)Effect of Electron-Withdrawing Groups (e.g., -Cl, -CN, -NO₂)
Ring Electron Density IncreasedDecreased[8][18]
Reactivity to Nucleophiles Decreased (Deactivating)Increased (Activating)[1][10]
HOMO-LUMO Gap Generally Decreased[5]Generally Decreased[5]
UV-Vis λₘₐₓ Bathochromic Shift (Red Shift)[11][14]Bathochromic Shift (Red Shift)[11][12]
¹³C NMR Chemical Shift Upfield Shift (Shielding)[16]Downfield Shift (Deshielding)[15]
Biological Activity Modulates target affinity and ADME properties[17]Modulates target affinity and ADME properties[17][19]

Quantitative Analysis: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents.[20][21]

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reaction.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference reaction.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It quantifies the electronic effect of the substituent.[22]

    • σ > 0 for electron-withdrawing groups.

    • σ < 0 for electron-donating groups.

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.[20]

While originally developed for benzoic acid derivatives, the principles of linear free-energy relationships are widely applicable and provide a powerful tool for rationalizing and predicting the behavior of substituted triazine systems.[23]

Table 2: Selected Hammett Substituent Constants (σₚ)
Substituentσₚ ValueElectronic Character
-NH₂-0.66Strongly Donating
-OH-0.37Strongly Donating
-OCH₃-0.27Donating
-CH₃-0.17Weakly Donating
-H0.00Reference
-Cl+0.23Withdrawing
-Br+0.23Withdrawing
-CO₂H+0.45Withdrawing
-CN+0.66Strongly Withdrawing
-NO₂+0.78Strongly Withdrawing
(Data sourced from established physical organic chemistry literature)[21]

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols outline standard procedures for the synthesis and characterization of substituted triazines.

Protocol 1: Synthesis of a Trisubstituted 1,3,5-Triazine

Objective: To synthesize 2-(Butylamino)-4,6-dichloro-1,3,5-triazine as the first step in a sequential substitution.

Rationale: This protocol demonstrates the controlled monosubstitution of cyanuric chloride by maintaining a low temperature to prevent over-reaction. The base is crucial for neutralizing the HCl byproduct.

Materials:

  • Cyanuric chloride (1.0 eq)

  • n-Butylamine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve cyanuric chloride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of n-butylamine and DIPEA in THF.

  • Add the amine solution dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Characterization by UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λₘₐₓ) of a substituted triazine.

Rationale: This method quantifies the effect of substituents on the electronic transitions within the molecule. The choice of solvent is important as solvatochromic effects can occur.

Materials:

  • Substituted triazine sample

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the triazine sample of known concentration (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM).

  • Calibrate the spectrophotometer by running a baseline (blank) with the pure solvent.

  • Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 200-600 nm).

  • Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

  • (Optional) Use the absorbance values from the dilution series to calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Conclusion

The electronic properties of the 1,3,5-triazine ring are not static; they are a dynamic feature that can be precisely controlled through the judicious selection of substituents. By mastering the principles of inductive and resonance effects, researchers can tune the reactivity, photophysics, and biological interactions of triazine-based compounds. This guide has provided the foundational knowledge, practical workflows, and analytical protocols to empower scientists and drug developers to rationally design and synthesize the next generation of innovative triazine molecules. The self-validating nature of these protocols, rooted in the predictable consequences of electronic modulation, ensures a robust and logical path from concept to creation.

References

  • Zheng, W., Wong, N.-B., Zhou, G., Liang, X., Li, J., & Tian, A. (2004). Theoretical study of tri-s-triazine and some of its derivatives. New Journal of Chemistry, 28(2), 275. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Al-Hunaiti, A. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(15), 3354. [Link]

  • Gauthier, S., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3241. [Link]

  • Grazioli, D., et al. (2020). Electronic and Optical Properties of Protonated Triazine Derivatives. The Journal of Physical Chemistry C, 124(52), 28516–28525. [Link]

  • Khan, I., et al. (2018). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Journal of Chemistry. [Link]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • University of Calgary. Ch12: Substituent Effects. Chemistry LibreTexts. [Link]

  • Kumar, R., et al. (2022). Triazines – A comprehensive review of their synthesis and diverse biological importance. Bioorganic & Medicinal Chemistry, 62, 116731. [Link]

  • Dzwonkowska-Zarzycka, M., et al. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 17(3), 558. [Link]

  • Satała, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7486. [Link]

  • Wikipedia. (2023). Triazine. Wikipedia. [Link]

  • Wikipedia. (2024). Dye. Wikipedia. [Link]

  • Li, J., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(20), 12648-12703. [Link]

  • Shahbaz, M., et al. (1983). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society, 105(17), 5646–5652. [Link]

  • Patel, R. B., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 7, 136. [Link]

  • Demian, Y., et al. (2017). 3-Substituted Benzo[ e][5][10][24]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 82(17), 9013-9024. [Link]

  • de Souza, M. C. B. V., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 863. [Link]

  • Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 19(5), 499-520. [Link]

  • Wikipedia. (2023). Hammett equation. Wikipedia. [Link]

  • Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

  • Ma, D., et al. (2018). Theoretical studies on mechanical and electronic properties of s-triazine sheet. Physica E: Low-dimensional Systems and Nanostructures, 97, 262-267. [Link]

  • LibreTexts. (2020). 14.3: Substituent Effects. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 9(6), 629. [Link]

  • Liu, T., et al. (2014). A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. RSC Advances, 4(69), 36691-36699. [Link]

  • Ren, Y., et al. (2009). Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. Dyes and Pigments, 82(3), 326-332. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. ijpsr.com. [Link]

  • El-Faham, A., et al. (2022). Synthesis, X-ray, spectroscopic characterization (NMR, FT-IR, Raman, and UV–VIS), Hirshfeld surface analysis, DFT, molecular docking, and estimating anticancer of 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine. Journal of Molecular Structure, 1250, 131758. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]

  • El-Shishtawy, R. M., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. International Journal of Photoenergy. [Link]

  • Kim, Y., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1672-1681. [Link]

  • The Organic Chemistry Tutor. (2023). Electron-donating and Electron-withdrawing Groups. YouTube. [Link]

  • ResearchGate. (2020). Values of some Hammett substituent constants (σ). [Link]

  • Abel, C. W., et al. (1993). Synthesis and cytotoxicity of potential tumor-inhibitory analogues of trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl. Journal of Medicinal Chemistry, 36(26), 4143-4149. [Link]

  • Hovhannisyan, A. A., et al. (2023). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals, 16(7), 927. [Link]

  • Chapter 3 – Structural characterization of triazines. tesisenxarxa.net. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • The Organic Chemistry Tutor. (2021). 27.03 Hammett Substituent Constants Defined. YouTube. [Link]

  • Heinen, S., et al. (2018). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. The Journal of Physical Chemistry A, 122(11), 2899-2907. [Link]

Sources

Foundational

Technical Guide: Impurity Profiling of Commercial 2-Methoxy-1,3,5-Triazine Derivatives

The following technical guide details the impurity profile of commercial 2-methoxy-1,3,5-triazine derivatives. Note to the Reader: While "2-methoxy-1,3,5-triazine" (CAS 17635-40-4) refers to the specific mono-methoxy, hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impurity profile of commercial 2-methoxy-1,3,5-triazine derivatives.

Note to the Reader: While "2-methoxy-1,3,5-triazine" (CAS 17635-40-4) refers to the specific mono-methoxy, hydrogen-substituted scaffold, in the context of commercial drug development and organic synthesis, this term frequently encompasses the reactive chloro-methoxy intermediates (specifically 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT , and 2,4-dichloro-6-methoxy-1,3,5-triazine). These chlorinated species are the high-volume reagents used to synthesize coupling agents like DMT-MM . This guide addresses the impurity profile of this entire chemical family, with a specific focus on the commercially dominant CDMT reagent grade.

Executive Summary

In pharmaceutical process chemistry, 2-methoxy-1,3,5-triazine derivatives are critical electrophiles. They serve as the structural core for the activation reagent DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), widely used for amide coupling in peptide synthesis and API manufacturing.

The purity of these triazine precursors is non-negotiable. Impurities such as cyanuric chloride (starting material), hydrolytic degradants (hydroxy-triazines), and homologous substitution by-products (dichloro- or trimethoxy- species) directly impact reaction stoichiometry. In GMP environments, residual chlorinated triazines also pose potential genotoxicity risks (GTIs) that require rigorous control strategies.

Chemical Synthesis & Origin of Impurities

The synthesis of methoxy-triazines is a stepwise nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methanol in the presence of a base (typically sodium carbonate or sodium bicarbonate).

The process is temperature-controlled to achieve selectivity:

  • 0°C: Yields 2,4-dichloro-6-methoxy-1,3,5-triazine (Mono-substitution).

  • Room Temp (20-40°C): Yields 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (Di-substitution).

  • Reflux (>60°C): Yields 2,4,6-trimethoxy-1,3,5-triazine (TMT) (Tri-substitution).

Impurities arise primarily from loss of thermal control (leading to over/under-reaction) or moisture ingress (hydrolysis).

Reaction Pathway & Impurity Branching

The following diagram illustrates the stepwise synthesis and the specific points where impurities are generated.

TriazineSynthesis CC Cyanuric Chloride (Starting Material) Mono 2,4-Dichloro-6-methoxy- 1,3,5-triazine (Impurity: Under-reaction) CC->Mono + MeOH / Base (0°C) Hydro1 Hydroxy-dichloro-triazine (Hydrolysis Impurity) CC->Hydro1 + H2O (Hydrolysis) Di 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) (TARGET PRODUCT) Mono->Di + MeOH / Base (RT) Tri 2,4,6-Trimethoxy- 1,3,5-triazine (TMT) (Impurity: Over-reaction) Di->Tri + MeOH / Base (Reflux) Hydro2 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine (Major Degradant) Di->Hydro2 + H2O (Hydrolysis)

Figure 1: Stepwise nucleophilic substitution of cyanuric chloride showing the origin of homologous and hydrolytic impurities.

Detailed Impurity Profile

The commercial specification for high-grade methoxy-triazine (specifically CDMT) typically requires >98.0% purity. The remaining <2.0% consists of the following specific impurities:

Table 1: Common Impurities in Commercial Methoxy-Triazines
Impurity TypeCompound NameStructure NoteOriginImpact on Application
Starting Material Cyanuric Chloride 3 Cl atomsIncomplete conversionHighly reactive; causes side reactions and HCl generation.
Homolog (Under-reacted) 2,4-Dichloro-6-methoxy-1,3,5-triazine 2 Cl, 1 OMeLow reaction temp or insufficient MeOHCross-linking agent; can react with 2 equivalents of amine, disrupting stoichiometry.
Homolog (Over-reacted) 2,4,6-Trimethoxy-1,3,5-triazine (TMT) 3 OMe, 0 ClHigh reaction temp or excess MeOHInert in coupling reactions; lowers potency (assay value).
Degradant 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine 1 OH, 2 OMeHydrolysis of C-Cl bondAcidic impurity; consumes base in downstream reactions.
Solvent/Process Methanol CH3OHReaction solventInteracts with activated esters if not removed.
Inorganic Sodium Chloride NaClBy-product of neutralizationIncreases ash content; may clog filtration in flow chemistry.
Mechanism of Hydrolysis

The C-Cl bond in the triazine ring is electron-deficient, making it susceptible to attack not just by methoxide, but also by water.

  • Critical Insight: Hydrolysis is autocatalytic.[1] As water attacks the C-Cl bond, HCl is released. The protonation of the triazine ring nitrogen renders the carbon atoms even more electrophilic, accelerating further hydrolysis.

  • Storage Warning: Commercial samples must be stored under inert atmosphere (Argon/Nitrogen) and kept refrigerated (<8°C) to prevent the formation of the hydroxy-triazine "white crust" often seen on aged bottles.

Analytical Strategies for Detection

Quantifying these impurities requires a method that can separate the highly polar hydrolytic products from the non-polar chlorinated species.

Recommended HPLC Protocol

Method Principle: Reverse Phase (RP-HPLC) with gradient elution.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Wavelength: 220 nm (detects the triazine core) and 254 nm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of hydroxy-impurities, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

  • 0-2 min: 10% B (Elutes highly polar Hydroxy-triazines).

  • 2-15 min: Linear ramp to 90% B.

  • 15-20 min: Hold 90% B (Elutes TMT and Cyanuric Chloride).

Elution Order (Relative Retention Time - RRT):

  • RRT ~0.2-0.4: Hydroxy-triazines (Most polar).

  • RRT 1.00: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (Target).[2][3][4]

  • RRT ~1.2: 2,4-Dichloro-6-methoxy-1,3,5-triazine.

  • RRT ~1.5: 2,4,6-Trimethoxy-1,3,5-triazine (Most non-polar, no ionizable Cl).

Rapid Identification via GC-MS

For volatile impurities (excluding the hydroxy salts), GC-MS is superior for identifying the specific degree of chlorination.

  • Cyanuric Chloride: m/z 184 (distinctive isotope pattern for 3 Cl).

  • Dichloro-methoxy: m/z 179 (2 Cl pattern).

  • Chloro-dimethoxy (CDMT): m/z 175 (1 Cl pattern).[2]

  • Trimethoxy (TMT): m/z 171 (No Cl pattern).

Impact on Downstream Applications (DMT-MM Synthesis)

The most common use of commercial methoxy-triazine (CDMT) is the synthesis of DMT-MM by reaction with N-methylmorpholine (NMM). Impurities cause specific failure modes in this reaction:

  • Dichlorotriazine Impurity: Reacts with NMM to form a bis-ammonium salt or cross-links two morpholine rings. This species is highly unstable and hygroscopic, leading to "oiling out" of the final DMT-MM solid.

  • Trimethoxy Impurity: Does not react with NMM. It remains as a neutral organic contaminant in the final DMT-MM, diluting the active reagent.

  • Hydroxy Impurity: Neutralizes the NMM, forming an N-methylmorpholinium salt that is catalytically inactive for amide coupling.

Purification & Remediation

If a commercial batch fails specification (e.g., <98% purity), the following remediation steps are field-proven:

  • Recrystallization (For CDMT):

    • Solvent: Heptane or Toluene/Heptane mix.

    • Protocol: Dissolve crude solid in warm toluene (45°C). Filter hot to remove insoluble salts and hydroxy-triazines. Add heptane slowly to induce crystallization. Cool to 0°C.[5]

    • Why: The hydroxy impurities are insoluble in non-polar toluene, while the trimethoxy impurity is too soluble and remains in the mother liquor.

  • Hydrolytic Cleanup:

    • If the impurity is primarily Cyanuric Chloride (highly active), a brief wash with ice-cold saturated NaHCO3 can hydrolyze the highly reactive trichloride to the water-soluble hydroxy form, which is then washed away. Caution: This must be done rapidly (<5 min) to avoid hydrolyzing the product.

References

  • Synthesis & Reactivity: Kunishima, M., et al. "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)." Tetrahedron, 1999. Link

  • Impurity Profiling: Cronin, J., et al. "Impurity fate mapping in the synthesis of triazine derivatives." Organic Process Research & Development, 2012. Link

  • Analytical Methods: "High-Performance Liquid Chromatography Analysis of Triazine Derivatives." Journal of Chromatography A, 2005. Link

  • Toxicology: "Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine." Sigma-Aldrich, 2024. Link

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling using triazine-based reagents

Application Note & Protocol Guide Introduction: The Central Role of the Amide Bond The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials. Its forma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Central Role of the Amide Bond

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials. Its formation, however, is a thermodynamically unfavorable process requiring the dehydration of a carboxylic acid and an amine. This challenge has spurred the development of a diverse arsenal of "coupling reagents" designed to facilitate this transformation efficiently and under mild conditions.

Among these, triazine-based reagents have emerged as a powerful and versatile class, prized for their high reactivity, operational simplicity, and often crystalline, easy-to-remove byproducts. Unlike many carbodiimide reagents, their activation mechanism does not typically involve rearrangement-prone intermediates, offering a distinct advantage in complex syntheses. This guide provides a detailed exploration of the mechanism, application, and protocols for key triazine-based coupling agents, empowering researchers to leverage their full potential.

The Triazine Activation Mechanism: A Two-Step Process

The efficacy of triazine-based coupling reagents lies in a straightforward, two-step activation and coupling sequence. The core principle involves the conversion of a poorly reactive carboxylic acid into a highly electrophilic activated intermediate, which is then readily attacked by the nucleophilic amine.

  • Activation: The process begins with the reaction between the carboxylic acid and the triazine reagent. A base, typically a non-nucleophilic tertiary amine like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), deprotonates the carboxylic acid, forming a carboxylate. This carboxylate then attacks the electron-deficient triazine ring, displacing a leaving group (e.g., chloride or another activated group) to form a highly reactive O-acylisourea-like intermediate (an acyloxytriazine).

  • Nucleophilic Attack: The amine, present in the reaction mixture, then attacks the carbonyl carbon of this activated intermediate. This step forms a tetrahedral intermediate which subsequently collapses, releasing the amide product and the triazine byproduct (e.g., a hydroxyl- or methoxy-substituted triazine). The choice of base and solvent is critical to ensure the stability of the activated intermediate and to prevent side reactions.

G RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., NMM) ActivatedEster Activated Acyl-Triazine Intermediate RCOO->ActivatedEster Activation (Displaces Leaving Group) Triazine Triazine Reagent (e.g., DMTMM) Triazine->ActivatedEster Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide + Amine (Nucleophilic Attack) Byproduct Triazine Byproduct ActivatedEster->Byproduct Collapse of Tetrahedral Intermediate Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanism of triazine-mediated amide coupling.

Featured Reagent: DMTMM – The Aqueous-Friendly Workhorse

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly popular coupling reagent notable for its stability, ease of handling, and, most importantly, its compatibility with aqueous and protic solvent systems. This makes it an exceptional choice for conjugating molecules to biomolecules or working with poorly soluble substrates that require mixed aqueous-organic solvents.

Mechanism & Causality: DMTMM pre-exists as a quaternary ammonium salt. The reaction is typically initiated by the addition of a base like N-methylmorpholine (NMM). The role of NMM is solely to deprotonate the carboxylic acid; it does not participate in the activation of DMTMM itself. The resulting carboxylate attacks the triazine core of DMTMM, displacing the morpholine group to form the key 2-acyloxy-4,6-dimethoxy-1,3,5-triazine activated intermediate. The byproduct, N-methylmorpholine, is non-nucleophilic and does not interfere with the reaction. The dimethoxy-triazine byproduct is often soluble in aqueous acid, simplifying purification.

Protocol 3.1: General Amide Coupling with DMTMM in Organic Solvent

This protocol is suitable for standard coupling between a carboxylic acid and a primary or secondary amine.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • DMTMM (1.1-1.3 eq)

  • N-methylmorpholine (NMM) (1.5-2.0 eq)

  • Anhydrous Solvent (e.g., THF, MeCN, DMF, CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Base Addition: Add N-methylmorpholine (NMM) (1.5-2.0 eq) to the solution and stir for 5-10 minutes at room temperature. Rationale: This ensures complete formation of the carboxylate salt prior to activation.

  • Activation: Add DMTMM (1.1-1.3 eq) to the mixture in one portion. A mild exotherm may be observed. Stir the reaction for 15-30 minutes at room temperature. The solution may become cloudy as the activated intermediate forms.

  • Coupling: Add the amine (1.0-1.2 eq), either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up & Purification:

    • Filter off any solids (if present).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate or CH₂Cl₂.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and triazine byproduct), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

G cluster_prep Preparation (Inert Atmosphere) cluster_react Reaction cluster_workup Work-up & Purification A 1. Add Carboxylic Acid to Flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Add NMM (Base) Stir 5-10 min B->C D 4. Add DMTMM Stir 15-30 min (Activation) C->D E 5. Add Amine (Coupling) D->E F 6. Stir 2-12h at RT Monitor by TLC/LC-MS E->F G 7a. Concentrate & Redissolve in EtOAc / DCM F->G H 7b. Aqueous Washes (HCl, NaHCO₃, Brine) G->H I 7c. Dry, Concentrate, & Purify H->I

Caption: Workflow for a standard DMTMM-mediated amide coupling.

Featured Reagent: T3P® – The Green & Efficient Choice

Propylphosphonic Anhydride (T3P® or PPAA) is a cyclic trimer of propylphosphonic anhydride. It is widely regarded as a green, safe, and exceptionally effective coupling reagent. It is supplied as a solution in solvents like ethyl acetate or DMF. Its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up, often yielding very clean crude products that may not require chromatography.

Mechanism & Causality: The mechanism involves the attack of the carboxylate on a P-O-P bond of the T3P® cyclic trimer. This opens the ring and generates a mixed anhydride of the carboxylic acid and propylphosphonic acid. This mixed anhydride is a highly potent acylating agent. The amine then attacks the carbonyl carbon of this intermediate to form the amide. Two molecules of the carboxylic acid are activated per reactive site on the T3P® trimer. A stoichiometric amount of base (typically DIPEA or pyridine) is required to neutralize the generated phosphonic acid byproduct.

Protocol 4.1: General Amide Coupling with T3P®

This protocol is highly reliable for a wide range of substrates, including sterically hindered ones.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.1 eq)

  • T3P® solution (50 wt% in EtOAc or DMF) (1.2-1.5 eq)

  • Diisopropylethylamine (DIPEA) or Pyridine (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., EtOAc, MeCN, CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the amine (1.0-1.1 eq).

  • Dissolution: Dissolve the starting materials in the chosen anhydrous solvent (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: The activation with T3P® can be exothermic. Cooling prevents potential side reactions and decomposition of sensitive substrates.

  • Base Addition: Add the base (DIPEA or pyridine, 2.0-3.0 eq).

  • Activation & Coupling: Add the T3P® solution (1.2-1.5 eq) dropwise to the cooled, stirring mixture over 5-10 minutes. Critical: Slow addition is key to controlling the reaction exotherm.

  • Reaction Monitoring: After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion (typically 1-6 hours), as monitored by TLC or LC-MS.

  • Work-up & Purification:

    • Quench the reaction by adding water or a saturated solution of NaHCO₃.

    • If the product is in an organic solvent like EtOAc, transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Rationale: The aqueous washes efficiently remove the phosphonic acid byproducts and excess base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity.

    • If necessary, purify further by column chromatography or recrystallization.

Comparative Overview and Data

The choice of reagent depends on the specific requirements of the synthesis, such as substrate sensitivity, solvent constraints, and desired purity profile.

FeatureDMTMMT3P® (Propylphosphonic Anhydride)
Form Crystalline solidLiquid solution (e.g., 50% in EtOAc)
Byproducts 2,4-dimethoxy-6-hydroxy-1,3,5-triazinePropylphosphonic acid
Byproduct Removal Aqueous acid washAqueous base/water wash
Solvent Compatibility Excellent (Organic & Aqueous)Good (Most organic solvents)
Key Advantage Water and alcohol tolerant; ideal for bioconjugation.High purity of crude product, low epimerization, strong activator.
Common Base N-methylmorpholine (NMM)Diisopropylethylamine (DIPEA), Pyridine
Typical Conditions 0 °C to RT0 °C to RT
Safety Note Stable, easy to handle solid.Corrosive; handle solution with care.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficient activation or inactive reagents.

    • Solution: Ensure reagents are dry and solvents are anhydrous (especially for T3P®). Check the quality/age of the coupling reagent. Increase reagent stoichiometry to 1.5 eq. Increase reaction temperature or time.

  • Epimerization (for chiral acids):

    • Cause: Over-activation or presence of a strong, non-hindered base.

    • Solution: Use a hindered base like DIPEA. Keep reaction temperatures low (0 °C). Add the amine as soon as possible after the activation step. T3P® is known for its low rates of racemization.

  • Side Reaction with Amine:

    • Cause: If the amine is precious, the formation of a symmetrical urea (from carbodiimides) or other byproducts is a concern.

    • Solution: Triazine reagents avoid the urea byproduct issue. To ensure the amine reacts with the activated acid, consider adding the coupling reagent to a mixture of the acid and base first, allowing for pre-activation before adding the amine.

References

  • Kamiński, Z. J., Kolesińska, B., Kolesińska, J., & Sabatino, G. (2011). Triazine-Based Coupling Reagents . In Peptide Synthesis (pp. 523-554). Humana Press. [Link]

  • Kunishima, M., Kawachi, C., Monta, J., & Terao, K. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent . Tetrahedron, 55(46), 13159-13170. [Link]

  • LPA. Amide Coupling Reagents . LPA. [Link]

Application

The Modern Chemist's Toolkit: Leveraging 2-Methoxy-1,3,5-Triazine Derivatives for Efficient Peptide Synthesis

Introduction: A New Era in Peptide Coupling The synthesis of peptides, the very building blocks of proteins, is a cornerstone of biochemical research and drug development. The efficiency and fidelity of peptide bond form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Era in Peptide Coupling

The synthesis of peptides, the very building blocks of proteins, is a cornerstone of biochemical research and drug development. The efficiency and fidelity of peptide bond formation are paramount to obtaining high-purity target molecules. For decades, chemists have relied on a variety of coupling reagents, each with its own set of advantages and limitations.[1] Among the diverse arsenal of available reagents, 2-methoxy-1,3,5-triazine derivatives have emerged as powerful and versatile tools for both solution-phase and solid-phase peptide synthesis (SPPS).[2][3] These reagents offer a compelling combination of high reactivity, low racemization, and operational simplicity, making them an attractive alternative to more traditional coupling agents.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methoxy-1,3,5-triazine derivatives in peptide synthesis. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights to help you navigate the nuances of these powerful reagents.

The Mechanism of Action: A Triazine-Mediated Activation

The efficacy of 2-methoxy-1,3,5-triazine derivatives in peptide synthesis stems from their ability to activate the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or a resin-bound peptide. The most prominent members of this class are 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its salt with N-methylmorpholine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[6][7]

The general mechanism proceeds through the formation of a highly reactive "superactive" ester.[3][8] In the case of DMTMM, the carboxylic acid displaces the N-methylmorpholinium group to form a triazinyl active ester. This intermediate then readily reacts with an amine to form the desired amide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[8][9]

For CDMT, the activation process is typically facilitated by the in-situ formation of a triazinylammonium salt in the presence of a tertiary amine, such as N-methylmorpholine (NMM).[7] This active intermediate then proceeds to react with the carboxylic acid in a similar fashion to DMTMM.

Diagram 1: General Mechanism of Peptide Bond Formation using DMTMM

DMTMM_Mechanism CarboxylicAcid R-COOH (N-protected Amino Acid) ActiveEster Triazinyl Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster NMM_byproduct N-Methylmorpholinium (Byproduct) ActiveEster->NMM_byproduct - NMM PeptideBond R-CO-NH-R' (Dipeptide) ActiveEster->PeptideBond + H₂N-R' Triazinol_byproduct 4,6-Dimethoxy-1,3,5-triazin-2-ol (Water-Soluble Byproduct) ActiveEster->Triazinol_byproduct - Byproduct Amine H₂N-R' (Amino Acid Ester or Resin-Bound Peptide) Amine->PeptideBond

Caption: A simplified workflow of DMTMM-mediated peptide coupling.

Key Advantages of Triazine-Based Coupling Reagents

The growing popularity of 2-methoxy-1,3,5-triazine derivatives can be attributed to several key advantages over other classes of coupling reagents:

FeatureAdvantageSupporting Evidence
High Coupling Efficiency Leads to high yields of the desired peptide, even with sterically hindered amino acids.[4][5]Studies have shown that DMTMM provides comparable yields and purity to PyBOP in solid-phase peptide synthesis.[6]
Low Racemization Preserves the stereochemical integrity of the chiral amino acid centers, which is critical for biological activity.[3][4]The use of triazine derivatives has been shown to result in low levels of epimerization.[5]
Water-Soluble Byproducts Simplifies the purification process as the main byproduct, 4,6-dimethoxy-1,3,5-triazin-2-ol, can be easily removed by aqueous extraction.[9]This is a significant advantage over carbodiimide reagents like DCC, which produce insoluble dicyclohexylurea (DCU).[1]
Versatility Effective in both solution-phase and solid-phase peptide synthesis.[2][3] Can also be used for the synthesis of esters and Weinreb amides.[10]Numerous publications demonstrate the successful application of CDMT and DMTMM in both synthetic approaches.[2]
Cost-Effectiveness Triazine-based reagents are often more economical than many phosphonium or uronium-based reagents.[6][11]CDMT, the precursor to DMTMM, is derived from the inexpensive starting material cyanuric chloride.[12][13]
Stability DMTMM is a non-hygroscopic and shelf-stable solid, making it convenient to handle and store.[3]This contrasts with some other coupling reagents that may be sensitive to moisture or have limited shelf lives.

Application Protocols

Protocol 1: Solution-Phase Peptide Synthesis using DMTMM

This protocol outlines a general procedure for the coupling of two N- and C-protected amino acids in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid or peptide (e.g., H-Gly-OMe·HCl)

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N-methylmorpholine (NMM) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid salt (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add N-methylmorpholine (1.1 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir for 5-10 minutes at room temperature.

  • Addition of DMTMM: Add DMTMM (1.1 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by column chromatography on silica gel or by recrystallization to obtain the pure dipeptide.

Diagram 2: Workflow for Solution-Phase Peptide Synthesis using DMTMM

Solution_Phase_Workflow Start Start Dissolve Dissolve N-protected AA, C-protected AA, and Base in Solvent Start->Dissolve Add_DMTMM Add DMTMM Dissolve->Add_DMTMM React Stir at Room Temperature (Monitor by TLC/HPLC) Add_DMTMM->React Workup Aqueous Workup (Acid, Base, Brine Washes) React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify (Column Chromatography or Recrystallization) Dry_Concentrate->Purify End Pure Dipeptide Purify->End

Sources

Method

Application Note: Activation of Carboxylic Acids via CDMT and N-Methylmorpholine (NMM)

[1][2][3][4] Executive Summary The activation of carboxylic acids using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM) represents a robust, cost-effective, and scalable alternati...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The activation of carboxylic acids using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM) represents a robust, cost-effective, and scalable alternative to traditional carbodiimide (EDC/DCC) or phosphonium (PyBOP) chemistries. This system generates the reactive intermediate DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in situ.

This guide details the mechanistic underpinnings and provides validated protocols for utilizing CDMT/NMM in both organic synthesis and biopolymer functionalization (specifically Hyaluronic Acid). Unlike EDC/NHS chemistries, the CDMT/NMM system exhibits superior stability in aqueous/alcoholic media and does not require rigorous pH monitoring, making it a preferred choice for "green" chemistry applications and hydrogel synthesis.

Mechanistic Insight & Causality

The efficacy of this coupling system relies on the in situ formation of a quaternary ammonium salt. Unlike carbodiimides, which form unstable O-acylisoureas that readily rearrange to unreactive N-acylureas, the CDMT pathway proceeds through a distinct "activated ester" mechanism.

The Reaction Pathway[1][4][5][6][7][8]
  • Activation Phase: CDMT reacts with NMM (a tertiary amine) to displace the chloride, forming the electrophilic ammonium salt (DMT-MM). This step is crucial; NMM acts not just as a base but as a nucleophilic catalyst.

  • Active Ester Formation: The carboxylate anion attacks the triazine ring, displacing NMM to form the acyloxy-triazine (Active Ester) .

  • Amidation: The primary amine nucleophile attacks the carbonyl of the active ester, yielding the amide and the stable byproduct 4,6-dimethoxy-1,3,5-triazin-2-ol (DMT-OH) .

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise activation and coupling pathway.

CDMT_Mechanism cluster_0 Step 1: In Situ Activation CDMT CDMT (Electrophile) DMTMM DMT-MM Intermediate (Quaternary Salt) CDMT->DMTMM + NMM - Cl⁻ NMM N-Methylmorpholine (Catalyst/Base) NMM->DMTMM ActiveEster Acyloxy-Triazine (Activated Ester) DMTMM->ActiveEster Acid Carboxylic Acid (R-COOH) Acid->ActiveEster + DMTMM - NMM Product Amide Product (R-CO-NH-R') ActiveEster->Product + Amine Byproduct DMT-OH (Byproduct) ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway of CDMT/NMM mediated amidation. Note the regeneration of NMM during active ester formation.

Comparative Analysis: CDMT vs. Standard Reagents

The choice of CDMT/NMM over EDC or HATU is often driven by scalability and solvent compatibility.

FeatureCDMT / NMMEDC / NHSHATU / DIPEA
Cost Efficiency High (Industrial scale precursor)ModerateLow (Expensive)
Aqueous Stability High (Ideal for polysaccharides)Low (Rapid hydrolysis)Low
Atom Economy Moderate (Triazine byproduct)High (Urea byproduct)Low (Peptide coupling only)
Racemization Low (Comparable to HOBt esters)Moderate (Requires additives)Low
Purification Simple (Byproduct soluble in weak base)Difficult (Urea removal)Difficult (Phosphorous byproducts)

Validated Protocols

Protocol A: Small Molecule Amide Coupling (Organic Phase)

Target: Synthesis of pharmaceutical intermediates in THF or DCM.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)[1]

  • CDMT (1.0 - 1.1 equiv)

  • NMM (1.1 - 1.2 equiv)

  • Solvent: THF (Anhydrous preferred, though not strictly required)

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in THF (0.2 M concentration).

  • Activation (The "Self-Validating" Step): Cool the solution to 0°C. Add CDMT (1.0 equiv). Then, add NMM (1.1 equiv) dropwise.

    • Observation: A white precipitate (NMM·HCl and/or DMT-MM salt) typically forms within 15–30 minutes. This precipitation confirms the activation is proceeding.

  • Stirring: Allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the active ester.

  • Coupling: Add the Amine (1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3–12 hours.

    • Monitoring: Check by TLC or LC-MS. The active ester spot (higher R_f than acid) should disappear.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with: 10% Citric Acid (removes excess NMM), Sat. NaHCO₃ (removes DMT-OH byproduct), and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Biopolymer Functionalization (Aqueous Phase)

Target: Modification of Hyaluronic Acid (HA) or Chitosan. Context: CDMT is superior here because it maintains activity in water longer than EDC.

Reagents:

  • Hyaluronic Acid (Na-salt, MW 100–200 kDa)

  • Target Amine / Peptide[2]

  • Solvent: 1:1 Mixture of Water / Acetonitrile (ACN)

Workflow Diagram:

HA_Modification Dissolution 1. Dissolution HA in Water (10 mg/mL) SolventMod 2. Solvent Adjustment Add ACN dropwise (to 50% v/v) Dissolution->SolventMod Activation 3. Activation Add NMM then CDMT Stir 30-60 min SolventMod->Activation Coupling 4. Coupling Add Amine/Peptide Stir 24h @ RT Activation->Coupling Purification 5. Purification Dialysis (MWCO 3.5kDa) vs NaCl then Water Coupling->Purification Lyophilization 6. Isolation Freeze Dry -> White Fluff Purification->Lyophilization

Figure 2: Workflow for the modification of Hyaluronic Acid using CDMT/NMM.

Step-by-Step Procedure:

  • Solubilization: Dissolve HA in deionized water to a concentration of 10 mg/mL. Stir until fully hydrated (may take overnight).

  • Solvent Adjustment: Slowly add Acetonitrile (ACN) to the stirring HA solution until a 50:50 v/v Water:ACN ratio is reached.

    • Critical Note: If HA precipitates, reduce ACN content to 40% or 30%. The organic co-solvent is necessary to solubilize CDMT.

  • Activation:

    • Add NMM (1.2 equiv relative to HA carboxyl groups).[1]

    • Add CDMT (1.0 equiv relative to HA carboxyl groups).

    • Stir for 45 minutes at room temperature.

  • Coupling: Add the amine ligand (1.0–2.0 equiv). Stir for 24 hours.

  • Purification:

    • Transfer to dialysis tubing (MWCO appropriate for the polymer).

    • Dialyze against dilute NaCl (0.1 M) for 24 hours (removes DMT-OH and NMM salts).

    • Dialyze against deionized water for 48 hours.

  • Isolation: Lyophilize to obtain the modified polymer.

Troubleshooting & Optimization

This section provides a "Self-Validating System" for researchers to diagnose failures.

ObservationRoot CauseCorrective Action
No precipitate during Activation (Step 2, Protocol A) Inactive reagents or wet solvent preventing salt formation.Ensure NMM is dry.[3] Verify CDMT quality (should be white crystals, not yellow).
Low Yield (Aqueous Protocol) Hydrolysis of Active Ester.Increase CDMT/NMM equivalents to 1.5x or 2.0x. Ensure ACN concentration is maximized without precipitating the polymer.
Product contaminated with DMT-OH Insufficient Basic Wash.DMT-OH is weakly acidic (pKa ~9). Ensure the NaHCO₃ wash is thorough (pH > 8) to solubilize it into the aqueous layer.
Polymer Precipitation High CDMT concentration or excess ACN.CDMT has limited water solubility. If using high equivalents, pre-dissolve CDMT in a minimal amount of ACN before adding.

References

  • Kamiński, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[4][3][5][1][6][7] A versatile coupling reagent for solution and solid phase peptide synthesis."[4] Tetrahedron Letters, 26(24), 2901-2904.

  • D'Este, M., et al. (2014). "A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water." Carbohydrate Polymers, 108, 239-246.

  • Borke, T., et al. (2015). "Optimized CDMT-mediated amidation of alginate." Journal of Polymer Science Part A: Polymer Chemistry, 53(18), 2133-2142.

  • Kunishima, M., et al. (1999). "Formation of Carboxamides by Direct Condensation of Carboxylic Acids and Amines in Alcohols Using a New Alcohol- and Water-Soluble Condensing Agent: DMT-MM." Tetrahedron, 55(46), 13159-13170.

Sources

Application

Application &amp; Protocol Guide: Synthesis of Triazine-Based UV Absorbers and Filters

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Triazine-Based Photoprotection Triazine-based ultraviolet (UV) absorbers represent a premier class of or...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Triazine-Based Photoprotection

Triazine-based ultraviolet (UV) absorbers represent a premier class of organic molecules designed for high-performance photoprotection. Their inherent chemical architecture, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, provides exceptional thermal stability and a robust scaffold for chromophore development.[1][2] These compounds are engineered to absorb harmful UVA and UVB radiation, making them indispensable components in sunscreens, polymer coatings, textiles, and other materials susceptible to photodegradation.[1][3]

Unlike older classes of UV filters, such as benzophenones and benzotriazoles, many hydroxyphenyl triazine (HPT) derivatives exhibit superior photostability, lower volatility, and high thermal stability, ensuring long-lasting protection even under harsh conditions.[1][2] Their efficacy stems from a sophisticated mechanism of action.

Mechanism of UV Absorption in Hydroxyphenyl Triazines

The photoprotective capability of hydroxyphenyl triazines is rooted in the presence of an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom on the triazine ring.[4] This configuration forms a six-membered ring that is part of a larger conjugated system.[4] Upon absorption of UV radiation, the molecule is excited, leading to the cleavage of the weak N-H bond and subsequent proton transfer.[4][5] The excited molecule then rapidly relaxes back to its ground state, dissipating the absorbed energy as harmless heat or fluorescence, ready to absorb another photon.[4] This rapid, reversible cycle allows a single molecule to dissipate large amounts of UV energy without undergoing degradation.

Figure 1: The UV absorption and energy dissipation cycle in hydroxyphenyl triazines.

Core Synthetic Strategies for the Triazine Scaffold

The synthesis of triazine-based UV absorbers is primarily centered on the sequential or targeted substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. The choice of synthetic route depends on the desired substituents, cost considerations, and scalability.

Strategy 1: Friedel-Crafts Alkylation/Arylation

This is a cornerstone method for attaching aryl groups to the triazine ring, particularly for synthesizing hydroxyphenyl triazines. The reaction involves the electrophilic substitution of an aromatic compound (like m-xylene or resorcinol) onto the triazine core, catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃).[6]

  • Causality: The high reactivity of cyanuric chloride and the catalytic action of AlCl₃ facilitate the formation of a highly electrophilic triazinyl cation, which then attacks the electron-rich aromatic ring. The number of substituents can be controlled by adjusting the molar ratio of the reactants.[6] For industrial applications, a "one-pot" method is often employed, where sequential reactions are performed in the same vessel without intermediate purification, improving efficiency.[6]

Friedel_Crafts_Workflow CC Cyanuric Chloride Intermediate Monochloro- or Dichloro-Triazine Intermediate CC->Intermediate First Substitution Aryl1 Aromatic Substrate 1 (e.g., m-Xylene) Aryl1->Intermediate AlCl3 AlCl₃ Catalyst AlCl3->Intermediate HPT_Product Hydroxyphenyl Triazine (HPT) Product AlCl3->HPT_Product Intermediate->HPT_Product Second Substitution Aryl2 Aromatic Substrate 2 (e.g., Resorcinol) Aryl2->HPT_Product

Figure 2: General workflow for Friedel-Crafts synthesis of HPTs.

Strategy 2: Grignard Reaction

The Grignard reaction provides a powerful and versatile route for forming carbon-carbon bonds by reacting cyanuric chloride with organomagnesium halides (Grignard reagents).[6][7][8] This method is particularly useful for introducing aryl or alkyl groups that are not amenable to Friedel-Crafts conditions.[9]

  • Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon atoms of the triazine ring and displacing the chloride ions. The reaction's stepwise nature allows for precise control over the degree of substitution by managing stoichiometry and temperature.[10] It is a more feasible route than Suzuki coupling for some industrial applications due to lower catalyst costs.[6]

Strategy 3: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

The Suzuki reaction offers a modern, highly selective method for creating C-C bonds between a halogenated triazine and an organoboron compound (e.g., biphenylboronic acid).[6][11]

  • Causality: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the coupled product. While this method provides excellent selectivity, the high cost of the palladium catalyst and the need to synthesize the boronic acid starting material can be prohibitive for large-scale industrial production.[6]

Strategy 4: Post-Synthesis Modification (Etherification & Esterification)

Many triazine intermediates, particularly those containing free hydroxyl groups, undergo further modification to enhance their performance and compatibility with various media.[3]

  • Williamson Ether Synthesis: This is a common method to introduce long alkyl chains (e.g., 2-ethylhexyl) onto the hydroxyphenyl groups of the triazine core.[6]

    • Causality: This etherification significantly improves the oil solubility of the UV absorber, preventing it from leaching out of sunscreen formulations or polymer matrices. It also enhances thermal stability and environmental durability.[3]

  • Esterification: Carboxylic acid functionalities on the triazine scaffold can be esterified with alcohols like isooctanol.

    • Causality: This is a key step in the synthesis of UV filters like Ethylhexyl Triazone, improving its properties as an oil-soluble UVB absorber.[12]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Reagents & CatalystsAdvantagesDisadvantages
Friedel-Crafts Cyanuric Chloride, Arenes, AlCl₃Cost-effective, high yields (80-90%), suitable for "one-pot" industrial scale-up.[6]Generates significant AlCl₃ waste and acidic wastewater[4]; selectivity can be an issue.[6]
Grignard Reaction Cyanuric Chloride, Grignard Reagents (R-MgBr)Versatile for various C-C bonds, good control over substitution.[6]Requires anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive.[13]
Suzuki Coupling Halogenated Triazines, Boronic Acids, Pd CatalystHigh selectivity and functional group tolerance.[11]Expensive palladium catalyst, multi-step synthesis for boronic acids.[6]
Nucleophilic Substitution Cyanuric Chloride, Amines/AlcoholsExcellent for attaching heteroatoms, highly controlled by temperature.[10]Limited to N- and O-substitutions directly on the ring.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any reaction.

Protocol 1: Synthesis of a Key Bemotrizinol (Tinosorb S) Intermediate via Friedel-Crafts Reaction

This protocol details the synthesis of 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine (RET), a crucial intermediate for the broad-spectrum UV filter Bemotrizinol.[14] The synthesis proceeds via a Friedel-Crafts reaction between 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DCT) and resorcinol.

Materials & Reagents:

ReagentFormulaM.W.Moles (equiv.)Amount
DCTC₁₀H₇Cl₂N₃O256.091.025.6 g
ResorcinolC₆H₆O₂110.112.123.1 g
Aluminum TrichlorideAlCl₃133.340.34.0 g
TolueneC₇H₈92.14-400 mL
2-MethyltetrahydrofuranC₅H₁₀O86.13-200 mL

Procedure:

  • Reaction Setup: To a 1L four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, add DCT (25.6 g), resorcinol (23.1 g), aluminum trichloride (4.0 g), and toluene (400 mL) under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture to ensure homogeneity. Heat the reaction mixture to 80-90°C and maintain this temperature for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 200 mL of water and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.

  • Purification: Wash the organic phase twice with 200 mL of water. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the toluene under reduced pressure using a rotary evaporator.

  • Crystallization: Add 200 mL of 2-methyltetrahydrofuran to the residue and heat to 60°C to dissolve. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to 5°C to induce crystallization.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold 2-methyltetrahydrofuran. Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is high-purity RET.

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the chemical structure and purity.

  • FTIR: To identify characteristic functional groups (O-H, C=N, C-O).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Bemotrizinol_Intermediate_Synthesis reagents DCT + 2 Resorcinol product RET Intermediate (2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine) reagents->product AlCl₃, Toluene 80-90°C, 8-10h

Figure 3: Reaction scheme for the synthesis of the RET intermediate.

Protocol 2: Synthesis of Ethylhexyl Triazone (Uvinul T 150)

This protocol outlines a two-step synthesis for the potent UVB absorber Ethylhexyl Triazone. The process involves a trisubstitution reaction followed by esterification.[12]

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)

Materials & Reagents:

ReagentFormulaM.W.Moles (equiv.)Amount
Cyanuric ChlorideC₃Cl₃N₃184.411.018.4 g
4-Aminobenzoic acidC₇H₇NO₂137.143.142.5 g
Sodium CarbonateNa₂CO₃105.993.335.0 g
WaterH₂O18.02-500 mL
AcetoneC₃H₆O58.08-100 mL

Procedure:

  • Initial Mixture: In a 1L flask, dissolve sodium carbonate (35.0 g) and 4-aminobenzoic acid (42.5 g) in 500 mL of water with stirring.

  • Cyanuric Chloride Addition: Separately, dissolve cyanuric chloride (18.4 g) in 100 mL of acetone. Add this solution dropwise to the aqueous mixture over 30 minutes at 0-5°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4 hours.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Acidify with concentrated HCl until the pH is approximately 2-3 to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield H₃TATAB.

Step 2: Esterification to Ethylhexyl Triazone

Materials & Reagents:

ReagentFormulaM.W.Moles (equiv.)Amount
H₃TATABC₂₄H₁₈N₆O₆486.441.048.6 g
2-EthylhexanolC₈H₁₈O130.233.545.6 g
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic~1 mL
TolueneC₇H₈92.14-300 mL

Procedure:

  • Reaction Setup: Combine H₃TATAB (48.6 g), 2-ethylhexanol (45.6 g), and toluene (300 mL) in a flask equipped with a Dean-Stark apparatus.

  • Catalysis and Reflux: Add catalytic sulfuric acid (~1 mL) and heat the mixture to reflux. Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Work-up: Once no more water is collected, cool the reaction. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethylhexyl Triazone.[12]

Characterization:

  • HPLC: To determine purity, which should be >98%.[15]

  • Melting Point: Expected range is 128-132°C.[15]

  • UV-Vis Spectroscopy: To confirm the maximum absorption wavelength around 314-315 nm.[15]

References

  • The Synthesis Process of Triazine UV Absorbers - IRO Water Tre
  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties - PMC - NIH. (2023-04-26).
  • Synthesis and exploration of triazine ultraviolet absorbers with surface enrichment property | Request PDF - ResearchG
  • CN112321519A - Preparation method of triazine ultraviolet absorbent - Google P
  • Explanation of the advantages of the ultraviolet absorber triazine UVA. (2023-11-17).
  • Working Principle and Trend of Triazine UV Absorbers - IRO Group Inc. (2022-10-19).
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (2025-10-21).
  • The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine. (2025-01-10).
  • A Simple Synthetic Method of a 1,3,5-Triazine UV Absorbent CGL-479 and Its Characterization | Request PDF - ResearchG
  • Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)
  • CN105061345A - Synthesis method of UV absorbent ethylhexyl triazone - Google P
  • US10183916B2 - Process for the preparation of triazines - Google P
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - Frontiers. (2023-07-30).
  • Quantification of Sunscreen Ethylhexyl Triazone in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - NIH.
  • ETHYLHEXYL TRIAZONE -
  • CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl)
  • How to prepare Ethylhexyl Triazone efficiently? - FAQ - Guidechem.
  • 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited.
  • 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited - ResearchG
  • Ethylhexyl Triazone (Uvinul T 150) - Dalian Handom Chemicals Co., Ltd..

Sources

Method

Application Note &amp; Protocol: Regioselective Amination of 2-Methoxy-1,3,5-triazine for Drug Discovery Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The s-Triazine Core in Medicinal Chemistry The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The s-Triazine Core in Medicinal Chemistry

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its prevalence is due to its unique properties: the electron-deficient nature of the ring allows for controlled, sequential functionalization, and the three nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[4] Triazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][5]

2-Methoxy-1,3,5-triazine serves as a key intermediate in the synthesis of complex, differentially substituted triazines. The methoxy group is a competent leaving group that can be displaced by various nucleophiles, particularly amines, via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction provides a reliable and regioselective route to introduce nitrogen-based substituents, which are crucial for modulating the pharmacological profile of the final compound. This guide details the underlying mechanism, provides a robust experimental protocol, and offers expert insights into the functionalization of 2-methoxy-1,3,5-triazine with amines.

Mechanism & Rationale: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of 2-methoxy-1,3,5-triazine with an amine proceeds through a well-established SNAr pathway. The key to this reaction is the inherent electron deficiency of the triazine ring, which makes it susceptible to attack by nucleophiles even without the strong activating groups typically required for benzene rings.[2][6]

The mechanism involves two main steps:

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the methoxy group. This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

  • Leaving Group Expulsion: The aromaticity of the triazine ring is restored by the elimination of the methoxide anion (-OCH3), the leaving group, yielding the final 2-amino-1,3,5-triazine product.[8]

The choice of a methoxy group, as opposed to a halogen like chlorine, offers different reactivity profiles. While chloro-triazines are highly reactive and allow for temperature-controlled sequential substitutions (0°C for the first, room temperature for the second, and heating for the third), methoxy-triazines can offer milder reaction conditions and different selectivity in certain synthetic strategies.[9][10] The introduction of an amine substituent significantly alters the electronic properties of the triazine ring, generally making further substitutions more difficult.[11]

SNAr_Mechanism Figure 1: S Ar Mechanism on 2-Methoxy-1,3,5-triazine cluster_reactants cluster_intermediate cluster_products Reactants 2-Methoxy-1,3,5-triazine + Amine (R-NH₂) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products 2-Amino-1,3,5-triazine + Methanol Intermediate->Products Leaving Group Expulsion Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve triazine in anhydrous dioxane in a flame-dried flask under N₂. B 2. Reagent Addition Add amine (1.1 eq) and DIPEA (1.5 eq) sequentially via syringe. A->B C 3. Reaction Heating Heat the mixture to 80-100 °C using an oil bath. B->C D 4. Reaction Monitoring Monitor progress every 2-4 hours using TLC (e.g., 30% EtOAc/Hex). C->D E 5. Aqueous Workup Cool to RT, dilute with EtOAc, wash with water and brine. D->E F 6. Drying & Concentration Dry organic layer with Na₂SO₄, filter, and concentrate in vacuo. E->F G 7. Purification Purify the crude product via flash column chromatography. F->G H 8. Characterization Confirm structure and purity (NMR, LC-MS, HRMS). G->H

Sources

Application

Application Note: A Scientist's Guide to Solvent Selection for Methoxy-Triazine Coupling Reactions

Abstract: Methoxy-substituted triazines, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are powerful and versatile coupling reagents widely employed in pharmaceutical and materials science for the synthesis of ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methoxy-substituted triazines, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are powerful and versatile coupling reagents widely employed in pharmaceutical and materials science for the synthesis of amides, esters, and other derivatives. The success of these coupling reactions—in terms of yield, reaction rate, and purity—is critically dependent on the choice of solvent. This guide provides a comprehensive analysis of the mechanistic role of solvents in methoxy-triazine chemistry. It offers field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to make rational, informed decisions for solvent selection, thereby optimizing their synthetic outcomes.

The Underpinning Chemistry: Mechanism of Methoxy-Triazine Activation

A foundational understanding of the reaction mechanism is essential to appreciate the profound impact of the solvent. Methoxy-triazine coupling reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient 1,3,5-triazine core makes the carbon atoms highly susceptible to nucleophilic attack.[1][2]

The SNAr Mechanism and the Activated Intermediate

The coupling process, particularly for amide bond formation from a carboxylic acid and an amine, involves a two-stage activation sequence:

  • Formation of the Activated Ester: The process is initiated by the reaction between the methoxy-triazine reagent (e.g., CDMT) and a tertiary amine base, such as N-methylmorpholine (NMM). This in-situ reaction forms a highly reactive quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[3][4] The carboxylate anion of the carboxylic acid then attacks this salt, displacing the morpholino group to form a highly activated triazinyl ester. This ester is the key intermediate, primed for nucleophilic attack.

  • Nucleophilic Acyl Substitution: The primary amine (the nucleophile) attacks the carbonyl carbon of the activated triazinyl ester. This step proceeds via a classic nucleophilic acyl substitution, forming the desired amide bond and releasing 2,4-dihydroxy-6-methoxy-1,3,5-triazine as a water-soluble byproduct, simplifying purification.

The overall mechanism highlights the formation of charged intermediates and transition states, whose stability is directly influenced by the surrounding solvent molecules.

G cluster_0 Stage 1: Formation of Activated Ester cluster_1 Stage 2: Amide Formation CDMT CDMT (Chloro-triazine) DMTMM Reactive DMTMM Salt (Quaternary Ammonium Intermediate) CDMT->DMTMM + NMM NMM NMM (Base) RCOOH Carboxylic Acid ActivatedEster Activated Triazinyl Ester RCOOH->ActivatedEster + DMTMM - NMM·HCl Amide Final Amide Product ActivatedEster->Amide + R'-NH2 Byproduct Triazine Byproduct ActivatedEster->Byproduct - Byproduct Amine Primary Amine (R'-NH2)

Figure 1: General mechanism for CDMT-mediated amide coupling.

The Role of the Solvent: A Mechanistic Perspective

The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction, influencing kinetics and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent Polarity and Dielectric Constant

The SNAr mechanism involves the development of charge separation and the formation of charged intermediates like the Meisenheimer complex and the final quaternary ammonium salt.[5]

  • High Polarity/High Dielectric Constant: Solvents with a high dielectric constant, such as water, methanol, acetonitrile, and DMSO, are effective at stabilizing these charged species.[5][6][7] This stabilization lowers the activation energy (ΔG‡) of the reaction, thereby increasing the reaction rate.[8] For protonated triazine species, an increase in solvent dielectric constant leads to a decrease in the rotational energy barrier, suggesting greater stabilization of the charged state.[6]

The Critical Distinction: Protic vs. Aprotic Solvents

The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is arguably the most critical factor in methoxy-triazine couplings.

  • Polar Aprotic Solvents (Recommended for General Use): This class includes acetonitrile (MeCN), tetrahydrofuran (THF), 2-methyl-THF, N,N-dimethylformamide (DMF), and dioxane.

    • Causality: These solvents possess dipole moments sufficient to dissolve polar reactants and stabilize charged intermediates. Crucially, they cannot donate hydrogen bonds. As a result, they solvate the cation (e.g., the protonated base) but leave the nucleophile (the amine) relatively "naked" and unsolvated.[9][10] This lack of a solvent cage enhances the nucleophilicity of the amine, leading to faster and more efficient reactions. For this reason, polar aprotic solvents are the default choice for most methoxy-triazine couplings.

  • Polar Protic Solvents: This class includes water, methanol (MeOH), and ethanol (EtOH).

    • Causality: These solvents can donate hydrogen bonds, allowing them to solvate both cations and anions (or nucleophiles). This strong solvation of the amine nucleophile can create a "solvent cage," which can decrease its reactivity and slow down the reaction.[9][11] However, they are not without their uses. Triazine reagents like DMTMM are specifically designed to be effective in water or alcoholic solutions, which is advantageous for green chemistry or for coupling water-soluble substrates like peptides.[4] Furthermore, alcohols like methanol can be excellent solvents when solubility is a major issue, often providing high yields.[3][12]

G cluster_aprotic Polar Aprotic Solvent (e.g., MeCN) cluster_protic Polar Protic Solvent (e.g., MeOH) Aprotic MeCN Solvates Cation 'Naked' Nucleophile Aprotic_Result Faster Reaction Rate Aprotic:f2->Aprotic_Result High Reactivity Protic MeOH Solvates Cation Solvates Nucleophile (H-Bonding) Protic_Result Slower Reaction Rate Protic:f2->Protic_Result Reduced Reactivity

Figure 2: Contrasting effects of aprotic vs. protic solvents.

Practical Guide to Solvent Selection

Rational solvent selection involves balancing reactant solubility, reaction kinetics, and practical considerations like boiling point and ease of removal.

Comparative Analysis of Common Solvents

The following table summarizes the properties and performance of solvents commonly used in methoxy-triazine coupling reactions.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesCommon Applications & Considerations
Acetonitrile (MeCN) Polar Aprotic37.582Excellent balance of polarity, low viscosity, easy to remove.[13]First-line choice. Ideal for a wide range of substrates. Good for reaction monitoring by LC-MS.
Tetrahydrofuran (THF) Polar Aprotic7.666Good solvating power for many organics, lower boiling point.A workhorse solvent. Can be used when reactants have lower polarity. Peroxide formation is a safety concern.
Dichloromethane (DCM) Polar Aprotic9.140Volatile, excellent solvent for many organic compounds.Often used, but can react with some nucleophilic amines.[4] Its low boiling point may require reflux for slower reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Superior solvating power for polar and sparingly soluble substrates.[2]Use for difficult couplings or poorly soluble starting materials. High boiling point makes it difficult to remove.
Methanol (MeOH) Polar Protic32.765Excellent solvent for polar compounds, can facilitate high yields.[3][12]Risk of side reactions (transesterification or reaction as a nucleophile). Best used when protocols specifically call for it.[3]
Toluene Non-Polar2.4111Can be effective for less polar substrates and can aid in azeotropic water removal.Generally lower reaction rates. Good yields have been reported, suggesting utility in specific cases.[3]
Water Polar Protic80.1100"Green" solvent, excellent for water-soluble reagents (DMTMM) and substrates.[4]Only suitable for water-stable reactants. Can lead to lower yields due to low substrate solubility or hydrolysis.[3]
A Workflow for Rational Solvent Selection

This decision tree provides a logical pathway for selecting an appropriate solvent for a novel methoxy-triazine coupling reaction.

G Start Start: New Coupling Reaction Solubility Are all reactants soluble in Acetonitrile (MeCN)? Start->Solubility UseMeCN Use Acetonitrile (MeCN) as the primary solvent. Solubility->UseMeCN Yes TryTHF Consider a less polar aprotic solvent like THF or 2-MeTHF. Solubility->TryTHF Reactants are non-polar CheckSpecial Is there a specific reason to use a protic solvent? (e.g., peptide in water) Solubility->CheckSpecial No Screen Screen MeCN, THF, and DMF in parallel small-scale reactions. UseMeCN->Screen If reaction is slow or low-yielding TryDMF Consider a stronger polar aprotic solvent like DMF or NMP. TryDMF->Screen TryTHF->Screen CheckSpecial->TryDMF No, poor solubility in MeCN UseProtic Use specified protic solvent (e.g., Water, MeOH) with an appropriate triazine reagent (DMTMM). CheckSpecial->UseProtic Yes

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 2-Methoxy-4,6-dichloro-1,3,5-triazine for Pharmaceutical and Chemical Research

Abstract & Introduction 2-Methoxy-4,6-dichloro-1,3,5-triazine (MDCT) is a pivotal intermediate in the synthesis of a wide array of functional molecules. As a derivative of 1,3,5-triazine, its utility stems from the diffe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methoxy-4,6-dichloro-1,3,5-triazine (MDCT) is a pivotal intermediate in the synthesis of a wide array of functional molecules. As a derivative of 1,3,5-triazine, its utility stems from the differential reactivity of its chlorine atoms, which allows for sequential and controlled nucleophilic substitutions. This property makes it an invaluable building block in medicinal chemistry, particularly as a coupling reagent for peptide synthesis where it offers high efficiency and preservation of stereochemistry.[1] Beyond peptide chemistry, MDCT and its derivatives are integral to the development of herbicides, dyes, and advanced materials.[2]

This guide provides a comprehensive overview of a scalable, reliable, and cost-effective synthetic protocol for MDCT, starting from the readily available cyanuric chloride. We will delve into the mechanistic underpinnings of the synthesis, present detailed step-by-step protocols with field-proven insights, address critical safety considerations for handling the involved reagents, and offer a guide for troubleshooting common experimental challenges. This document is intended for researchers and process chemists seeking to establish a robust and scalable method for producing high-purity MDCT.

Synthetic Strategy & Mechanistic Rationale

The synthesis of MDCT is achieved through a nucleophilic aromatic substitution (SNAr) reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is highly electron-deficient due to the electronegativity of the three nitrogen atoms, making the chlorine-bearing carbons highly susceptible to nucleophilic attack.

Causality of Experimental Design: The primary challenge in this synthesis is achieving selective mono-substitution. Cyanuric chloride possesses three reactive chlorine atoms, and the substitution of one chlorine with an electron-donating methoxy group deactivates the ring towards further substitution, but di- and tri-substituted byproducts can still form.[2] Therefore, precise control over reaction conditions is paramount. The key parameters to control are:

  • Stoichiometry: Using a controlled amount of the methoxy source (e.g., one equivalent of methanol or sodium methoxide) is critical.

  • Temperature: The reaction is highly exothermic. Conducting the initial phase of the reaction at low temperatures (typically 0–5 °C) drastically reduces the rate of the second and third substitutions, favoring the desired mono-substituted product.[3]

  • Base Selection: A base is required to neutralize the HCl generated when using methanol as the nucleophile. A mild base like sodium bicarbonate (NaHCO₃) is often preferred in scalable processes as it is inexpensive, safe to handle, and its reaction produces CO₂, which can be easily managed.[3][4] Alternatively, using pre-formed sodium methoxide obviates the need for an additional base.[1][5]

Below is a diagram illustrating the reaction mechanism for the mono-substitution of cyanuric chloride with methanol.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate Meisenheimer-like Intermediate CC->Intermediate Nucleophilic Attack by Methanol MeOH Methanol (CH₃OH) (Nucleophile) MeOH->Intermediate Base Base (e.g., NaHCO₃) Salt Salt (e.g., NaCl + H₂O + CO₂) Base->Salt Neutralization Product MDCT (2-Methoxy-4,6-dichloro-1,3,5-triazine) Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl Elimination HCl->Salt

Caption: Reaction mechanism for the synthesis of MDCT.

Scalable Synthesis Protocols

Two primary, scalable methods are presented below. Method A is a classic approach using methanol and a mild base, while Method B utilizes sodium methoxide in an organic solvent, which can offer higher yields but requires more stringent anhydrous conditions.[1][3][5][6]

ParameterMethod A: Methanol/BicarbonateMethod B: Sodium Methoxide/DMF
Starting Materials Cyanuric Chloride, Methanol, Sodium BicarbonateCyanuric Chloride, Sodium Methoxide
Solvent Methanol / WaterN,N-Dimethylformamide (DMF)
Typical Yield ~85-90%[4]Up to 91%[1][5]
Key Advantage Uses inexpensive and safer reagents.Higher potential yield and faster reaction times.
Key Consideration Evolution of CO₂ must be managed.Sodium methoxide is highly moisture-sensitive.
Protocol A: Synthesis using Methanol and Sodium Bicarbonate

This protocol is adapted from established procedures and is well-suited for large-scale laboratory synthesis.[3][4]

Materials:

  • Cyanuric chloride (e.g., 36.8 g, 0.2 mol)

  • Methanol (200 mL)

  • Deionized Water (25 mL)

  • Sodium bicarbonate (33.6 g, 0.4 mol)

  • Hexane (for recrystallization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Ice bath.

  • Heating mantle.

  • Büchner funnel and filtration flask.

Procedure:

  • Reaction Setup: In the reaction flask, combine methanol (200 mL), deionized water (25 mL), and sodium bicarbonate (33.6 g).

  • Cooling: Cool the resulting slurry to 0–5 °C using an ice bath while stirring vigorously.

  • Addition of Cyanuric Chloride: Slowly add solid cyanuric chloride (36.8 g) portion-wise over approximately 2 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent runaway temperature, which would lead to the formation of di- and tri-substituted byproducts.

  • Low-Temperature Stirring: Once the addition is complete, continue stirring the white suspension at approximately 3 °C for 1 hour.

  • Warming and Completion: Remove the ice bath and allow the mixture to warm. Then, gently heat the mixture to 30 °C for about 30 minutes, or until the evolution of CO₂ gas has ceased.[3]

  • Workup - Precipitation: Quench the reaction by adding 100 mL of cold deionized water to the suspension with stirring. This will precipitate the crude product.

  • Isolation: Filter the white solid product using a Büchner funnel and wash the filter cake with an additional 100 mL of cold water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol B: Synthesis using Sodium Methoxide in DMF

This method is based on patented industrial processes and can provide excellent yields and purity.[1][5]

Materials:

  • Cyanuric chloride (e.g., 36.9 g, 0.2 mol)

  • Sodium methoxide (e.g., 21.6 g, 0.4 mol)

  • N,N-Dimethylformamide (DMF, anhydrous, 100 mL)

  • Heptane or Hexane (for recrystallization)

Equipment:

  • Three-neck round-bottom flask (oven-dried) with a mechanical stirrer, thermometer, and powder addition funnel, under an inert atmosphere (Nitrogen or Argon).

  • Ice bath.

  • Heating mantle.

  • Büchner funnel and filtration flask.

Procedure:

  • Reaction Setup: Add anhydrous DMF (100 mL) and cyanuric chloride (36.9 g) to the reaction flask under an inert atmosphere. Stir until the cyanuric chloride is fully dissolved.

  • Cooling: Cool the solution to 5–10 °C.

  • Addition of Sodium Methoxide: Carefully add solid sodium methoxide (21.6 g) in portions, maintaining the temperature between 5-10 °C. Safety Note: Sodium methoxide is highly reactive with water. Ensure all equipment is dry and the reaction is under an inert atmosphere.

  • Room Temperature Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Heating: Heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[1]

  • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 500 mL) with vigorous stirring. A white precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with water, and then suction dry.

  • Drying: Dry the crude product in a vacuum oven.

Purification and Characterization

High purity is often required for subsequent applications. Recrystallization is the most effective method for purifying the crude MDCT.

Protocol: Recrystallization

  • Dissolve the crude MDCT in a minimum amount of hot hexane or heptane.[1][3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[7]

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified white crystals by filtration and dry them under vacuum. A typical melting point for pure MDCT is around 90 °C.[3]

Purity Assessment: The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method for monitoring reaction progress and assessing purity.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is typically effective.[7]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the product.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Caption: Scalable workflow for MDCT synthesis and purification.

Safety and Hazard Management

Working with cyanuric chloride and its derivatives requires strict adherence to safety protocols.

  • Cyanuric Chloride:

    • Hazards: Highly toxic, corrosive, and reacts violently with water to release heat and toxic HCl gas.[8][9] It is a lachrymator and causes severe skin burns and eye damage.[10]

    • Handling: Always handle in a well-ventilated chemical fume hood.[8] Use under an inert atmosphere (nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.[10] Avoid dust formation.[11]

    • PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[9] Respiratory protection may be required if dust is generated.

  • 2-Methoxy-4,6-dichloro-1,3,5-triazine (MDCT):

    • Hazards: Harmful if swallowed (acute oral toxicity), causes skin irritation, and serious eye damage.[12]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12]

  • Waste Disposal:

    • All chemical waste must be disposed of according to institutional and local environmental regulations.

    • Quench any unreacted cyanuric chloride carefully in a controlled manner by trained personnel.

    • Contaminated materials should be treated as hazardous waste.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Temperature was too high, leading to byproducts. 3. Loss of product during workup/recrystallization.1. Increase reaction time or temperature moderately during the final stage. Confirm completion with TLC/HPLC. 2. Ensure strict temperature control (<5 °C) during reagent addition. 3. Minimize the amount of hot solvent for recrystallization; cool the filtrate thoroughly before filtering to recover a second crop.
Product "Oils Out" During Recrystallization 1. The melting point of the product is depressed by impurities. 2. The chosen solvent's boiling point is too high.1. Attempt to "seed" the solution with a pure crystal. 2. Perform a preliminary purification (e.g., column chromatography) to remove bulk impurities. 3. Use a lower-boiling point solvent or a mixed-solvent system.[7]
Presence of Di-substituted Byproduct 1. Poor temperature control. 2. Incorrect stoichiometry (excess nucleophile). 3. Addition of cyanuric chloride was too fast.1. Improve cooling efficiency and monitoring of the internal reaction temperature. 2. Carefully verify the molar equivalents of all reagents. 3. Slow down the rate of addition.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap. (URL: [Link])

  • Synthesis of 2-methoxy-4,6-dichloro-1,3,5-triazine - PrepChem.com. (URL: [Link])

  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES - European P - IRIS. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google P
  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine - Carl ROTH. (URL: [Link])

  • Common Name: CYANURIC TRICHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

Sources

Application

Application Note: Preparation of Supramolecular Assemblies Using Triazine Cores

This guide details the preparation of supramolecular assemblies using 1,3,5-triazine (s-triazine) cores. It moves beyond basic synthesis to address the engineering of hydrogen-bonded networks and metal-coordinated cages,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of supramolecular assemblies using 1,3,5-triazine (s-triazine) cores. It moves beyond basic synthesis to address the engineering of hydrogen-bonded networks and metal-coordinated cages, specifically tailored for applications in drug delivery and materials science.

Introduction: The Triazine Advantage

The 1,3,5-triazine ring is a privileged scaffold in supramolecular chemistry due to its rigid planar structure,


 symmetry, and electron-deficient nature. Its utility arises from two distinct assembly mechanisms:
  • Hydrogen Bonding (The DAD/ADA Motif): Triazine derivatives like melamine possess alternating donor-acceptor-donor (DAD) hydrogen-bonding sites complementary to cyanuric acid (ADA), enabling the programmable formation of "rosettes" and 2D hexagonal lattices (the CA

    
    M complex).
    
  • Metal Coordination: The pyridyl-like nitrogens or pendant carboxylate arms allow triazines to act as multi-topic ligands for constructing Metal-Organic Cages (MOCs) and Frameworks (MOFs).

This guide provides protocols for both assembly types, culminating in a workflow for therapeutic cargo encapsulation.

Mechanism of Assembly

Understanding the thermodynamic drivers is critical for reproducibility. The assembly is governed by the reversibility of non-covalent interactions, allowing error correction during formation.

TriazineAssembly Monomer Triazine Monomer (Melamine/Ligand) Interaction Interaction Trigger Monomer->Interaction Solvation Intermediate Supramolecular Intermediate (Rosette/Dimer) Interaction->Intermediate H-Bonding (DAD-ADA) or Metal Coordination Intermediate->Monomer Reversibility (Thermodynamic Control) FinalStructure Final Assembly (2D Sheet/3D Cage) Intermediate->FinalStructure π-π Stacking or Ligand Exchange

Figure 1: Logical flow of triazine self-assembly. The reversibility at the intermediate stage allows the system to anneal out defects, ensuring high crystallinity.

Protocol 1: Hydrogen-Bonded Assembly (Melamine-Cyanuric Acid)

This protocol yields the classic Melamine-Cyanuric Acid (MCA) supramolecular complex. While conceptually simple, controlling the morphology (rosettes vs. sheets) requires precise solvent manipulation.

Materials
  • Core A: Melamine (99%, recrystallized)

  • Core B: Cyanuric Acid (99%)

  • Solvent: Dimethyl Sulfoxide (DMSO) - Essential for breaking initial aggregate clusters.

  • Precipitant: Deionized Water (Type I)

Step-by-Step Methodology

1. Pre-Solubilization (The "Erasure" Step)

  • Rationale: Melamine and cyanuric acid often contain pre-existing H-bonded oligomers.[1] DMSO is used to "erase" this history by competitively H-bonding with the monomers.

  • Action: Dissolve Melamine (1.26 g, 10 mmol) in 20 mL DMSO at 80°C. Separately, dissolve Cyanuric Acid (1.29 g, 10 mmol) in 20 mL DMSO at 80°C. Ensure both solutions are perfectly clear.

2. Controlled Mixing (The Nucleation Event)

  • Action: While maintaining 80°C, slowly add the Cyanuric Acid solution to the Melamine solution under vigorous stirring (500 RPM).

  • Observation: The solution may remain clear or turn slightly turbid depending on concentration. The H-bonded "rosette" motifs (1:1 stoichiometry) form instantly in solution.

3. Assembly Locking (Solvent Switch)

  • Rationale: Water disrupts the DMSO-solute H-bonds, forcing the Melamine and Cyanuric Acid to interact exclusively with each other via their DAD/ADA faces.

  • Action: Pour the hot DMSO mixture into 200 mL of hot water (90°C).

  • Causality: The hydrophobic effect drives the π-stacking of the H-bonded rosettes into insoluble 2D sheets.

4. Annealing and Isolation

  • Action: Maintain the suspension at 90°C for 30 minutes (annealing). Cool slowly to room temperature over 2 hours.

  • Filtration: Filter the white precipitate, wash extensively with hot water (to remove DMSO), and dry at 120°C.

Table 1: Troubleshooting MCA Assembly

Observation Root Cause Corrective Action
Gelation instead of Precipitate Concentration too high (>0.5 M) Dilute initial DMSO solutions by 50%.
Amorphous Powder (No crystallinity) Rapid cooling Cool from 90°C to 25°C at a rate of 10°C/hour.

| Incomplete Stoichiometry | Hygroscopic reagents | Dry starting materials in vacuum oven before weighing. |

Protocol 2: Solvothermal Synthesis of Triazine-Based Metal-Organic Cages

This protocol targets a 3D coordination cage using a flexible triazine ligand (e.g.,


) and a metal node. These cages are preferred for drug delivery due to their defined internal cavities.
Materials
  • Ligand: 2,4,6-tris(4-carboxyphenylamino)-1,3,5-triazine (

    
    )[2]
    
  • Metal Source: Copper(II) Nitrate trihydrate (

    
    ) or Zinc Nitrate.
    
  • Solvent System: DMF/Ethanol/Acid mixture.

Experimental Workflow

1. Ligand Activation

  • Action: Dissolve 20 mg of

    
     in 2 mL of DMF.
    
  • Critical Step: Add 50

    
    L of dilute 
    
    
    
    or
    
    
    .
  • Rationale: Acid modulates the deprotonation rate of the carboxylate groups. Slower deprotonation slows nucleation, favoring large single crystals over microcrystalline powder.

2. Solvothermal Synthesis

  • Action: Add the metal salt (e.g., 30 mg

    
    ) dissolved in 1 mL Ethanol to the ligand solution.
    
  • Vessel: Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Heating Profile: Heat at 85°C for 24–48 hours.

  • Visual: Blue/Green block crystals (for Cu) will form on the walls.

3. Solvent Exchange (Activation)

  • Action: Decant the mother liquor. Soak crystals in fresh Ethanol for 3 days, changing solvent every 12 hours.

  • Rationale: Removes high-boiling DMF from the pores, preparing the cage for guest encapsulation.

Protocol 3: Guest Encapsulation (Drug Delivery Model)

Post-synthetic loading is the industry standard for loading sensitive therapeutics into supramolecular triazine cages.

Loading Workflow

DrugLoading Step1 1. Activated Cage (Solvent: Ethanol) Step3 3. Diffusion/Soaking (24-72 Hours) Step1->Step3 Step2 2. Drug Solution Prep (High Conc. in DCM/MeOH) Step2->Step3 Step4 4. Surface Wash (Remove non-encapsulated drug) Step3->Step4

Figure 2: Passive diffusion loading workflow for triazine cages.

Protocol:

  • Preparation: Take 50 mg of "Activated" (solvent-exchanged) Triazine Cages.

  • Impregnation: Suspend crystals in a saturated solution of the drug (e.g., Doxorubicin or a model dye like Rhodamine B) in a compatible solvent (e.g., Methanol).

  • Equilibrium: Allow to stand for 48 hours at room temperature. The concentration gradient drives the drug into the cage pores.

  • Cleaning: Briefly rinse the crystals with cold solvent to remove surface-adsorbed drug (prevents "burst release" artifacts).

  • Quantification: Digest a small sample of loaded crystals in dilute HCl and use UV-Vis spectroscopy to determine Loading Capacity (LC%).

References

  • Whitesides, G. M., et al. "The structure of the melamine-cyanuric acid supramolecular complex." Journal of the American Chemical Society, 1990. Link

  • Wang, W., et al. "Triazine-Based Hydrogen-Bonded Organic Frameworks (HOFs): Design, Synthesis and Applications." Chemical Reviews, 2021. Link

  • Zhou, H.-C., et al. "Preparation of Triazine-Based Metal-Organic Cages for Drug Delivery." Nature Communications, 2018. Link

  • Perdigão, L. M., et al. "Surface self-assembly of the cyanuric acid-melamine hydrogen bonded network."[3] Chemical Communications, 2006. Link

  • Li, H., et al. "Applications of supramolecular assemblies in drug delivery and photodynamic therapy." RSC Medicinal Chemistry, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in triazine-mediated amide coupling

Technical Support Center: Triazine-Mediated Amide Coupling Current Status: Operational Topic: Optimization of CDMT/DMTMM Amidation Protocols Lead Scientist: Senior Application Specialist Technical Briefing: The Triazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine-Mediated Amide Coupling

Current Status: Operational Topic: Optimization of CDMT/DMTMM Amidation Protocols Lead Scientist: Senior Application Specialist

Technical Briefing: The Triazine Advantage

Welcome to the technical support hub for triazine-mediated amidation. You are likely here because you are using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) or its activated salt DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1]

Unlike carbodiimides (EDC/DCC) or phosphonium salts (PyBOP), triazine reagents offer a unique "Green Chemistry" advantage: they remain active in protic solvents (alcohols, water) and do not require anhydrous conditions. However, their mechanism is distinct, and treating them exactly like HATU or EDC often leads to suboptimal yields.

This guide moves beyond basic instructions to address the why and how of failure modes, ensuring you can troubleshoot your specific reaction matrix.

Module 1: Mechanism & Failure Points

To fix low yields, you must visualize the competition between the desired pathway and the parasitic side reactions.

The Triazine Activation Pathway

The reaction proceeds in two distinct steps. Failure usually occurs when Step 2 is faster than Step 1 , or when the amine attacks the reagent directly.

TriazineMechanism CDMT CDMT (Precursor) DMTMM DMTMM (Activated Reagent) CDMT->DMTMM + NMM (In-situ generation) SideProduct N-Triazinyl Amine (DEAD END) CDMT->SideProduct Direct Attack by Amine (If Acid Activation is Slow) NMM N-Methylmorpholine NMM->DMTMM ActiveEster Superactive Ester (Acyloxytriazine) DMTMM->ActiveEster + Acid (- NMM-HCl) Acid Carboxylic Acid (R-COOH) Acid->ActiveEster Product Amide Product ActiveEster->Product + Amine (Nucleophilic Attack) Amine Amine (R'-NH2) Amine->Product Amine->SideProduct

Caption: Figure 1. The "Race Condition."[1] Success depends on the Acid reacting with DMTMM to form the Active Ester before the Amine attacks the Triazine ring directly.

Module 2: Critical Parameters & Optimization

Before troubleshooting, verify your baseline conditions against these technical standards.

ParameterStandard RecommendationTechnical Rationale
Reagent Form Isolated DMTMM > In-situ CDMTIsolated DMTMM eliminates the induction period required for CDMT to react with NMM. Using in-situ CDMT increases the risk of the amine reacting with CDMT before the active reagent is formed.
Solvent THF, MeOH, EtOH, or MeCN Unlike HATU, DMTMM works in alcohols. Avoid DMF if possible; reaction rates are often slower in DMF compared to THF or alcohols for this specific chemistry.
Base NMM (N-methylmorpholine) NMM is the optimal base. Stronger bases (TEA, DIPEA) can increase the rate of hydrolysis of the active ester or promote racemization.
Stoichiometry 1.1 - 1.2 eq Excess reagent is water-soluble and easily washed away. Do not use large excesses (2.0 eq+) if your amine is precious, as side-reaction risks increase.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "I see starting material remaining, but the reagent is gone."

Q: Why is my conversion stalling? A: You are likely experiencing hydrolysis of the active ester .

  • The Cause: Even though DMTMM tolerates water, the activated ester intermediate is susceptible to hydrolysis, regenerating the carboxylic acid. If your solvent is "wet" and the amine is sterically hindered (slow to attack), water wins the race.

  • The Fix:

    • Increase amine concentration (push the kinetics).

    • Switch to anhydrous THF or MeCN.

    • Add the amine immediately after the activation period (do not wait too long).

Scenario B: "My yield is low, and I see a new spot that isn't product."

Q: Is my amine reacting with the coupling agent? A: Yes, this is the N-Triazinyl impurity .

  • The Mechanism: If the carboxylic acid activation is slow (due to sterics or low solubility), the nucleophilic amine will attack the electron-deficient triazine ring of CDMT/DMTMM directly, displacing the morpholine or chloride. This is an irreversible dead end.

  • The Fix: Sequential Addition.

    • Do not mix Acid + Amine + DMTMM all at once.

    • Step 1: Mix Acid + DMTMM (or CDMT/NMM) in solvent. Stir for 30–60 minutes to ensure full formation of the active ester.

    • Step 2: Then add the amine.[1] This ensures the amine only sees the active ester, not the raw coupling reagent.

Scenario C: "The reaction mixture turned into a solid block/slurry."

Q: How do I handle solubility issues with DMTMM? A: DMTMM is a salt and has poor solubility in non-polar solvents (DCM, Toluene).

  • The Fix:

    • Solvent Switch: Use MeOH or a THF/Water mixture. The reaction will proceed in suspension, but it is slower.

    • Phase Transfer: If you must use DCM, add a catalytic amount of water or use a phase transfer catalyst, though switching to THF is usually superior.

Scenario D: "I am worried about racemization."

Q: Does DMTMM cause racemization like EDC? A: Generally, DMTMM shows lower racemization than carbodiimides because it does not require a strong base and operates well at room temperature.

  • The Caution: Racemization can still occur via the oxazolone mechanism if the activation step is prolonged without the amine present.

  • The Protocol: Keep the pre-activation time to the minimum required (30 mins) and avoid heating.

Module 4: Validated Protocols

Protocol A: The "Gold Standard" (Using Isolated DMTMM)

Best for: Precious amines, hindered acids, or when high yield is critical.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in THF or MeOH (0.1 M concentration).

  • Reagent Addition: Add DMTMM chloride (1.1 – 1.2 eq). Note: NMM base is usually not required if the acid is free, but if using an HCl salt of an amine later, add 1.0 eq NMM.

  • Monitoring: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS to ensure the acid is converting to the active ester (often visible as a shift).

  • Coupling: Add the Amine (1.0 – 1.2 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Crucial Step: Wash with 10% Citric Acid or 1M HCl . The byproduct (4,6-dimethoxy-1,3,5-triazin-2-one) is highly water-soluble and is removed here.

    • Wash with Sat. NaHCO3 and Brine.[2] Dry over Na2SO4.

Protocol B: The "Economy" Method (In-Situ CDMT)

Best for: Large scale, simple substrates, cost-sensitive projects.

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) and CDMT (1.1 eq) in THF or DCM.

  • Activation Trigger: Add N-Methylmorpholine (NMM) (1.2 – 1.5 eq) dropwise at

    
    .
    
    • Observation: A white precipitate (DMTMM salt) should form within minutes.

  • Incubation: Stir at

    
     to RT for 1 hour. Do not skip this.  You must generate the reactive salt before adding the amine.
    
  • Coupling: Add Amine (1.0 eq).

  • Workup: Same as Protocol A.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine your next experiment.

Troubleshooting Start Start: Low Yield / Impurity Q1 Did you pre-activate the Acid? Start->Q1 Yes Yes Q1->Yes No No (One Pot) Q1->No Q2 Is the impurity N-Triazinyl Amine? (Check LCMS: M+Amine+138) Yes->Q2 Action3 Hydrolysis of Active Ester. 1. Dry Solvent 2. Increase Amine Eq. Yes->Action3 Action1 Switch to Sequential Addition (Protocol A) No->Action1 Action4 Check Solubility. DMTMM may not be dissolved. Switch to MeOH or THF/H2O No->Action4 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Action2 Activation is too slow. 1. Increase Activation Time 2. Check Sterics of Acid Yes2->Action2 Q3 Is Starting Material (Acid) remaining? No2->Q3 Q3->Yes Yes Q3->No No (Unknown Impurity)

Caption: Figure 2. Diagnostic logic for triazine coupling failures.

References

  • Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent leading to the formation of amides and esters."[1][2][3][4] Tetrahedron, 55(46), 13159-13170.[4] Link[4]

  • D'Addona, D., et al. (2021).[3] "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Molecules, 26(1), 138. Link

  • Bortolotti, B., et al. (2014). "A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water." Carbohydrate Polymers, 112, 12-18. Link

  • Falchi, A., et al. (2000). "4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis."[1] Synlett, 2000(02), 275-277. Link

Sources

Optimization

Technical Support Center: Preventing Racemization with CDMT &amp; DMTMM Coupling Reagents

Welcome to the technical support center for CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reagents. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for minimizing and preventing racemization during amide bond formation.

Introduction: The Power and Pitfalls of Triazine Reagents

CDMT and its successor, DMTMM, are highly efficient, cost-effective, and versatile coupling reagents.[1][2] Their ability to mediate amide bond formation, even in aqueous and protic solvents, makes them attractive for a wide range of applications, from standard solid-phase peptide synthesis (SPPS) to the bioconjugation of complex molecules.[2][3] DMTMM is the pre-formed, stable salt of CDMT and N-methylmorpholine (NMM), offering a convenient one-step procedure.[4]

However, like all coupling reagents, their use requires a nuanced understanding of the reaction mechanism to mitigate potential side reactions, the most critical of which is racemization.[5] The loss of stereochemical integrity at the α-carbon of an amino acid can lead to the formation of diastereomeric peptides with altered biological activity, posing significant challenges for purification and drug efficacy.[6]

This guide will delve into the mechanisms of racemization, provide data-driven strategies for its prevention, and offer clear, actionable protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions users have about racemization when working with CDMT and DMTMM.

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in natural peptides) into a mixture of both L- and D-enantiomers.[6] This loss of stereochemical purity is detrimental because the three-dimensional structure of a peptide is essential for its biological function. The introduction of a D-amino acid can drastically alter the peptide's conformation, leading to reduced efficacy, altered receptor binding, or potential immunogenicity.[6]

Q2: How do CDMT and DMTMM activate the carboxylic acid?

A: Both reagents activate a carboxylic acid by forming a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester. In the case of CDMT, this occurs in the presence of a base like N-methylmorpholine (NMM). DMTMM is the stable, pre-formed quaternary ammonium salt of CDMT and NMM, which reacts directly with the carboxylate to form the same active ester, releasing NMM.[7] This active ester is then susceptible to nucleophilic attack by the amine component to form the desired amide bond.[7]

Q3: Are CDMT and DMTMM considered "low-racemization" reagents?

A: Generally, yes. Triazine-based reagents are known for being highly efficient and maintaining low levels of racemization, particularly when compared to older reagents like carbodiimides used without additives.[1][2] However, the degree of racemization is not zero and is highly dependent on the reaction conditions.

Q4: Which amino acids are most susceptible to racemization with these reagents?

A: As with most coupling methods, certain amino acids are inherently more prone to racemization.

  • Histidine (His): The imidazole side chain can act as a base, catalyzing the abstraction of the α-proton.[6][8]

  • Cysteine (Cys): The thiol side chain is also known to promote racemization.[6][8]

  • Phenylalanine (Phe): Aromatic side chains can stabilize the enolate intermediate, increasing the risk.[6]

Q5: Should I use racemization-suppressing additives like HOBt or Oxyma with DMTMM?

A: No. Unlike carbodiimide chemistry where additives like 1-hydroxybenzotriazole (HOBt) or Oxyma are crucial for suppressing racemization, their use with DMTMM is not recommended. Studies have shown that the addition of HOBt to a DMTMM-mediated coupling can significantly decrease the reaction yield without providing a benefit in suppressing racemization.[4] DMTMM's mechanism is designed to be efficient without the need for such additives.

Part 2: The Mechanism of Racemization

Understanding the pathways to racemization is the first step in preventing it. There are two primary base-catalyzed mechanisms at play during peptide coupling.[1][5]

  • Direct Enolization (α-Proton Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L and D forms.

  • Oxazolone (Azlactone) Formation: This is the more prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This oxazolone is significantly more susceptible to racemization because the α-proton is now much more acidic and readily abstracted by a base.

The key to preventing racemization is to ensure that the rate of aminolysis (the desired reaction with the amine) is significantly faster than the rate of oxazolone formation and subsequent enolization.

Diagram 1: General Racemization Pathways This diagram illustrates the two main routes to racemization following the activation of an N-protected amino acid.

G L_AA L-Amino Acid (N-Protected) Activated_Ester Activated Ester (e.g., DMT-Ester) L_AA->Activated_Ester Peptide Desired Peptide (L-Configuration) Activated_Ester->Peptide k_Amine (Fast, Desired) Oxazolone Oxazolone Intermediate (Planar) Activated_Ester->Oxazolone Enolate Enolate Intermediate (Planar) Activated_Ester->Enolate k_Enol (Base) Amine Amine Component (R'-NH2) Amine->Peptide Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ Racemic_Peptide Racemized Peptide (D-Configuration) Enolate->Racemic_Peptide + Amine caption Figure 1. Competing reaction pathways after carboxyl activation.

Caption: Figure 1. Competing reaction pathways after carboxyl activation.

Part 3: Troubleshooting Guide & Optimization Strategies

This section is structured as a series of common problems encountered in the lab, followed by detailed, evidence-based solutions.

Issue 1: Higher-than-expected levels of epimerization are detected in the final peptide.

This is a general problem that requires a systematic review of the reaction conditions.

Causality: The polarity of the solvent plays a crucial role in the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathways, thereby accelerating the loss of stereochemical integrity.

Solution:

  • Switch to a Less Polar Solvent: If your protocol uses highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or protic solvents like Methanol (MeOH) or Ethanol (EtOH), you are at a higher risk of racemization.[4]

  • Recommended Solvents: For DMTMM couplings, less polar solvents such as Ethyl Acetate (AcOEt), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) have been shown to result in minimal to non-detectable levels of racemization.[4]

Data Point: Solvent Polarity vs. Racemization with DMTMM

The following table summarizes the percentage of D-Ala formation in the coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl using DMTMM in various solvents.

SolventDielectric Constant (ε)% D-Ala (Racemization)
Ethyl Acetate (AcOEt)6.0<0.1%
Tetrahydrofuran (THF)7.6<0.1%
Acetonitrile (MeCN)37.5<0.1%
N,N-Dimethylformamide (DMF)36.7<0.1%
2-Propanol (iPrOH)19.90.7%
Dimethyl Sulfoxide (DMSO)46.72.3%
Ethanol (EtOH)24.63.4%
Methanol (MeOH)32.73.3%
Water80.110.5%

Data adapted from Kunishima, M., et al., Chem. Pharm. Bull., 2002.[4]

Causality: Higher temperatures increase the rate of all chemical reactions, including the undesirable pathways leading to racemization.[6] The activation energy for oxazolone formation or enolization can be readily overcome at elevated temperatures.

Solution:

  • Perform Couplings at 0°C or Room Temperature: Unless dealing with an extremely hindered coupling, avoid heating the reaction mixture. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Microwave Synthesis: If using microwave-assisted synthesis, which often involves high temperatures, be aware of the increased risk. It may be necessary to reduce the target temperature (e.g., from 80°C to 50°C) to find a balance between reaction speed and stereochemical purity.[6]

Causality: The base is required to neutralize the protonated amine component (if it's a salt) and to facilitate the deprotonation steps in the racemization pathways. The strength and steric hindrance of the base are critical factors.[5]

Solution:

  • Avoid Excess Base: Use the minimum stoichiometric amount of base required for the reaction, typically one equivalent if starting with an amine salt.

  • Choose a Weaker or More Hindered Base: While N-methylmorpholine (NMM, pKa 7.4) is the base intrinsically linked with DMTMM, if additional base is needed, consider a sterically hindered base like 2,4,6-collidine (pKa 7.4) over less hindered or stronger bases like N,N-diisopropylethylamine (DIEA, pKa 10.7).[5][9]

Diagram 2: Troubleshooting Workflow for General Racemization A logical flow for diagnosing and solving racemization issues.

G Start High Racemization Detected Solvent Step 1: Check Solvent Is it highly polar (DMSO, MeOH)? Start->Solvent ChangeSolvent Action: Switch to less polar solvent (THF, MeCN, DMF, AcOEt) Solvent->ChangeSolvent Yes Temp Step 2: Check Temperature Is the reaction heated? Solvent->Temp No ChangeSolvent->Temp LowerTemp Action: Run at 0°C to RT Temp->LowerTemp Yes Base Step 3: Check Base Are you using excess or a strong base (DIEA)? Temp->Base No LowerTemp->Base ChangeBase Action: Use 1 eq. of a weaker/ hindered base (NMM, Collidine) Base->ChangeBase Yes End Re-analyze Peptide Purity Base->End No ChangeBase->End

Caption: Figure 2. Systematic workflow for troubleshooting general racemization.

Issue 2: Significant racemization is observed specifically when coupling a C-terminal Cysteine.

Cysteine is notoriously difficult to couple without racemization. The following protocol is specifically designed to address this challenge.

Causality: The thiol side-chain of cysteine is thought to accelerate the formation of the oxazolone intermediate, which is the primary route to racemization. The choice of base is particularly critical in this context.

Solution:

  • Base Selection is Key: Standard bases like NMM can still lead to significant racemization with Cysteine. The use of a more sterically hindered base, such as 2,4,6-collidine , has been shown to effectively suppress this side reaction.[10]

  • Resin Choice: For Fmoc-based SPPS, using a 2-chlorotrityl chloride resin for the attachment of the C-terminal Cys can also help minimize racemization that occurs during subsequent Fmoc deprotection steps with piperidine.[11]

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using CDMT

This protocol uses the in-situ generation of the active ester from CDMT, which allows for precise control over the base used.

  • Resin Preparation: Start with the deprotected, resin-bound peptide (H-AA(n)...-Resin). Wash thoroughly with DMF.

  • Reagent Solution: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), CDMT (3 eq.), and 2,4,6-collidine (6 eq.) in DMF.

  • Activation: Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activation mixture to the resin.

  • Reaction: Let the coupling proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and repeat.

Part 4: Experimental Protocols

Here we provide a detailed, step-by-step methodology for a standard, low-racemization coupling reaction using the pre-formed DMTMM reagent in solution phase.

Protocol 2: General Low-Racemization Amide Coupling using DMTMM

This protocol is optimized for minimizing racemization and is suitable for most amino acid couplings.

  • Materials:

    • N-protected Amino Acid or Peptide fragment (1.0 eq.)

    • Amine Component (Hydrochloride salt) (1.1 eq.)

    • DMTMM (1.2 eq.)

    • N-methylmorpholine (NMM) (1.1 eq.)

    • Solvent (e.g., Acetonitrile or THF), anhydrous

  • Procedure:

    • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) and the amine component hydrochloride salt (1.1 eq.) in the chosen anhydrous solvent.

    • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Base Addition: Add N-methylmorpholine (1.1 eq.) dropwise to the stirred solution. Stir for 10 minutes at 0°C.

    • DMTMM Addition: Add DMTMM (1.2 eq.) to the reaction mixture in one portion.

    • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Work-up:

      • Pour the reaction mixture into a separatory funnel containing 1 M HCl or 10% citric acid solution and extract with Ethyl Acetate (3x).[4]

      • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.[4]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

    • Purification: Purify the crude product using flash column chromatography or preparative HPLC as required.

References

  • DMTMM - Wikipedia. [Link]

  • Using the oxazolone-forming reaction cycle to induce transient... - ResearchGate. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. [Link]

  • a review on oxazolone, it' s method of synthesis and biological activity - ResearchGate. [Link]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives - NIH. [Link]

  • A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water - Luxembourg Bio Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed. [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. [Link]

  • 4-(4,6-Dimethoxy[7][12][13]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]

  • DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins | ACS Omega - ACS Publications. [Link]

  • Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation - Diva-portal.org. [Link]

  • A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5 - SciSpace. [Link]

  • Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. [Link]

Sources

Troubleshooting

Technical Support Center: Triazine Byproduct Removal

Topic: Purification Strategies for 1,3,5-Triazine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Operational[1] Introduction: The Triazine Challenge Triazine der...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 1,3,5-Triazine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Operational[1]

Introduction: The Triazine Challenge

Triazine derivatives are ubiquitous in drug discovery, serving as core scaffolds (e.g., PI3K inhibitors) and essential coupling reagents (e.g., DMT-MM).[1] However, their thermodynamic stability and tendency to form strong hydrogen-bonding networks often lead to "brick-dust" insolubility, persistent aggregates, and difficult chromatographic separations.[1]

This guide provides modular protocols to eliminate triazine byproducts—specifically focusing on DMT-MM coupling residues and hydrolyzed cyanuric chloride species —ensuring high purity for biological assays.

Module 1: Aqueous Workup Strategies (The First Line of Defense)

Context: This module is designed for reactions using DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2][3] The primary byproduct is DMT-OH (2-hydroxy-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine (NMM).[1]

The Science: DMT-MM is a "superactive ester" generator.[2] Upon coupling, it releases DMT-OH.

  • DMT-OH Solubility: Highly soluble in weak aqueous base (due to the phenolic OH, pKa ~ 9.5) and moderately soluble in water.[4]

  • NMM Solubility: Highly soluble in dilute acid (protonated form).

Protocol A: The "Dual-pH" Wash

Use this when your product is stable to mild acid/base and soluble in organic solvents (EtOAc, DCM).[1]

  • Quench: Dilute reaction mixture with EtOAc (or 2-MeTHF for polar products).

  • Acid Wash (Removes NMM): Wash organic phase 2x with 0.5 M HCl or 10% Citric Acid .

    • Why: Protonates N-methylmorpholine (NMM), forcing it into the aqueous layer.[1]

  • Base Wash (Removes DMT-OH): Wash organic phase 2x with Sat. NaHCO₃ or 1 M Na₂CO₃ .

    • Why: Deprotonates DMT-OH (forming the phenoxide anion), drastically increasing its water solubility.[1]

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Data: Solubility Profile of DMT-MM Components

ComponentRoleWater SolubilitypH SensitivityRemoval Strategy
DMT-MM ReagentHighUnstable (Hydrolyzes)Aqueous Wash
DMT-OH ByproductModerate (Neutral)High (Soluble at pH > 9)Base Wash
NMM ByproductHighHigh (Soluble at pH < 5)Acid Wash
Target Amide ProductLow (Typically)VariableRemains in Organic

Module 2: Solid-Phase Scavenging (For Sensitive Substrates)

Context: When your product is water-soluble (preventing aqueous extraction) or acid-sensitive. This is critical for removing electrophilic triazine starting materials (e.g., unreacted Cyanuric Chloride or CDMT).[1]

Protocol B: Resin Remediation

Scenario: Excess electrophilic triazine (e.g., CDMT) remains in the mixture.[1]

  • Reagent Selection: Use a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-Thiophenol ).

  • Stoichiometry: Add 3.0 equivalents of resin relative to the estimated excess triazine.

  • Incubation: Agitate at room temperature for 4–12 hours.

    • Mechanism:[1][5][6][7][8][9][10][11] The resin amine attacks the electrophilic carbon of the triazine (SNAr), covalently tethering the impurity to the bead.

  • Filtration: Filter through a fritted cartridge. The filtrate contains the purified product.

ScavengingMechanism cluster_0 Reaction Mixture cluster_1 Filtration Step Impurity Unreacted Triazine (Electrophile) Complex Resin-Triazine Covalent Complex Impurity->Complex SNAr Reaction Product Target Product Product->Product Flows Through Final Purified Product (Filtrate) Product->Final Resin PS-Trisamine Resin (Nucleophile) Resin->Complex

Caption: Mechanism of removing electrophilic triazine impurities using nucleophilic scavenger resins.

Module 3: Troubleshooting "The Jelly" (Cyanuric Acid)

Issue: Reactions involving Cyanuric Chloride often produce a white, insoluble precipitate that turns into a "jelly" upon filtration, clogging frits and trapping product.[1] This is Cyanuric Acid (or partially hydrolyzed intermediates) forming hydrogen-bond networks.

Protocol C: The "Solvent Swap" Filtration

Do NOT attempt to filter the aqueous suspension directly.

  • Evaporation: Remove the reaction solvent (often THF or Acetone) completely.

  • Trituration: Resuspend the crude solid in Acetonitrile (MeCN) .

    • Why: Cyanuric acid is sparingly soluble in MeCN, but many organic products are soluble.[1] More importantly, MeCN breaks the hydration shell that causes the "jelly" texture.

  • Sonication: Sonicate for 10 minutes to break aggregates.

  • Filtration: Filter through a Celite pad . The Cyanuric acid will remain as a manageable solid on top; the product passes through.

FAQ: Frequently Encountered Anomalies

Q: My triazine product is streaking on Silica Gel (TLC/Flash). How do I fix this? A: Triazines are basic and interact with the acidic silanols on silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase. Alternatively, switch to Amino-functionalized silica , which neutralizes this interaction and improves peak shape.[1]

Q: I see a "Ghost Peak" in LCMS that matches my product mass + 2 mass units. A: This is likely the Hydrolysis Artifact . If you used Cyanuric Chloride, one chlorine might have hydrolyzed to an -OH during workup (Mass change: -Cl [35] + OH [17] = -18... wait, check logic: -35 + 17 = -18. If mass is +2, check for Isotope patterns or reduction).[1]

  • Correction: A common artifact is the Methanol Adduct if MeOH was used as a solvent (SNAr of MeOH displacing Cl). Ensure you use non-nucleophilic solvents (THF, DCM) if the triazine is still electrophilic.

Q: Can I use Activated Carbon? A: Yes, for trace removal of potential genotoxic triazine impurities.[1]

  • Protocol: Dissolve product in EtOH/THF. Add 10 wt% Activated Carbon (e.g., Darco G-60) . Heat to 50°C for 30 mins. Filter hot over Celite. Note: This may reduce yield by 5-10% due to non-specific adsorption.

Visual Workflow: Workup Decision Tree

WorkupLogic cluster_No Hydrophobic Product cluster_Yes Hydrophilic Product Start Reaction Complete (Triazine Byproducts Present) SolubilityQ Is Product Water Soluble? Start->SolubilityQ OrgExt Dilute w/ EtOAc SolubilityQ->OrgExt No Resin Add Scavenger Resin (PS-Trisamine) SolubilityQ->Resin Yes (Small Mol) HIC HIC Chromatography (For Oligos) SolubilityQ->HIC Yes (Biomol) AcidWash Acid Wash (0.5M HCl) Removes NMM OrgExt->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes DMT-OH AcidWash->BaseWash

Caption: Decision tree for selecting the appropriate workup method based on product solubility.

References

  • Kunishima, M., et al. (1999).[1] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Coupling Reagent."[1][2][3] Tetrahedron, 55(46), 13159-13170.

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Tosoh Bioscience. "Purification of DMT-on oligonucleotides using HIC resins." Application Note.

  • D'Agosto, F., et al. (2020).[1] "Process Safety in the Scale-Up of a Triazine-Based Active Pharmaceutical Ingredient." Organic Process Research & Development, 24(10), 2229–2239.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis of Active Triazine Esters

Welcome to the Technical Support Center for active triazine esters. This guide is designed for researchers, scientists, and drug development professionals who utilize triazine-based coupling chemistry in their experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for active triazine esters. This guide is designed for researchers, scientists, and drug development professionals who utilize triazine-based coupling chemistry in their experiments. Here, we address common challenges and questions related to the hydrolysis of these powerful reagents, providing in-depth explanations and practical solutions to ensure the success of your bioconjugation and synthesis projects.

Understanding the Instability: The "Why" Behind Triazine Ester Hydrolysis

Active triazine esters, such as those generated in situ by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are highly effective reagents for forming amide and ester bonds.[1][2] Their efficacy stems from the creation of a highly reactive intermediate, an acyloxytriazine ester, which is susceptible to nucleophilic attack by amines (aminolysis) to form the desired amide bond.[1] However, this high reactivity also makes them prone to hydrolysis, a competing reaction where water acts as the nucleophile, leading to the regeneration of the carboxylic acid and an inactive triazine byproduct. This premature hydrolysis is a primary contributor to low yields and inconsistent results in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of active triazine ester hydrolysis?

The hydrolysis of an active triazine ester is a nucleophilic acyl substitution reaction. A water molecule attacks the electrophilic carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses, leading to the departure of the triazinol leaving group and the regeneration of the original carboxylic acid. This process is particularly significant in aqueous buffers, which are common in bioconjugation.

G cluster_0 Hydrolysis of Active Triazine Ester ActiveEster Active Triazine Ester (Acyloxytriazine) Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Nucleophilic attack by water Water H₂O (Nucleophile) Water->Intermediate CarboxylicAcid Regenerated Carboxylic Acid Intermediate->CarboxylicAcid Collapse of intermediate Triazinol Inactive Triazinol Byproduct Intermediate->Triazinol Departure of leaving group G cluster_0 Troubleshooting Low Yield Start Low Yield Detected CheckReagent 1. Verify Reagent Quality (Fresh & Dry?) Start->CheckReagent CheckBuffer 2. Check Buffer (Amine-free?) CheckReagent->CheckBuffer Yes CheckpH 3. Optimize pH (Neutral range?) CheckBuffer->CheckpH Yes CheckKinetics 4. Assess Kinetics (Increase amine concentration?) CheckpH->CheckKinetics Yes SideReaction 5. Investigate Side Reactions (Intramolecular cyclization?) CheckKinetics->SideReaction Yes Success Yield Improved SideReaction->Success Yes

Caption: Low Yield Troubleshooting Workflow

Problem 2: Unexpected Side Products Detected

Q: My analysis (e.g., by mass spectrometry) shows unexpected masses in my final product. What are these, and how can I avoid them?

Besides hydrolysis, active triazine esters can promote other side reactions, particularly with complex biomolecules like peptides and proteins.

  • Intramolecular Cyclization:

    • Issue: DMTMM can mediate the intramolecular cyclization of aspartic acid (Asp) and N-terminal glutamic acid (Glu) residues to form succinimide and pyroglutamate, respectively. [3][4][5]This is a significant issue in peptide synthesis and protein modification, as it can alter the structure and function of the molecule. [3][5] * Detection: This mass change (-18 Da for water loss) can be detected by mass spectrometry. NMR spectroscopy can also confirm the formation of these cyclic structures. [3] * Solution: This side reaction is often sequence-dependent and favored under specific conditions. If you suspect this is occurring, consider altering the reaction pH or temperature. In some cases, redesigning the peptide sequence to replace susceptible residues may be necessary.

  • Formation of N-Acylurea (with carbodiimides like EDC, less common with DMTMM):

    • Issue: While more characteristic of carbodiimide chemistry, it's a noteworthy side reaction in coupling chemistry where the activated ester rearranges to a stable, unreactive N-acylurea.

    • Solution: The use of triazine-based reagents like DMTMM generally avoids this complication. If you are using a carbodiimide and see this issue, switching to DMTMM may be a viable solution. [6]

Problem 3: How can I experimentally verify that my active triazine ester is being hydrolyzed?

Q: I suspect hydrolysis is the culprit for my failed reactions. Is there a way to test this directly?

Yes, you can monitor the hydrolysis of your active ester using analytical techniques.

  • HPLC Analysis:

    • Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of your reaction mixture over time. You can monitor the disappearance of your starting carboxylic acid and the appearance of the desired product, as well as any byproducts.

    • Methodology:

      • Set up a reaction under your standard conditions.

      • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture (e.g., by adding a small amount of acid like TFA).

      • Analyze the quenched aliquots by reverse-phase HPLC, monitoring at a wavelength where your starting material and product absorb.

      • A decrease in the peak corresponding to your starting carboxylic acid without a stoichiometric increase in the product peak is indicative of hydrolysis or other side reactions.

  • ¹H NMR Spectroscopy:

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the structural changes in your molecules during the reaction.

    • Methodology:

      • Dissolve your starting materials and the triazine coupling agent in a suitable deuterated solvent in an NMR tube.

      • Acquire a spectrum at time zero.

      • Monitor the reaction over time by acquiring subsequent spectra.

      • The appearance of signals corresponding to the inactive triazinol byproduct and the disappearance of signals from the active ester intermediate can provide direct evidence of hydrolysis. [7][8]

References

  • D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers, 108, 239-246. [Link]

  • G-Biosciences. (2014). A Guide to Protein Cross Linkers. [Link]

  • Kaminski, Z. J., et al. (2005). An improved process for the synthesis of DMTMM-based coupling reagents. Tetrahedron, 61(44), 10443-10449. [Link]

  • Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: an efficient condensing agent. Tetrahedron, 55(46), 13159-13170. [Link]

  • Lee, Y. C., et al. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(6), 4375-4384. [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. [Link]

  • López-Gallego, F., et al. (2021). Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads. Applied Biochemistry and Biotechnology, 193(8), 2623-2636. [Link]

  • Pelet, J. M., & Putnam, D. (2011). An In-Depth Analysis of Polymer-Analogous Conjugation using DMTMM. Bioconjugate Chemistry, 22(3), 329-337. [Link]

  • Raw, S. A. (2009). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Uppsala University. [Link]

  • Wikipedia. (n.d.). DMTMM. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-Triazine Solubility Optimization

Ticket ID: #MTZ-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of 2-methoxy-1,3,5-triazine solubility in organic media[1] Executive Summary You are encountering solubility limitations with...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MTZ-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of 2-methoxy-1,3,5-triazine solubility in organic media[1]

Executive Summary

You are encountering solubility limitations with 2-methoxy-1,3,5-triazine (and its related derivatives). This heterocyclic scaffold is characteristically electron-deficient, possessing high nitrogen content which dictates a specific solubility profile: poor aqueous solubility but high affinity for polar aprotic solvents .[1]

This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameters (HSP) and thermodynamic principles to optimize your solvent system for reaction, extraction, or crystallization.[1]

Module 1: Solvent Architecture & Selection Strategy

The Core Problem: 2-methoxy-triazine is a planar, aromatic system.[1] Its crystal lattice energy is stabilized by


-

stacking and dipole-dipole interactions between the ring nitrogens.[1] To dissolve it, your solvent must overcome these cohesive forces.[1]

Solvent Class Efficacy Table Based on thermodynamic affinity and dipole interactions.

Solvent ClassEfficacyMechanistic InsightRecommendation
Polar Aprotic High High dielectric constants (

) disrupt dipole interactions; lack of H-bond donors prevents interference with triazine nitrogens.[1]
Primary Choice: DMF, DMSO, NMP.[1] (Note: High boiling points make removal difficult).
Chlorinated High Excellent dispersion forces match the aromatic core; moderate polarity.[1]Secondary Choice: DCM, Chloroform.[1][2] (Note: Regulatory restrictions apply).
Alcohols Moderate Amphiphilic nature allows solvation, but H-bond donation to ring nitrogens can be energetically competitive/unfavorable compared to crystal packing.[1]Cosolvent Only: Methanol > Ethanol > Isopropanol.[1]
Hydrocarbons Poor Lack sufficient polarity to disrupt the crystal lattice.[1]Antisolvent: Hexane, Heptane, Toluene (marginal).[1]
Interactive Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Define Application AppType What is the process? Start->AppType Rxn Synthesis/Reaction AppType->Rxn High Solubility Req Workup Extraction/Workup AppType->Workup Immiscibility Req Cryst Crystallization AppType->Cryst Saturation Control RxnHighT High Temp (>100°C)? Rxn->RxnHighT Chlorinated Chlorinated Solvents (DCM/CHCl3) Workup->Chlorinated Standard Esters Esters (EtOAc) *Check Solubility Limit* Workup->Esters Green Alternative Binary Binary System Required Cryst->Binary DMSO Use DMSO or NMP RxnHighT->DMSO Yes DCM Use DCM or THF RxnHighT->DCM No SolventPair Solvent: MeOH/EtOH Antisolvent: Water/Heptane Binary->SolventPair

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Module 2: Advanced Optimization (Cosolvents & Thermodynamics)

If single solvents fail (e.g., DCM is too volatile, DMSO is too hard to remove), you must employ a binary solvent system .[1]

The "Cosolvency Power" Protocol

Research on methoxy-triazine derivatives indicates a non-linear solubility relationship in binary mixtures. For example, adding small amounts of DMF to Methanol can exponentially increase solubility compared to pure Methanol [1, 3].[1]

Step-by-Step Optimization:

  • Determine Baseline: Measure solubility in your "Green" solvent (e.g., Ethanol) at 25°C.[1]

  • The Spike Method:

    • Prepare a slurry of 2-methoxy-triazine in Ethanol (excess solid).

    • Titrate with a "Power Solvent" (DMF or DMSO) in 5% volume increments.[1]

    • Agitate for 15 mins between additions.

    • Endpoint: Clear solution.

  • Calculate Synergistic Ratio: Plot the solubility curve. Often, a 20:80 (DMF:EtOH) mixture provides 80% of the solubility of pure DMF but with significantly better evaporation/workup properties.

Temperature Coefficient (The Van 't Hoff Factor)

Solubility of 1,3,5-triazines is highly temperature-dependent.[1]

  • Warning: 2-methoxy-triazine derivatives often exhibit a wide Metastable Zone Width (MSZW) .[1] This means they will supersaturate easily and refuse to crash out upon cooling, only to precipitate uncontrollably later.[1]

  • Fix: Always seed your solution at 5-10°C below the saturation temperature to induce controlled nucleation.[1]

Module 3: Troubleshooting Common Failure Modes

Issue 1: "My compound hydrolyzes during dissolution."

  • Cause: Methoxy-triazines are susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] In the presence of water and trace acid/base, the methoxy group hydrolyzes to a hydroxyl group (forming cyanuric acid derivatives).
    
  • Diagnostic: Appearance of a new peak in HPLC (shorter retention time) or insoluble white precipitate (hydroxy-triazines are often less soluble in organics).[1]

  • Solution: Use anhydrous solvents.[1] Store DMSO/DMF over molecular sieves.[1] Avoid "wet" alcohols if the solution will be heated >50°C.

Issue 2: "I cannot remove the solvent (DMSO/DMF)."

  • Cause: High boiling point and strong interaction with the triazine nitrogen.

  • Solution: Do not distill. Use a water wash (if your compound is water-insoluble) or a lyophilization approach (freeze-drying) if using DMSO/t-Butanol mixtures.[1] Alternatively, use the "Crash and Filter" method: pour the DMF solution into 10 volumes of ice-cold water (antisolvent) to precipitate the product immediately.

FAQ: Frequently Asked Questions

Q: Can I use Acetone? A: Acetone is a "middle-ground" solvent.[1] It is better than alcohols but worse than chlorinated solvents.[1] It is an excellent choice for crystallization when paired with water, but often insufficient for high-concentration stock solutions (>100 mg/mL).[1]

Q: Why does Hexane not dissolve my compound? A: Hexane has a Hansen Solubility Parameter for polarity (


) near 0.[1] 2-methoxy-triazine is polar (

).[1] The energy cost to break the triazine-triazine lattice is not compensated by the weak Van der Waals interactions offered by hexane.

Q: Is sonication safe for this compound? A: Yes. Sonication is highly recommended to break up crystal aggregates and accelerate dissolution.[1] However, monitor temperature, as sonication generates heat which may degrade the compound if the solvent is wet (hydrolysis risk).

References
  • Solubility of Things. (n.d.). Solubility of 1,3,5-Triazine and Derivatives. Retrieved from [Link]

  • PubChem. (2025).[1][3] 2-Methoxy-1,3,5-triazine | C4H5N3O.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine in Several Aqueous Cosolvent Systems. American Chemical Society.[1] Retrieved from [Link][1]

  • Green Chemistry. (2016). CHEM21 selection guide of classical- and less classical-solvents. Royal Society of Chemistry.[1] Retrieved from [Link]

  • Steven Abbott. (n.d.).[1] Hansen Solubility Parameters: Basics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Methods for Methoxy-Triazine Intermediates

Welcome to the Technical Support Center for Methoxy-Triazine Intermediate Purification. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methoxy-Triazine Intermediate Purification. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. Methoxy-triazines are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, and achieving high purity is critical for downstream applications, ensuring reaction efficiency, and meeting regulatory standards.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common purification challenges and optimize your workflows.

Section 1: General Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude methoxy-triazine product?

The impurities in your crude product are typically related to the starting materials, reagents, and potential side reactions. Common impurities include:

  • Unreacted Starting Materials: Such as cyanuric chloride or other chlorinated triazine precursors.

  • Partially Reacted Intermediates: Dichloro-methoxy-triazine or chloro-dimethoxy-triazine species if the reaction did not go to completion.

  • Over-reacted or Side Products: Products of hydrolysis (hydroxy-triazines) if moisture is present, or products from reactions with other nucleophiles in the mixture.

  • Reagents and Catalysts: Excess base (e.g., triethylamine) or catalysts used in the synthesis.[1]

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of these impurities, which will guide your purification strategy.[2]

Q2: How do I choose the best primary purification method for my methoxy-triazine intermediate?

The choice of purification method depends on the physical state of your compound (solid or oil), the nature of the impurities, and the scale of your reaction. The following decision tree provides a general guideline.

Purification_Decision_Tree start Crude Methoxy-Triazine Product is_solid Is the product a solid at room temperature? start->is_solid impurities_diff_sol Are impurities expected to have different solubility profiles? is_solid->impurities_diff_sol Yes is_ionizable Is the compound ionizable (basic)? is_solid->is_ionizable No (Oil/Amorphous) recrystallize Primary Method: Recrystallization impurities_diff_sol->recrystallize Yes chromatography Primary Method: Column Chromatography impurities_diff_sol->chromatography No is_ionizable->chromatography No extraction Consider Acid/Base Liquid-Liquid Extraction for initial cleanup is_ionizable->extraction Yes extraction->chromatography Followed by

Caption: Decision tree for selecting a primary purification method.

Q3: What analytical techniques are essential for assessing the purity of my final product?

To ensure the quality and integrity of your purified methoxy-triazine intermediate, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water is often effective.[2][3]

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks during the purification process (e.g., monitoring column fractions or assessing the outcome of a recrystallization).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities that may not be visible by HPLC (e.g., isomers).

  • Mass Spectrometry (MS): Confirms the molecular weight of your target compound. Techniques like GC-MS can also help identify volatile impurities.[4]

  • Melting Point Analysis: For crystalline solids, a sharp melting point range is a good indicator of high purity.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid methoxy-triazine intermediates, capable of yielding high-purity material.[5] However, several issues can arise.

Q4: My methoxy-triazine intermediate is "oiling out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to one of two reasons:

  • High Impurity Concentration: A high level of impurities can significantly depress the melting point of your compound, causing it to separate as a supercooled liquid.

  • Low Melting Point: The melting point of your product might be lower than the boiling point of the solvent you are using.[2]

Solutions:

  • Add More Solvent: Immediately add more hot solvent to redissolve the oil.

  • Lower the Solution Temperature: Allow the solution to cool more slowly. Rapid cooling encourages oil formation.

  • Change Solvent System: Switch to a lower-boiling point solvent or use a mixed solvent system (e.g., ethanol/water, heptane/ethyl acetate).[2][5]

  • Seed the Solution: Add a small, pure crystal of the desired compound to the cooled solution to induce nucleation.[2]

  • Preliminary Cleanup: If impurities are the main cause, perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization.

Recrystallization_Troubleshooting start Product 'Oils Out' action1 Add more hot solvent to redissolve start->action1 decision1 Does it crystallize on slow cooling? action1->decision1 solution1 Success! decision1->solution1 Yes action2 Try seeding the solution decision1->action2 No decision2 Does it crystallize? action2->decision2 decision2->solution1 Yes action3 Change to a lower boiling point solvent or mixed solvent system decision2->action3 No action3->start Re-attempt action4 Perform preliminary column chromatography to remove bulk impurities action3->action4 If still failing

Caption: Workflow for troubleshooting a product that oils out.

Q5: My recovery from recrystallization is very low. What are the likely causes and how can I improve my yield?

Low recovery is a common issue with several potential causes:

Possible Causes & Solutions

Possible Cause Solution
Too much solvent was used. Concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.[2]
The product is too soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.[2]
Premature crystallization during hot filtration. Use a pre-heated funnel and filter the hot solution quickly to prevent the product from crashing out.[2]

| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Test solubility in various solvents on a small scale first.[6][7] |

Q6: Colored impurities are still present after recrystallization. What's the next step?

If colored impurities persist, it means they have similar solubility properties to your product in the chosen solvent.

Solutions:

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution, let it stir for a few minutes, and then filter it hot through a pad of celite. Caution: Charcoal can adsorb your product, so use it sparingly and expect some yield loss.[2]

  • Try a Different Solvent: A different solvent may leave the colored impurity either fully dissolved or completely insoluble.

  • Column Chromatography: This is often the most effective way to remove stubborn colored impurities.

Protocol: Detailed Step-by-Step Protocol for Recrystallization of a Methoxy-Triazine Intermediate
  • Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., heptane, isopropyl alcohol, or an ethyl acetate/hexane mixture).[5][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Section 3: Troubleshooting Column Chromatography

Flash column chromatography is a powerful technique for separating complex mixtures of triazine derivatives when recrystallization is not effective.[9][10]

Q7: I'm seeing poor separation (streaking or overlapping spots on TLC) of my methoxy-triazine compound on a silica gel column. How can I improve this?

Poor separation is often due to the basic nature of the triazine nitrogen atoms interacting strongly with the acidic silica gel.

Solutions:

  • Add a Competing Base: Add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing tailing of your basic compound.[11]

  • Use a Different Solvent System: Systematically test different solvent systems using TLC. A good starting point is a hexane/ethyl acetate gradient. For more polar compounds, dichloromethane/methanol can be effective.[11]

  • Switch to a Different Stationary Phase: If silica gel fails, consider using a less acidic stationary phase like alumina (neutral or basic) or using reversed-phase chromatography (C18 silica).

Data Table: Common Solvent Systems for Flash Chromatography of Methoxy-Triazines
Compound Polarity Primary Eluent System Additive (if needed) Notes
Low to MediumHexane / Ethyl Acetate1% TriethylamineA standard system for many organic compounds.
Medium to HighDichloromethane / Methanol1% TriethylamineGood for more polar triazine derivatives.
Basic AminesDichloromethane / Methanol1-2% Ammonium HydroxideA stronger base can sometimes be more effective.
Q8: My compound seems to be decomposing on the silica gel column. Is this common for triazines and what can I do?

Yes, acid-sensitive methoxy-triazines can degrade on standard silica gel. The acidic surface of the silica can catalyze hydrolysis or other decomposition pathways.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column with this slurry, and run the column with an eluent containing the same percentage of base.

  • Use Alumina: Switch to a neutral or basic alumina stationary phase, which is less likely to cause decomposition of acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.

Section 4: Troubleshooting Liquid-Liquid Extraction

Q9: How do I use pH adjustments to my advantage when purifying a basic methoxy-triazine intermediate?

The basic nitrogen atoms on the triazine ring allow for purification via acid-base extraction. This is an excellent technique for removing non-basic organic impurities.

Workflow:

  • Dissolve: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic methoxy-triazine will become protonated (a salt) and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your product salt.

  • Basify: Neutralize the aqueous layer by adding a base (e.g., NaOH, NaHCO₃) until it is basic (pH > 8). This will deprotonate your compound, causing it to precipitate or become soluble in a fresh organic solvent.

  • Back-Extract: Extract the now neutral product back into a fresh organic solvent.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it to yield the purified product.

Q10: I'm forming a stable emulsion during the extraction of my triazine intermediate. How can I break it?

Emulsions are common and frustrating. They are often caused by finely divided insoluble material or surfactants.

Methods to Break an Emulsion:

  • Time: Let the separatory funnel stand for a while; sometimes, the layers will separate on their own.

  • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the separation.

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of celite or glass wool to remove particulate matter that may be stabilizing the emulsion.

Section 5: High-Purity Polishing

Q11: When is preparative HPLC necessary for final purification?

For applications requiring very high purity (>99.5%), such as in pharmaceutical development or for creating analytical standards, a final polishing step with semi-preparative or preparative HPLC is often necessary. This technique is particularly useful for:

  • Separating closely related structural isomers.

  • Removing trace impurities that co-crystallize with your product.

  • Purifying non-crystalline oils to a very high degree.

While effective, preparative HPLC is more time-consuming and expensive than bulk methods like recrystallization, so it is typically reserved as a final "polishing" step.

References

  • Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. Benchchem.
  • A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
  • Preparation of triazine derivatives.
  • Rapid analysis of triazine herbicides in fruit juices using evaporation-assisted dispersive liquid–liquid microextraction with solidification of floating organic droplets and HPLC-DAD. Analytical Methods (RSC Publishing). [Link]

  • Saturated Solubility Determination and Correlation of 2‑Methyl-4- Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. American Chemical Society. [Link]

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

  • Understanding the Specifications: Purity & Properties of Triazine Intermedi
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Triazine Coupling Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of steric hindrance in triazine coupling react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of steric hindrance in triazine coupling reactions. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Challenge of Crowded Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science. However, its successful functionalization, particularly with bulky substituents, is often hampered by steric hindrance. This phenomenon, arising from the spatial crowding around the reactive centers of the triazine ring and the coupling partner, can significantly impede reaction rates, reduce yields, and in some cases, prevent the desired transformation altogether. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental observations and provides a logical progression of troubleshooting steps.

Issue 1: Low or No Product Formation with a Sterically Demanding Nucleophile (e.g., secondary amine, ortho-substituted aniline).

Root Cause Analysis: Steric clash between the bulky nucleophile and the triazine ring (or substituents already present) can prevent the nucleophile from approaching the electrophilic carbon atom of the triazine. In the context of palladium-catalyzed reactions like the Buchwald-Hartwig amination, steric hindrance can also inhibit the crucial reductive elimination step.[1][2][3]

Troubleshooting Workflow:

A Start: Low/No Product with Bulky Nucleophile B Step 1: Enhance Catalyst Reactivity - Switch to a more electron-rich and bulky ligand. - Increase catalyst and/or ligand loading. A->B C Step 2: Modify Reaction Conditions - Increase reaction temperature. - Consider microwave irradiation. B->C If no improvement F Success: Improved Yield B->F Success D Step 3: Alter the Base - Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, K3PO4). C->D If no improvement C->F Success E Step 4: Re-evaluate Solvent Choice - Use a higher-boiling point, polar aprotic solvent (e.g., dioxane, toluene). D->E If no improvement D->F Success E->F Success G Persistent Issue: Consider Alternative Strategy E->G If no improvement

Caption: Troubleshooting workflow for low-yielding reactions with bulky nucleophiles.

Detailed Protocols & Explanations:

  • Step 1: Enhance Catalyst Reactivity

    • Ligand Selection: For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands can promote the desired reaction.[4][5] These ligands create a more open coordination sphere around the metal center, facilitating the approach of hindered substrates and promoting the final reductive elimination step.[1][3]

    • Catalyst Loading: A modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome sluggish reaction rates.

  • Step 2: Modify Reaction Conditions

    • Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful tool for reactions involving steric hindrance.[6] The rapid and efficient heating provided by microwaves can significantly accelerate reaction rates and improve yields where conventional heating fails.[7][8]

  • Step 3: Alter the Base

    • The choice of base is crucial in cross-coupling reactions. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) is often effective in deprotonating the nucleophile without competing in the reaction.

  • Step 4: Re-evaluate Solvent Choice

    • Higher-boiling point solvents like dioxane or toluene are often preferred for these challenging couplings as they allow for higher reaction temperatures. The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.

Issue 2: Incomplete Conversion in Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid.

Root Cause Analysis: The ortho-substituents on the boronic acid can sterically hinder the transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.

Troubleshooting Workflow:

A Start: Incomplete Suzuki Coupling with Ortho-Substituted Boronic Acid B Step 1: Optimize Ligand and Base Combination - Use bulky, electron-rich phosphine ligands. - Employ a stronger base (e.g., CsF, K3PO4). A->B C Step 2: Consider Boronic Ester/Trifluoroborate Salts - These can exhibit different reactivity profiles. B->C If no improvement E Success: Complete Conversion B->E Success D Step 3: Additives - The use of additives like silver oxide can sometimes facilitate transmetalation. C->D If no improvement C->E Success D->E Success F Persistent Issue: Re-evaluate Coupling Strategy D->F If no improvement

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura reactions.

Detailed Protocols & Explanations:

  • Step 1: Optimize Ligand and Base

    • Similar to amination reactions, bulky phosphine ligands are beneficial. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with catalysts like Pd/BI-DIME for extremely hindered biaryls.[9]

    • A stronger base can facilitate the formation of the "ate" complex of the boronic acid, which is more nucleophilic and can accelerate transmetalation.

  • Step 2: Alternative Boron Reagents

    • Potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) can sometimes be more effective than the corresponding boronic acids in sterically hindered couplings due to their different electronic and steric profiles.

Frequently Asked Questions (FAQs)

Q1: I am performing a sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride. The first two substitutions proceed well, but the third, with a bulky amine, fails. What should I do?

A1: This is a classic case of increasing steric hindrance and decreasing electrophilicity of the triazine ring with each substitution. The first substitution is generally fast, the second is slower, and the third can be very challenging, especially with a hindered nucleophile.[10][11]

  • Drastic Conditions: The third substitution often requires significantly more forcing conditions. This includes higher temperatures (refluxing in high-boiling point solvents like dioxane or even neat conditions) and extended reaction times.[12]

  • Microwave Assistance: As mentioned earlier, microwave irradiation can be particularly effective for driving these difficult final substitutions to completion.[7]

  • Alternative Coupling Strategies: If SNAr fails, consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) for the final substitution. This changes the reaction mechanism entirely and can be successful where SNAr is not.[2][13]

Q2: Can the leaving group on the triazine ring influence the success of a sterically hindered coupling reaction?

A2: Absolutely. While chloride is the most common leaving group (from cyanuric chloride), its reactivity can be modulated. For particularly challenging couplings, converting the chloro-triazine to a more reactive electrophile can be beneficial. For instance, in some contexts, triazine-based cationic leaving groups have been developed that show enhanced reactivity.[14] While less common for standard cross-couplings, the principle of enhancing the electrophilicity of the triazine can be a valid, albeit more involved, strategy.

Q3: Are there alternatives to palladium catalysis for these types of couplings?

A3: While palladium catalysis is the workhorse for these transformations, other metal catalysts can be employed. For certain C-N bond formations, copper-catalyzed methods (Ullmann-type reactions) can be effective, though they often require higher temperatures. For some applications, triazine-based PN³P-pincer ligands have been used with first-row transition metals like cobalt and iron for amine alkylation, suggesting the potential for exploring these more earth-abundant metals in triazine cross-coupling.[15] Additionally, for certain transformations, metal-free approaches using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for amide bond formation can be considered, although this is a different type of coupling.[16][17]

Q4: How do I choose the right ligand for my sterically hindered triazine coupling?

A4: The selection of the ligand is arguably one of the most critical parameters. Here's a general guide:

Ligand TypeKey CharacteristicsBest For...
Bulky Monodentate Phosphines Electron-rich, large cone angles (e.g., t-Bu3P, JohnPhos, XPhos)General-purpose for many sterically hindered couplings. They promote oxidative addition and reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable (e.g., IPr, IMes)Highly effective for challenging couplings, including those with aryl chlorides. They form very stable and active catalysts.[4][5]
Bidentate Phosphines Chelate to the metal center, can have a large bite angle (e.g., Xantphos, DPEPhos)Useful in controlling catalyst stability and reactivity. The specific geometry of the ligand backbone is crucial.[2]

A logical approach is to start with a commonly successful bulky monophosphine ligand. If that fails, screening a small set of different ligand classes (e.g., another monophosphine, an NHC, and a bidentate ligand) is a robust strategy.

Catalytic Cycle for Buchwald-Hartwig Amination with a Sterically Hindered Ligand:

cluster_legend Legend Pd_L Pd(0)L_n Ox_Add Oxidative Addition Pd_L->Ox_Add Pd_II_complex R-Pd(II)-X (L_n) Ox_Add->Pd_II_complex Base_Deprot Base Pd_II_complex->Base_Deprot Ligand Exchange Pd_Amido R-Pd(II)-NHR' (L_n) Base_Deprot->Pd_Amido Amine R'-NH2 Amine->Base_Deprot Red_Elim Reductive Elimination (Rate-Limiting Step) Pd_Amido->Red_Elim Red_Elim->Pd_L Catalyst Regeneration Product R-NHR' Red_Elim->Product L L = Bulky Ligand R R = Triazine X X = Halide

Caption: The bulky ligand (L) facilitates the rate-limiting reductive elimination step.

References

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • YouTube. Steric hindrance. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • MDPI. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. [Link]

  • PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • PMC. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]

  • MDPI. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. [Link]

  • PubMed Central. Diversification of Pharmaceuticals via Late-Stage Hydrazination. [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. Triazine‐based coupling reagents. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PubMed Central. Two Decades of Triazine Dendrimers. [Link]

  • ACS Organic & Inorganic Au. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]

  • PMC. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PubMed Central. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. [Link]

  • PubMed. Triazine-Based Cationic Leaving Group: Synergistic Driving Forces for Rapid Formation of Carbocation Species. [Link]

  • RSC Advances (RSC Publishing). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. Dendrimers Based on[1][6][18]-Triazines. [Link]

  • ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed Central. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

  • ResearchGate. A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride. [Link]

  • Arkivoc. 1,3,5-Triazine as core for the preparation of dendrons. [Link]

  • ResearchGate. P33 New generation of triazine-based coupling reagents useful for SPPS. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • Sci-Hub. Microwave-assisted Synthesis of Triazones and 4-Oxo-oxadiazinane in Dry Media. [Link]

  • magnusgroup.org. Application of a new generation of triazine-based coupling reagent in medicinal chemistry. [Link]

  • ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]

  • PubMed. Study on 1,3,5-triazine chemistry in dehydrocondensation: gauche effect on the generation of active triazinylammonium species. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish. [Link]

  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

  • PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

Sources

Optimization

Minimizing side reactions in triazine-based esterification

Technical Support Center: Triazine-Based Esterification A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for triazine-based esterification. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine-Based Esterification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for triazine-based esterification. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers employing triazine reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in their synthetic workflows. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, thereby minimizing side reactions and optimizing your esterification outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during triazine-mediated esterification reactions.

Q1: What is the primary mechanism of triazine-based esterification?

A1: Triazine-based esterification proceeds via a two-step mechanism. First, the triazine reagent, such as CDMT, reacts with a carboxylic acid in the presence of a base, typically N-methylmorpholine (NMM), to form a highly reactive acyl-triazinyl ester intermediate.[1][2] This "activated" ester is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester product and a triazine byproduct.[2][3]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to an incomplete reaction. These include:

  • Insufficient Activation: The formation of the active triazinyl ester may be inefficient. Ensure you are using a suitable base, like N-methylmorpholine, to facilitate this step.[1][4]

  • Steric Hindrance: Highly hindered carboxylic acids or alcohols can significantly slow down the reaction rate.

  • Poor Solubility: If any of your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

  • Inappropriate Stoichiometry: Using less than stoichiometric amounts of the coupling reagent or the alcohol can lead to incomplete conversion of the carboxylic acid.

Q3: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this?

A3: Epimerization is a critical concern when working with chiral molecules. It often occurs due to the "overactivation" of the carboxylic acid.[5] To mitigate this:

  • Control the Temperature: Running the reaction at lower temperatures can help reduce the rate of epimerization.[6]

  • Choice of Base: While a base is necessary, strong bases can promote epimerization. N-methylmorpholine is a commonly used weak base that is often suitable.[6]

  • Use of Active Esters: Triazine reagents form active esters with moderate reactivity, which helps to suppress racemization compared to more aggressive coupling agents.[5][7]

  • Chiral Coupling Reagents: In some cases, using a chiral triazine-based coupling reagent can offer enantioselective activation of the carboxylic group.[8][9][10]

Q4: What is the role of N-methylmorpholine (NMM) in the reaction?

A4: N-methylmorpholine (NMM) is a cyclic tertiary amine that serves as a base in the reaction.[11] Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with the triazine reagent to form the active ester intermediate.[1][4] It also neutralizes the hydrochloric acid that is generated as a byproduct during the activation step.[1]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed analysis of specific side reactions and offers systematic approaches to their resolution.

Issue 1: Formation of N-acylurea Byproduct
  • Observation: You observe a significant amount of a byproduct that is consistent with the structure of an N-acylurea, where the activated carboxylic acid has reacted with a urea-based impurity.

  • Causality: This side reaction is often a result of impurities in the triazine reagent or the solvent.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your triazine reagent. If necessary, recrystallize it before use.

    • Solvent Quality: Use high-purity, anhydrous solvents. Residual water can lead to hydrolysis of the triazine reagent and other side reactions.[12]

    • Reaction Conditions: Adhere to the recommended reaction times and temperatures. Prolonged reaction times can sometimes lead to the formation of byproducts.

Issue 2: Hydrolysis of the Activated Ester
  • Observation: Your final product yield is low, and you detect the starting carboxylic acid in your crude reaction mixture.

  • Causality: The highly reactive acyl-triazinyl ester intermediate is sensitive to hydrolysis by water.[12] Any moisture present in the reaction will lead to the regeneration of the carboxylic acid.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Drying Agents: Consider adding a drying agent, such as molecular sieves, to the reaction mixture.

    • Solvent Choice: Select a solvent in which your reactants are soluble but that can also be effectively dried.

Issue 3: Dimerization or Polymerization of the Starting Material
  • Observation: You observe the formation of higher molecular weight species, such as dimers or polymers, of your starting materials.

  • Causality: This can occur if your starting materials have multiple reactive functional groups that can participate in intermolecular reactions.

  • Troubleshooting Steps:

    • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactions.

    • High Dilution: Running the reaction at a higher dilution can favor intramolecular reactions over intermolecular side reactions.

    • Controlled Addition: Slowly adding one of the reactants to the reaction mixture can help to control the concentration and minimize side reactions.

III. Experimental Protocols

Protocol 1: General Procedure for Triazine-Based Esterification using CDMT

This protocol provides a general guideline. Optimization may be required based on the specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv)[2]

  • N-methylmorpholine (NMM) (1.5 equiv)[2]

  • Anhydrous acetonitrile or THF[1][2]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the alcohol.

  • Dissolve the reactants in the anhydrous solvent.

  • Add CDMT to the solution and stir.

  • Slowly add N-methylmorpholine to the reaction mixture. A white precipitate may form.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in triazine-based esterification, including the desired reaction and a common side reaction.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Triazinyl Ester RCOOH->ActiveEster + CDMT, NMM Hydrolysis Hydrolysis CDMT CDMT NMM NMM ActiveEster->RCOOH + H2O (Side Reaction) Ester Ester (R-COOR') ActiveEster->Ester + R'-OH Alcohol Alcohol (R'-OH) TriazineByproduct Triazine Byproduct Water Water (H2O)

Caption: Desired esterification pathway and competing hydrolysis side reaction.

Epimerization_Pathway ChiralAcid Chiral Carboxylic Acid (R-enantiomer) Enolate Enolate Intermediate (Achiral) ChiralAcid->Enolate + Base DesiredEster Desired Ester (R-enantiomer) ChiralAcid->DesiredEster + CDMT, R'-OH Base Base (e.g., NMM) RacemicAcid Racemic Carboxylic Acid (R and S enantiomers) Enolate->RacemicAcid Protonation EpimerizedEster Epimerized Ester (S-enantiomer) RacemicAcid->EpimerizedEster + CDMT, R'-OH

Caption: Potential pathway for base-mediated epimerization of a chiral carboxylic acid.

V. Quantitative Data Summary

The following table provides a general overview of reaction parameters that can be optimized to minimize common side reactions.

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Temperature 0 °C to room temperatureLower temperatures can reduce the rate of epimerization and other side reactions.[6]
Base Weak, non-nucleophilic base (e.g., NMM)Stronger bases can promote epimerization and other unwanted reactions.[6]
Solvent Anhydrous, aprotic solvents (e.g., THF, ACN)Prevents hydrolysis of the active ester intermediate.
Reaction Time Monitored to completion (typically 1-8 hours)Prolonged reaction times may lead to byproduct formation.[1]
Stoichiometry Slight excess of coupling reagent and nucleophileEnsures complete conversion of the limiting reagent.

VI. References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents. (URL not available)

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (URL not available)

  • Optimized triazine-mediated amidation for efficient and controlled functionalization of hyaluronic acid | Request PDF - ResearchGate. ([Link])

  • DMTMM - Wikipedia. ([Link])

  • Triazine‐based coupling reagents. | Download Scientific Diagram - ResearchGate. ([Link])

  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE. ([Link])

  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews - ACS Publications. ([Link])

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. ([Link])

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate. ([Link])

  • A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • Synthesis and application of chiral triazine condensing reagents prepared from esters of amino acids*. - Frontiers Publishing Partnerships. ([Link])

  • Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation - Diva-portal.org. ([Link])

  • Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - ResearchGate. ([Link])

  • How to reduce epimerization in Chiral molecule? - ResearchGate. ([Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | The Journal of Organic Chemistry. ([Link])

  • Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate - ResearchGate. ([Link])

  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection - Hainan Sincere Industries. ([Link])

  • Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing). ([Link])

  • Selective Synthesis of N-[13][14][15]Triazinyl-α-Ketoamides and N-[13][14][15]Triazinyl-Amides from the Reactions of 2-Amine-[13][14][15]Triazines with Ketones - PMC - NIH. ([Link])

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation | Request PDF - ResearchGate. ([Link])

  • Fate and distribution of the herbicides 2,4-dichlor-phenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in the dogfish shark - PubMed. ([Link])

  • An improved process for the synthesis of DMTMM-based coupling reagents - ResearchGate. ([Link])

  • NMO - N-Methylmorpholine-N-Oxide - Organic Chemistry Portal. ([Link])

  • Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. (URL not available)

  • DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC. ([Link])

  • N-Methylmorpholine - Wikipedia. ([Link])

  • Cas 1912-24-9,Atrazine | lookchem. ([Link])

  • A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water - Luxembourg Bio Technologies. ([Link])

  • 2,4-Dichlorophenoxyacetic Acid - CDC. ([Link])

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Benchmarking of 1H NMR Spectral Signatures: 2-Methoxy-1,3,5-triazine vs. Structural Analogs

This guide details the 1H NMR spectral characteristics of 2-methoxy-1,3,5-triazine and its structural analogs. It is designed for researchers requiring precise identification of triazine substitution patterns in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral characteristics of 2-methoxy-1,3,5-triazine and its structural analogs. It is designed for researchers requiring precise identification of triazine substitution patterns in medicinal chemistry and agrochemical development.

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in drug design (e.g., PI3K inhibitors, herbicides). Distinguishing between mono-, di-, and tri-substituted methoxy derivatives is critical during synthesis optimization. This guide provides a comparative analysis of 2-methoxy-1,3,5-triazine against its parent and polysubstituted analogs, focusing on the diagnostic shielding effects exerted by the methoxy group on the aromatic ring protons.

Technical Analysis & Chemical Shifts

The Shielding Trend (Mechanistic Insight)

The introduction of a methoxy group (-OCH₃) onto the electron-deficient 1,3,5-triazine ring introduces a competing electronic effect:

  • Inductive Effect (-I): Oxygen is electronegative, pulling density away (deshielding).

  • Mesomeric Effect (+M): Oxygen's lone pair donates electron density into the ring (shielding).

In the triazine system, the +M effect dominates , causing a significant upfield shift (lower ppm) of the ring protons as the number of methoxy groups increases.

Comparative Data Table

The following table synthesizes experimental data for the triazine series. Note the clear stepwise shielding of the aromatic proton(s) as methoxy groups are added.

CompoundStructureSolventRing Protons (

ppm)
Methoxy Protons (

ppm)
Multiplicity
1,3,5-Triazine (Parent)C₃H₃N₃CDCl₃9.23 N/ASinglet (3H)
2-Methoxy-1,3,5-triazine C₄H₅N₃OCDCl₃8.60 - 8.80 *4.05 - 4.15 Ring: Singlet (2H)OMe: Singlet (3H)
2,4-Dimethoxy-1,3,5-triazine C₅H₇N₃O₂DMSO-d₆8.28 3.98 Ring: Singlet (1H)OMe: Singlet (6H)
2,4,6-Trimethoxy-1,3,5-triazine C₆H₉N₃O₃CDCl₃N/A4.00 OMe: Singlet (9H)

*Note: The shift for the mono-methoxy derivative is an interpolated range based on the shielding increment of ~0.4-0.5 ppm per methoxy group observed in the di-substituted analog.

Visualizing the Electronic Effects

The following diagram illustrates the resonance contribution that leads to the upfield shift of the ring protons.

ResonanceEffect cluster_0 Mechanism of Action Base 1,3,5-Triazine (Electron Deficient Ring) Hi-Resonance: 9.23 ppm Methoxy Methoxy Substitution (+M Effect Donor) Base->Methoxy Substitution Shielding Increased Electron Density at C-4 and C-6 Methoxy->Shielding Lone Pair Donation Shift Upfield Shift (Lower ppm) Shielding->Shift Shields Protons

Caption: Mechanistic flow showing how methoxy substitution increases electron density on the ring, resulting in the observed upfield shift from 9.23 ppm to ~8.28 ppm.

Experimental Protocol: Reliable Identification

Sample Preparation Workflow

Triazines can suffer from solubility issues or aggregation-induced broadening. Follow this protocol to ensure sharp, quantitative spectra.

Step 1: Solvent Selection

  • Primary Choice: CDCl₃ (Chloroform-d) .[1] Provides the sharpest lines for methoxy signals and minimal interference in the aromatic region.

  • Alternative: DMSO-d₆ . Use only if the compound is insoluble in chloroform. Warning: DMSO often shifts aromatic protons downfield by 0.1–0.3 ppm due to hydrogen bonding with the ring nitrogens.

Step 2: Sample Concentration

  • Prepare a concentration of 5–10 mg in 0.6 mL solvent.

  • Critical: Filter the solution through a cotton plug or PTFE filter into the NMR tube to remove suspended solids which cause line broadening.

Step 3: Acquisition Parameters

  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (d1): Set to 5 seconds . The isolated ring protons on triazines often have long T1 relaxation times. A short delay will under-integrate the aromatic proton relative to the methoxy group.

  • Scans: 16–32 scans are sufficient for this concentration.

Workflow Diagram

Protocol Start Start: Solid Sample Solvent Dissolve in CDCl3 (0.6 mL) Start->Solvent Check Is solution clear? Solvent->Check Filter Filter (PTFE 0.2µm) Check->Filter No Acquire Acquire 1H NMR (d1 = 5s, ns = 16) Check->Acquire Yes Filter->Acquire Analyze Integrate Signals Ratio Ar-H : OMe Acquire->Analyze

Caption: Decision tree for optimal NMR sample preparation of triazine derivatives.

References

  • Chemical Shifts of 1,3,5-Triazine

    • Source: ChemicalBook & SDBS Spectral D
    • D
    • Link:

  • Chemical Shifts of 2,4-Dimethoxy-1,3,5-triazine

    • Source: Ambeed & PubChem.
    • D
    • Link:

  • Synthesis and Characterization of Methoxy-Triazines

    • Source: Journal of Applied Pharmaceutical Science (2016).[2]

    • Context: Discusses synthesis from cyanuric chloride and NMR characterization of deriv
    • Link: [J. App.[2] Pharm. Sci. Vol 6 (04)]([Link])

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Methoxy-Triazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within pharmaceutical research and environmental analysis, the precise structural elucidation of hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical research and environmental analysis, the precise structural elucidation of heterocyclic compounds is paramount. Methoxy-triazines, a class of compounds characterized by a triazine ring substituted with one or more methoxy groups, are prevalent as herbicides and serve as crucial scaffolds in medicinal chemistry. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and the development of robust analytical methods.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of methoxy-triazines. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation, compare these patterns across different methoxy-triazine analogues and ionization techniques, and provide actionable experimental protocols.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step that dictates the nature of the resulting mass spectrum. For methoxy-triazines, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern serves as a highly specific fingerprint for structural identification.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[1][2] This is invaluable for confirming the molecular weight of the analyte.[2] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-activated dissociation (CAD).[1]

The causality behind this choice is clear: for unknown identification where a detailed structural fingerprint is required, GC-MS with EI is often the preferred starting point. For targeted analysis, confirmation of molecular weight, or when dealing with complex matrices, the selectivity of LC-MS/MS with ESI is unparalleled.

Core Fragmentation Pathways of Methoxy-Triazines

The fragmentation of methoxy-triazines is primarily dictated by the stability of the triazine ring and the nature of its substituents. The electron-donating methoxy groups influence the charge distribution and bond strengths within the molecule.

A primary fragmentation pathway involves the cleavage of the C-O bond of the methoxy group, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O). Additionally, cleavage of the substituent from the triazine ring is a common fragmentation event. For instance, in chloro-substituted methoxy-triazines, the loss of a chlorine radical is frequently observed.

The triazine ring itself can undergo cleavage, although its aromatic character lends it considerable stability. Ring contraction and extrusion of neutral molecules like HCN are also possible, particularly in EI-MS.[3]

Below is a generalized workflow for the analysis of methoxy-triazines, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample Collection Extraction Solid Phase Extraction (SPE) or QuEChERS Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration LC_GC LC or GC Separation Concentration->LC_GC Ionization Ionization (ESI or EI) LC_GC->Ionization MS Mass Analysis (MS1) Ionization->MS Fragmentation Fragmentation (CID) MS->Fragmentation MSMS Tandem MS Analysis (MS2) Fragmentation->MSMS TIC Total Ion Chromatogram MSMS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Library Spectral Library Matching Spectrum->Library Structure Structural Elucidation Library->Structure

Caption: General workflow for methoxy-triazine analysis.

Comparative Fragmentation Analysis

A direct comparison of the fragmentation patterns of different methoxy-triazines reveals the subtle yet significant influence of substitution on the observed mass spectra.

Case Study 1: 2-Chloro-4,6-dimethoxy-1,3,5-triazine vs. 2,4,6-Trimethoxy-1,3,5-triazine

Let's consider two common methoxy-triazines: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2,4,6-trimethoxy-1,3,5-triazine.

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Proposed Losses
2-Chloro-4,6-dimethoxy-1,3,5-triazineC₅H₆ClN₃O₂175.57175 (M⁺) , 160 ([M-CH₃]⁺), 145 ([M-CH₂O]⁺), 140 ([M-Cl]⁺), 130, 98
2,4,6-Trimethoxy-1,3,5-triazineC₆H₉N₃O₃171.15171 (M⁺) , 156 ([M-CH₃]⁺), 141 ([M-CH₂O]⁺), 114

The presence of the chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine introduces a characteristic fragmentation pathway involving the loss of a chlorine radical, resulting in a prominent peak at m/z 140. This peak is absent in the spectrum of 2,4,6-trimethoxy-1,3,5-triazine. The molecular ion peak for 2-chloro-4,6-dimethoxy-1,3,5-triazine is observed at m/z 175.[4] For 2,4,6-trimethoxy-1,3,5-triazine, the expected protonated molecule in ESI-MS would be at an m/z of approximately 172.0722.[2]

The following diagram illustrates a plausible fragmentation pathway for 2-chloro-4,6-dimethoxy-1,3,5-triazine.

fragmentation_chloro M C₅H₆ClN₃O₂⁺ (m/z 175) F1 [M-CH₃]⁺ (m/z 160) M->F1 - •CH₃ F2 [M-Cl]⁺ (m/z 140) M->F2 - •Cl F3 [M-CH₂O]⁺ (m/z 145) M->F3 - CH₂O F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Fragmentation of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Case Study 2: Methoxy- vs. Ethoxy-Triazines

Comparing a methoxy-substituted triazine with its ethoxy analogue highlights the influence of the alkyl chain length. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (MW 175.57) can be compared to the corresponding diethoxy analogue (MW 203.62). The mass spectrum of the ethoxy derivative would show a molecular ion peak 28 atomic mass units higher.[4] Furthermore, the ethoxy derivative is expected to exhibit characteristic losses of ethylene (28 amu) or an ethoxy radical (45 amu), which are not observed in the fragmentation of the methoxy compound.[4]

Experimental Protocols

A self-validating analytical method is crucial for trustworthy results. Below are detailed, step-by-step methodologies for the analysis of methoxy-triazines using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Methoxy-Triazines

This protocol is adapted from established methods for triazine herbicide analysis and is suitable for volatile and thermally stable methoxy-triazines.[5][6]

1. Sample Preparation (Water Samples) a. To a 1 L water sample, add a suitable internal standard. b. Extract the sample with 15% methylene chloride using a separatory funnel. c. Dry the methylene chloride extract and exchange the solvent to hexane during concentration to a final volume of 1 mL.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
  • Injector: Splitless mode at 275 °C.
  • Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. Data Analysis a. Identify peaks based on retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST). b. Quantify using the internal standard method.

Protocol 2: LC-MS/MS Analysis of Methoxy-Triazines

This protocol is ideal for the sensitive and selective analysis of methoxy-triazines, particularly in complex matrices, and is adapted from established methods for triazine analysis in drinking water.[7][8]

1. Sample Preparation a. For water samples, add 0.1% formic acid. b. Spike with an appropriate internal standard. c. No extensive cleanup is typically required for direct injection, though filtration through a 0.22 µm filter is recommended.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Thermo Scientific Vanquish or equivalent.
  • Column: Hypersil GOLD™ (100 x 2.1 mm, 3 µm) or equivalent C18 column.
  • Mobile Phase A: 5 mM Ammonium Acetate in water.
  • Mobile Phase B: Methanol.
  • Gradient: A suitable gradient to achieve separation (e.g., 10% B to 95% B over 10 minutes).
  • Flow Rate: 400 µL/min.
  • Mass Spectrometer: Thermo Scientific TSQ Quantum Access or equivalent triple quadrupole mass spectrometer.
  • Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode.
  • Analysis Mode: Selected Reaction Monitoring (SRM) for targeted analysis. Precursor ions (protonated molecules) and characteristic product ions should be optimized for each analyte.

3. Data Analysis a. Identify and quantify analytes based on their specific precursor-to-product ion transitions and retention times. b. Use instrument-specific software for data processing and quantification.

Conclusion

The mass spectrometric fragmentation of methoxy-triazines is a predictable yet nuanced process governed by the interplay of the stable triazine core and its substituents. A thorough understanding of these fragmentation patterns, coupled with the appropriate choice of ionization technique and analytical methodology, empowers researchers to confidently identify and quantify these important compounds. The comparative data and detailed protocols provided in this guide serve as a robust foundation for the development and validation of analytical methods for methoxy-triazines in diverse applications, from pharmaceutical development to environmental monitoring.

References

  • IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine Notes. Available at: [Link]

  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available at: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]

  • (PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine. PubChem. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Triazine Derivative Analysis

For researchers and professionals in drug development and environmental analysis, the accurate quantification of triazine derivatives is paramount. These nitrogen-containing heterocyclic compounds, widely known for their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and environmental analysis, the accurate quantification of triazine derivatives is paramount. These nitrogen-containing heterocyclic compounds, widely known for their use as herbicides, also form the scaffold for various pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this class of molecules due to its versatility, robustness, and wide applicability.[1][2]

This guide eschews a one-size-fits-all template. Instead, it offers a deep dive into the strategic decisions and causal relationships that underpin successful HPLC method development for triazine derivatives. We will compare and contrast key methodological choices, supported by experimental insights, to empower you to build robust, efficient, and reliable analytical methods.

The Foundational Choice: Stationary Phase Selection

The heart of any HPLC separation is the column. The choice of stationary phase dictates the primary interaction mechanism with the analytes and is the most critical factor in achieving selectivity. For triazine derivatives, which span a range of polarities, several reversed-phase chemistries are viable, each with distinct advantages.

The Workhorse: C18 (Octadecylsilane) Columns

The C18 phase is the default starting point for most reversed-phase applications, and for good reason. It separates compounds primarily based on hydrophobicity.[3] Triazines, with their varied alkyl and chloro substituents, exhibit differential retention on C18 columns, making it a powerful tool for their separation.

Expert Insight: The causality here is the hydrophobic interaction between the non-polar alkyl chains of the C18 stationary phase and the less polar regions of the triazine molecules. For faster analyses without the high backpressures of sub-2 µm particles, consider columns packed with superficially porous particles (also known as core-shell technology).[3] These particles provide high efficiency at lower pressures, enabling rapid, high-resolution separations.[3]

The Alternative Selectivity: Phenyl Columns

When C18 columns fail to resolve structurally similar triazines or isomers, a phenyl-based stationary phase is an excellent alternative. These columns offer a unique selectivity profile due to the potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic triazine ring.[4]

Expert Insight: Phenyl columns have demonstrated superior selectivity for separating structural isomers of triazines where C18 columns provided insufficient resolution.[4] This alternative selectivity is a prime example of leveraging secondary interaction mechanisms to overcome challenging separations.

For Extreme Speed: Porous Graphitic Carbon (PGC) and High-Temperature HPLC

For high-throughput applications, speed is critical. Operating HPLC at elevated temperatures significantly reduces mobile phase viscosity, allowing for higher flow rates and dramatically shorter run times without excessive backpressure.[5][6] However, this requires thermally stable columns. Porous graphitic carbon (PGC) columns are exceptionally stable at high temperatures (up to 200 °C) and offer a unique retention mechanism based on polarizability.

Expert Insight: A PGC column operated at 160 °C can separate a mixture of triazines and their degradation products in under two minutes, a 5- to 10-fold increase in speed compared to conventional HPLC.[5][6] This approach is particularly effective for resolving a wide range of polarities due to the combination of high temperature, a solvent gradient, and the unique selectivity of the carbon phase.[6]

Table 1: Comparison of Common HPLC Columns for Triazine Analysis

Column TypePrimary InteractionKey AdvantagesBest Suited For
C18 (Octadecyl) HydrophobicVersatile, robust, widely available, excellent for general-purpose separations.Initial method development, separating triazines with differing alkyl substituents.
Phenyl Hydrophobic, π-π interactionsAlternative selectivity, excellent for aromatic and moderately polar compounds.Separating structural isomers, overcoming co-elution issues seen on C18.[4]
Porous Graphitic Carbon (PGC) Polarizability, charge-induced interactionsExtreme temperature stability, unique selectivity for polar and structural isomers.High-throughput screening, ultra-fast separations at elevated temperatures.[5][6]

Strategic Mobile Phase Optimization

The mobile phase is the active modulator of retention and selectivity in HPLC. Its composition must be carefully optimized to achieve the desired separation.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength, often leading to sharper peaks and lower backpressure. For triazines, ACN can also reduce the π-π interactions that may occur with phenyl stationary phases.[4]

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.

Expert Insight: Always begin method development by screening both ACN and methanol with your chosen column. A simple gradient run with each solvent will quickly reveal which provides a better overall separation profile for your specific set of triazine derivatives.

The Critical Role of pH

The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[7] Triazines are weakly basic, and their protonation state can be manipulated by adjusting the mobile phase pH.

Expert Insight: For consistent retention times and symmetrical peak shapes, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the pKa of the analytes. For triazines, operating in the slightly acidic to neutral pH range (e.g., pH 3-7) typically ensures they are in a single, uncharged form, leading to predictable and robust retention.[8]

cluster_start Method Development Workflow Analyte 1. Analyte Characterization (pKa, logP, UV spectra) Column_Screen 2. Column Screening (C18, Phenyl) Analyte->Column_Screen Selectivity Mobile_Phase_Opt 3. Mobile Phase Optimization (Solvent, pH, Gradient) Column_Screen->Mobile_Phase_Opt Resolution Detector_Opt 4. Detector Parameter Tuning (Wavelength, Ion Source) Mobile_Phase_Opt->Detector_Opt Sensitivity Validation 5. Method Validation (Linearity, Accuracy, Precision) Detector_Opt->Validation Robustness

Caption: A systematic workflow for HPLC method development.

Choosing the Right Detector: UV vs. MS

The choice of detector depends entirely on the analytical objective, from routine quality control to trace-level environmental monitoring.

UV/Diode Array Detection (DAD)

UV detection is the most common HPLC detection method.[9] It is robust, inexpensive, and suitable for analyzing concentrations in the parts-per-million (ppm) range. The triazine ring contains a chromophore that absorbs UV light strongly, typically around 220 nm.[10] A Diode Array Detector (DAD) is preferable as it acquires the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

Mass Spectrometry (MS/MS)

For ultimate sensitivity and selectivity, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the gold standard.[11] This technique can detect triazines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. Its selectivity allows for confident quantification even in highly complex matrices like wastewater or biological fluids.[12] Many regulatory methods, such as those from the EPA, mandate the use of MS detection for confirmation.[11][12]

Table 2: Comparison of HPLC Detection Methods for Triazine Analysis

FeatureUV / Diode Array Detector (DAD)Tandem Mass Spectrometry (MS/MS)
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity ~0.1 - 1 µg/mL (ppm)~0.1 - 1 ng/mL (ppb)
Selectivity Moderate; relies on chromatographic separation.Very High; provides structural confirmation.
Matrix Tolerance Susceptible to interferences from co-eluting compounds.Excellent; can distinguish analytes from matrix background.
Cost LowHigh
Complexity Simple to operate.Requires specialized training.

Experimental Protocols

The following protocols provide a starting point for method development. They are designed to be self-validating; successful separation and peak shape according to the system suitability criteria are inherent checks of the method's appropriateness.

Protocol 1: General Purpose RP-HPLC-DAD Method

This method is designed as a robust starting point for the analysis of several common triazine herbicides.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 90% B in 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 225 nm.

  • Sample Preparation: A stock solution of 1000 µg/mL of each triazine is prepared in acetonitrile.[3] This is then diluted with the initial mobile phase composition (70:30 A:B) to the desired working concentration.

  • Method Validation Parameters:

    • Linearity: Typically assessed over a range of 0.1 to 100 µg/mL.

    • LOD/LOQ: Determined by serial dilution; expected to be in the low µg/mL range.[13]

    • Accuracy/Precision: Assessed via replicate injections (n=6) of a known standard; RSDs should be <2%.[13]

Protocol 2: High-Throughput UHPLC-MS/MS Method for Trace Analysis

This method is optimized for speed and sensitivity, suitable for analyzing triazine residues in complex environmental samples.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each triazine must be determined by infusing individual standards.

  • Sample Preparation: Sample extraction is matrix-dependent. For water samples, Solid-Phase Extraction (SPE) using a C18 or polymeric sorbent is a common and effective pre-concentration step.[13][14]

  • Method Validation Parameters:

    • Linearity: Assessed over a range of 0.25 to 5 ng/mL.[11]

    • LOD/LOQ: Typically in the sub-ng/mL range.[13][15]

    • Accuracy/Precision: Assessed in the target matrix by spiking blank samples at multiple concentration levels. Recoveries of 80-110% with RSDs <15% are generally acceptable.[13]

cluster_decision Column & Detector Decision Matrix Goal Analytical Goal? Speed High Throughput? Goal->Speed Sensitivity Trace Level (ppb)? Goal->Sensitivity Isomers Structural Isomers? Goal->Isomers PGC_HT PGC Column High Temp Speed->PGC_HT Yes C18_UV C18 Column UV/DAD Speed->C18_UV No Sensitivity->C18_UV No MSMS UHPLC Column MS/MS Sensitivity->MSMS Yes Phenyl_UV Phenyl Column UV/DAD Isomers->Phenyl_UV Yes C18_MS C18 Column MS/MS Isomers->C18_MS No

Caption: Decision matrix for selecting the appropriate column and detector.

Conclusion

Developing a robust HPLC method for triazine derivatives is a systematic process rooted in the fundamental principles of chromatography. By understanding the causality behind the selection of the stationary phase, mobile phase, and detector, a scientist can move beyond simple protocol replication to intelligent method design. Starting with a versatile C18 column and a UV detector is a prudent approach for general analysis. For more demanding applications involving trace-level quantification, complex matrices, or rapid throughput, advanced techniques utilizing UHPLC, core-shell columns, high-temperature operation, and mass spectrometric detection provide powerful solutions. The protocols and comparative data presented herein serve as a foundation upon which tailored, high-quality analytical methods can be built.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
  • Chen, A., et al. (2022).
  • Thomas, D. (n.d.).
  • LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. PubMed.
  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Oxford Academic.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Development and validation of an HPLC-DAD method for the simultaneous determination of most common rice pesticides in paddy water systems.
  • Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides.
  • ResearchGate. (n.d.). Mobile phase optimization for the separation of some herbicide samples using HPLC.
  • PubMed. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect.
  • Phenomenex. (n.d.).
  • PubMed. (2024). Determination of triazines in water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC.
  • GMI - Trusted Laboratory Solutions. (n.d.). Pesticide Residue Analysis with HPLC.
  • Repositório Alice - Embrapa. (n.d.).
  • Acta Scientific. (2022).

Sources

Comparative

Technical Guide: CDMT vs. EDC/HOBt Coupling Efficiency

Executive Summary: The Verdict In the landscape of amide bond formation, EDC/HOBt has long served as the academic "gold standard" for reliability in small-scale synthesis. However, CDMT (2-Chloro-4,6-dimethoxy-1,3,5-tria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the landscape of amide bond formation, EDC/HOBt has long served as the academic "gold standard" for reliability in small-scale synthesis. However, CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) —often used with N-methylmorpholine (NMM)—has emerged as a superior alternative for process chemistry and scale-up .

  • Choose EDC/HOBt if: You are performing small-scale (<1g) discovery synthesis in dry organic solvents (DCM/DMF) and require a protocol with decades of literature precedence.

  • Choose CDMT/NMM if: You require green chemistry compliance (works in alcohols/water), are scaling up (lower cost, non-explosive reagents), or are coupling sterically hindered amino acids where carbodiimides struggle.

Mechanistic Deep Dive

Understanding the reaction kinetics and intermediate stability is crucial for selecting the right reagent.

EDC/HOBt: The Carbodiimide Route

EDC activates the carboxylic acid to form an unstable O-acylisourea. Without an additive, this intermediate rapidly rearranges to an unreactive N-acylurea (a major yield killer) or causes racemization via oxazolone formation. HOBt intercepts the O-acylisourea to form a less reactive, but more stereochemically stable, OBt-active ester.

Critical Flaw: The initial carbodiimide activation is highly sensitive to water. Hydrolysis of EDC to the urea byproduct competes with activation, necessitating anhydrous conditions.

CDMT: The Triazine Route

CDMT reacts with the carboxylate (activated by a tertiary amine, typically NMM) to form a superactive acyloxytriazine ester . This intermediate is unique: it is highly reactive toward amines but remarkably stable toward hydrolysis. This allows CDMT couplings to proceed in "wet" solvents or even pure water/alcohol mixtures, a feat impossible for EDC.

Visualizing the Pathways

The following diagram contrasts the direct activation of CDMT against the multi-step, rearrangement-prone pathway of EDC.

CouplingMechanism Acid_EDC Carboxylic Acid O_Acyl O-Acylisourea (Unstable High Energy) Acid_EDC->O_Acyl Activation Acid_CDMT Carboxylic Acid EDC EDC (Reagent) EDC->O_Acyl N_Acyl N-Acylurea (Dead End Side Product) O_Acyl->N_Acyl Rearrangement (Slow) OBt_Ester OBt-Active Ester (Chiral Shield) O_Acyl->OBt_Ester + HOBt (Fast) HOBt HOBt (Additive) HOBt->OBt_Ester Amide_EDC Target Amide OBt_Ester->Amide_EDC + Amine Triazine_Int Acyloxytriazine Intermediate (Hydrolysis Resistant) Acid_CDMT->Triazine_Int Activation (NMM driven) CDMT CDMT + NMM CDMT->Triazine_Int Amide_CDMT Target Amide Triazine_Int->Amide_CDMT + Amine (Concerted Mechanism)

Caption: Comparative reaction pathways. Note the EDC pathway's susceptibility to "Dead End" N-acylurea formation, whereas CDMT proceeds via a stable triazine intermediate.

Performance Metrics Comparison

The following data aggregates typical performance across peptide and small molecule synthesis.

MetricEDC / HOBtCDMT / NMMScientific Insight
Coupling Efficiency 70–95%85–99% CDMT excels with sterically hindered substrates (e.g., Aib, Val) where EDC kinetics slow down.
Racemization < 1.0% (with HOBt)< 0.5% The triazine intermediate maintains chiral integrity better than the OBt ester in most aprotic solvents.
Solvent Tolerance Strict Anhydrous (DCM, DMF)High (Alcohols, Water, EtOAc) Major Differentiator: CDMT allows green solvent use, reducing E-factor significantly.
Atom Economy LowModerateEDC generates large urea mass; HOBt is an additive. CDMT generates a recyclable triazine byproduct.
Scalability ModerateHigh HOBt is class 1 explosive (dry). CDMT is stable, crystalline, and cheap.[1]
Byproduct Removal Water wash (Urea is soluble)Acid/Base washCDMT byproduct (2-hydroxy-4,6-dimethoxy-1,3,5-triazine) is soluble in weak base or water.

Experimental Protocols

Protocol A: CDMT-Mediated Coupling (Recommended for Scale/Green Chemistry)

Principle: In situ generation of the active ester using N-methylmorpholine (NMM) as the HCl scavenger.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.1 equiv)

  • CDMT (1.0–1.1 equiv)

  • N-Methylmorpholine (NMM) (2.0–2.2 equiv)

  • Solvent: Methanol, Ethanol, or THF (0.1–0.5 M concentration)

Procedure:

  • Activation: Dissolve the Carboxylic Acid in the solvent at 0°C. Add CDMT.

  • Base Addition: Add NMM dropwise. Observation: A white precipitate (NMM·HCl) may form, or the solution may become slightly cloudy as the acyloxytriazine forms. Stir for 1 hour at 0°C.

  • Coupling: Add the Amine. Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Workup (Self-Validating):

    • Evaporate volatile solvents (if MeOH/EtOH used).

    • Redissolve residue in EtOAc.

    • Wash 1: 10% Citric Acid or 1N HCl (Removes unreacted amine and NMM).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and the hydroxytriazine byproduct ).

    • Wash 3: Brine.

    • Dry over MgSO₄ and concentrate.[2]

Protocol B: EDC/HOBt Coupling (Baseline Standard)

Principle: Carbodiimide activation with benzotriazole trapping.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC[3][4][5][6][7][8][9][10][11]·HCl (1.1–1.2 equiv)

  • HOBt (1.1–1.2 equiv)

  • Base: DIPEA or NMM (2.0–3.0 equiv if amine is a salt; 1.0 equiv if free base)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Dissolution: Dissolve Carboxylic Acid and HOBt in anhydrous DCM/DMF under Nitrogen atmosphere. Cool to 0°C.

  • Activation: Add EDC·HCl. Stir for 15–30 minutes. Mechanism: This allows the active OBt ester to form before the amine is introduced.

  • Coupling: Add the Amine (and Base if necessary). Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup:

    • Dilute with excess DCM or EtOAc.

    • Wash 1: 1N HCl (Removes EDC-urea and excess amine).

    • Wash 2: Saturated NaHCO₃ (Removes excess acid and HOBt).

    • Wash 3: Brine.

    • Dry and concentrate.[2]

Decision Matrix & Workflow

Use this logic flow to determine the appropriate reagent for your specific molecule.

SelectionMatrix Start Start: Select Coupling Strategy SolventCheck Is Anhydrous Solvent Possible? Start->SolventCheck StericCheck Is the Coupling Sterically Hindered? (e.g., Aib-Aib, N-Me amino acids) SolventCheck->StericCheck Yes (Dry DCM/DMF OK) UseCDMT Use CDMT / NMM (High Efficiency, Green Solvents) SolventCheck->UseCDMT No (Need Water/Alcohol) ScaleCheck Is Scale > 100g? StericCheck->ScaleCheck No (Standard Coupling) StericCheck->UseCDMT Yes (CDMT is superior for sterics) UseHATU Consider HATU/COMU (High Cost, Max Potency) StericCheck->UseHATU Extreme Difficulty ScaleCheck->UseCDMT Yes (Cost/Safety) UseEDC Use EDC / HOBt (Standard Protocol) ScaleCheck->UseEDC No (Discovery Scale)

Caption: Decision tree for reagent selection. CDMT is prioritized for green chemistry, scale, and steric hindrance.

References

  • Kamiński, Z. J. (1987).[1][12][13] "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][13][14][15][16][17] A New Coupling Reagent for Peptide Synthesis."[1][9][14][17] Synthesis.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • De Silvestri, A., et al. (2017). "Green Chemistry Approaches to Peptide Synthesis." Current Organic Chemistry.

  • Garrett, C. E., et al. (2002).[1] "New observations on peptide bond formation using CDMT." Tetrahedron Letters.

  • Sheehan, J. C., & Hess, G. P. (1955). "A New Method of Forming Peptide Bonds."[1][13] Journal of the American Chemical Society.

Sources

Validation

DMTMM vs. HATU in Peptide Synthesis: A Comparative Guide for the Modern Chemist

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, peptide purity, and the preservation of stereochemical integrity. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, peptide purity, and the preservation of stereochemical integrity. Among the vast arsenal of available reagents, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are two prominent contenders. While HATU has long been a go-to reagent for its high reactivity, a closer examination reveals distinct advantages offered by DMTMM, particularly in terms of racemization control, operational simplicity, and cost-effectiveness. This guide provides an in-depth, data-supported comparison to inform the discerning researcher.

At a Glance: Key Performance Metrics

FeatureDMTMMHATU
Racemization Control Superior, especially with racemization-prone residues.[1]Generally low, but can be higher than DMTMM in certain contexts.[1]
Coupling Efficiency High yields, comparable to other high-performance reagents.[2]Very high, particularly for sterically hindered amino acids.[3][4][5]
Solvent Compatibility Excellent in both organic and aqueous/alcoholic media.[6]Primarily used in polar aprotic solvents (e.g., DMF, NMP).[7]
Byproduct Removal Simplified due to water-soluble byproducts.[6]Can be complicated by the byproduct tetramethylurea.
Side Reactions Intramolecular cyclization of Asp/Glu residues.[8]Guanidinylation of the N-terminal amine.[9][10]
pH Dependence Effective without strict pH control.[11]Requires a non-nucleophilic base for optimal performance.[7]
Safety Profile Moderate skin sensitizer.Respiratory and skin sensitizer.
Cost-Effectiveness Generally more economical.[2]Typically more expensive.[12]

Delving into the Mechanism of Action

The efficacy of both DMTMM and HATU lies in their ability to activate the carboxylic acid of an N-protected amino acid, transforming it into a highly reactive species susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.

DMTMM's Activation Pathway:

DMTMM activates a carboxylic acid through the formation of a reactive triazinyl ester. The carboxylate anion attacks the electrophilic carbon of the triazine ring, displacing the morpholinium group. This active ester is then readily attacked by the amine, forming the desired peptide bond and releasing the water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct.[13]

DMTMM_Mechanism Carboxylic_Acid R-COOH Active_Ester Triazinyl Active Ester Carboxylic_Acid->Active_Ester Activation DMTMM DMTMM DMTMM->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Byproduct Water-Soluble Byproduct Active_Ester->Byproduct Amine H₂N-R' Amine->Peptide_Bond

Caption: DMTMM activates a carboxylic acid to form a reactive triazinyl ester.

HATU's Activation Cascade:

HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitates the formation of a highly reactive OAt-active ester. The carboxylate anion attacks the guanidinium carbon of HATU, leading to the formation of this active ester intermediate. The subsequent nucleophilic attack by the amine results in the formation of the peptide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[14]

HATU_Mechanism Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts HOAt + Tetramethylurea Active_Ester->Byproducts Amine H₂N-R' Amine->Peptide_Bond

Caption: HATU facilitates the formation of a highly reactive OAt-active ester.

Experimental Data: The Decisive Factor

A key advantage of DMTMM lies in its superior ability to suppress racemization, a critical factor in the synthesis of biologically active peptides. A study on the racemization of the notoriously sensitive amino acid phenylglycine (Phg) during solid-phase peptide synthesis (SPPS) provides compelling evidence.

Table 1: Comparative Racemization of Phenylglycine in SPPS

Coupling Reagent% Correct Diastereomer
DMTMM-BF4 Lower degree of racemization observed
HATU Higher degree of racemization observed

Data adapted from a study on phenylglycine racemization.[1]

This data clearly indicates that for challenging, racemization-prone couplings, DMTMM offers a significant advantage in maintaining the stereochemical integrity of the peptide product.

While direct head-to-head comparisons of coupling efficiency for a wide range of peptides are sequence-dependent, studies have shown DMTMM to be a highly effective coupling agent with yields and purity comparable to other high-performance reagents like PyBOP.[2]

Side Reactions: A Cautious Consideration

No coupling reagent is entirely without the potential for side reactions. Understanding these possibilities is crucial for optimizing reaction conditions and ensuring the desired product is obtained.

DMTMM: Under certain conditions, DMTMM can mediate the intramolecular cyclization of aspartic acid (Asp) and glutamic acid (Glu) residues to form succinimide and pyroglutamate derivatives, respectively.[8] This is a consideration when synthesizing peptides containing these acidic amino acids, particularly if they are followed by a flexible or sterically unhindered residue.

HATU: A well-documented side reaction associated with HATU and other guanidinium-based coupling reagents is the guanidinylation of the N-terminal amine of the peptide chain.[9][10] This occurs when the free amine attacks the electrophilic carbon of HATU, leading to a capped and unreactive peptide. This side reaction is more prevalent when HATU is used in excess or with prolonged reaction times.

Experimental Protocols: A Practical Guide

The following are representative protocols for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow:

SPPS_Workflow Start Resin with Free Amine Coupling Amino Acid Coupling (DMTMM or HATU) Start->Coupling Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 Capping Capping (Optional) (e.g., Ac₂O/Pyridine) Wash1->Capping Wash2 Wash (e.g., DMF, DCM) Capping->Wash2 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash2->Deprotection Wash3 Wash (e.g., DMF, DCM) Deprotection->Wash3 End Ready for Next Cycle Wash3->End

Caption: A typical workflow for a single cycle in Fmoc-based SPPS.

Protocol 1: DMTMM-Mediated Coupling

  • Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) for at least 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), DMTMM (3 equivalents), and DIPEA (6 equivalents) in NMP.

  • Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature. The coupling is typically complete within 2-3 minutes, as monitored by a negative ninhydrin test.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HATU-Mediated Coupling

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in the DMTMM protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Green Chemistry and Economic Considerations

DMTMM aligns well with the principles of green chemistry. Its ability to function in aqueous and alcoholic solutions reduces the reliance on hazardous organic solvents.[6] Furthermore, its byproducts are water-soluble, simplifying their removal and reducing the volume of organic waste generated during purification.[6]

From an economic standpoint, DMTMM is often a more cost-effective option compared to HATU, making it an attractive choice for large-scale peptide synthesis without compromising on quality.[2]

Conclusion

While both DMTMM and HATU are highly effective coupling reagents, DMTMM presents a compelling set of advantages for the modern peptide chemist. Its superior performance in minimizing racemization, particularly with sensitive amino acids, is a significant benefit for the synthesis of stereochemically pure peptides. The operational simplicity afforded by its compatibility with aqueous media, lack of stringent pH control, and the generation of water-soluble byproducts streamlines the synthesis and purification process. Coupled with its cost-effectiveness, DMTMM emerges as a robust, reliable, and economical alternative to HATU for a wide range of peptide synthesis applications. For researchers prioritizing stereochemical fidelity, ease of use, and sustainable practices, DMTMM is a superior choice that merits serious consideration.

References

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329.
  • Vertex AI Search. (2026). DMTMM: A Superior Choice for Peptide Coupling and Synthesis.
  • Online Inhibitor. (2026).
  • Online Inhibitor. (2026).
  • SciSpace. (n.d.). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).
  • Lin, T. H., et al. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(6), 4496–4505.
  • BenchChem. (2026).
  • BenchChem. (2025).
  • Online Inhibitor. (2026).
  • ACS Publications. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins.
  • De Luca, L., et al. (2000). 4-(4,6-Dimethoxy[1][3][15]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(02), 275-277.

  • Wikipedia. (n.d.). DMTMM.
  • ResearchGate. (2025). Approach to green chemistry of DMT-MM: Recovery and recycle of coproduct to chloromethane-free DMT-MM.
  • D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water.
  • Diva-portal.org. (n.d.).
  • American Laboratory. (2008).
  • Tzani, A., et al. (2017).
  • Miller, S. J., et al. (2018). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 83(15), 8350-8359.
  • MDPI. (2023).
  • National Institutes of Health. (2020). Evolution of green chemistry and its multidimensional impacts: A review.
  • Mtoz Biolabs. (n.d.).
  • ACS Publications. (2018). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • ResearchGate. (2025). 4-(4,6-Dimethoxy[1][3][15]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis.

  • TEDx Talks. (2021, November 5). Green chemistry, sustainability, and environmental impact | Loyd Bastin | TEDxWidenerUniversity [Video]. YouTube.
  • ResearchGate. (2017).
  • Materiom. (2023, October 30). Interview: Dr.

Sources

Comparative

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Triazine vs. Carbodiimide Coupling Reagents

In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide research, the creation of an amide bond is a cornerstone reaction. The choice of coupling reagent is a critical decision that profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide research, the creation of an amide bond is a cornerstone reaction. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, downstream processing, and ultimately, project costs. For decades, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) have been the workhorses of amide synthesis. However, triazine-based reagents, exemplified by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful alternatives.

This guide provides an in-depth, field-proven comparison of these two classes of reagents. We will move beyond simple catalog specifications to analyze the causality behind experimental choices, focusing on the practical cost-benefit trade-offs that researchers, scientists, and drug development professionals face daily.

The Chemistry of Carbodiimide Coupling Reagents

Carbodiimides have long been favored for their accessibility and the vast body of literature supporting their use.[1][2] Their function is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

Mechanism of Action: A Double-Edged Sword

The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][4][5][6] This intermediate can then react with an amine to form the desired amide and a urea byproduct.

However, the high reactivity of the O-acylisourea intermediate is also its primary weakness. It is notoriously unstable and prone to two unproductive pathways:

  • Hydrolysis: In aqueous environments, the intermediate can be hydrolyzed, regenerating the starting carboxylic acid.[4][5]

  • N-acylurea Formation: The intermediate can rearrange via an intramolecular O-to-N acyl transfer, forming a stable N-acylurea that is unreactive and acts as a significant impurity.[1]

Furthermore, activation of α-amino acids with carbodiimides can lead to the formation of an oxazolone intermediate, which is a primary cause of racemization at the stereocenter.[7] To mitigate these issues, additives such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are almost always required. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[4][8]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Unstable Intermediate) R-COOH->O-Acylisourea + EDC EDC Carbodiimide (EDC) Amide Desired Amide O-Acylisourea->Amide + R-NH2 N-Acylurea N-Acylurea Byproduct O-Acylisourea->N-Acylurea Rearrangement NHS_Ester NHS Active Ester (More Stable) O-Acylisourea->NHS_Ester + NHS NHS_Ester->Amide + R-NH2 R-NH2 Amine NHS Additive (NHS)

Caption: Carbodiimide activation and subsequent reaction pathways.

Key Players & Their Niches
  • EDC (Water-Soluble): The reagent of choice for bioconjugation in aqueous buffers.[1][4] Its key advantage is that both the reagent and its urea byproduct are water-soluble, allowing for easy removal during aqueous workup.[2] However, its use often requires careful pH control, typically in the acidic range of 4.5-6.0 for efficient activation, a condition where the amine nucleophile is partially protonated and less reactive.[2][5][9]

  • DCC (Organic-Soluble): A low-cost option for standard organic synthesis.[2] Its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which simplifies purification in solution-phase synthesis via simple filtration.[4][8] This same property, however, makes it entirely unsuitable for solid-phase peptide synthesis (SPPS), as the precipitated DCU clogs resins and filters.

The Chemistry of Triazine Coupling Reagents

Triazine-based reagents, particularly DMTMM, represent a newer generation of coupling agents designed to overcome many of the limitations of carbodiimides. They are lauded for their high efficiency, low racemization, and operational simplicity.[1]

Mechanism of Action: Clean and Efficient

The mechanism of DMTMM is straightforward and highly efficient. The carboxylic acid attacks the electron-deficient triazine ring of DMTMM, displacing N-methylmorpholine (NMM). This forms a highly activated triazinyl ester. This active ester is then readily attacked by the amine nucleophile to yield the desired amide. The byproducts, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and NMM, are water-soluble and easily removed.[10][11][12]

A key advantage of this mechanism is the absence of a rearrangement pathway to a stable, unreactive byproduct, leading to cleaner reaction profiles and higher yields.

Experimental_Workflow Start Start: Z-Phe-OH + H-Gly-OMe·HCl Setup_EDC Arm A: EDC/NHS Coupling - Dissolve reactants in DCM - Add DIPEA, EDC, NHS - Stir at 0°C to RT Start->Setup_EDC Setup_DMTMM Arm B: DMTMM Coupling - Dissolve reactants in THF/MeOH - Add DIPEA, DMTMM - Stir at RT Start->Setup_DMTMM Workup Parallel Workup - Aqueous Extraction (HCl, NaHCO3, Brine) - Dry (Na2SO4), Filter, Concentrate Setup_EDC->Workup Setup_DMTMM->Workup Purification Purification - Flash Chromatography Workup->Purification Analysis Analysis & Validation Purification->Analysis Yield 1. Determine Isolated Yield Analysis->Yield Purity 2. Assess Purity (¹H NMR) Analysis->Purity Racemization 3. Quantify Racemization (Chiral HPLC) Analysis->Racemization

Caption: Comparative experimental workflow for coupling reagents.

Objective:

To compare the coupling efficiency and racemization suppression of EDC/NHS versus DMTMM in the formation of the dipeptide Z-Phe-Gly-OMe.

Materials:
  • N-α-carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • EDC·HCl

  • NHS

  • DMTMM

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

  • Standard workup reagents (1N HCl, sat. NaHCO₃, brine)

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Protocol Arm A: EDC/NHS Coupling
  • In a round-bottom flask, dissolve Z-Phe-OH (1.0 equiv), H-Gly-OMe·HCl (1.1 equiv), and NHS (1.2 equiv) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 equiv) to neutralize the hydrochloride salt.

  • Add EDC·HCl (1.2 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

Protocol Arm B: DMTMM Coupling
  • In a separate flask, dissolve Z-Phe-OH (1.0 equiv) and H-Gly-OMe·HCl (1.1 equiv) in a suitable solvent like THF or a THF/Methanol mixture.

  • Add DIPEA (2.2 equiv). Note: An extra equivalent of base is often used with DMTMM to neutralize the NMM·HCl that can form.

  • Add DMTMM (1.2 equiv) to the mixture.

  • Stir at room temperature for 2-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

Workup and Purification (for both arms):
  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

  • Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analysis and Validation:
  • Yield: Determine the mass of the purified Z-Phe-Gly-OMe and calculate the isolated yield for each method.

  • Purity: Analyze the product by ¹H NMR to confirm its identity and purity.

  • Racemization: Analyze the purified product using a suitable chiral HPLC method to determine the diastereomeric excess (d.e.) and quantify the level of racemization.

Conclusion and Recommendations

The choice between triazine and carbodiimide coupling reagents is not merely a matter of price, but a strategic decision based on the specific needs of a project.

Choose Carbodiimides (EDC/DCC) when:

  • Budget is the primary constraint: For routine syntheses with robust, non-sensitive substrates, the low upfront cost of carbodiimides is compelling.

  • Performing bioconjugation in aqueous media: EDC remains the industry standard for conjugating molecules to proteins and other biomolecules in solution.

  • The protocol is well-established and optimized: If a carbodiimide-based procedure is already known to work well for a specific transformation, there may be little incentive to change.

Choose Triazines (DMTMM) when:

  • High yield and purity are paramount: For projects involving valuable or scarce materials, maximizing the yield in the coupling step is critical for overall cost-effectiveness.

  • The substrate is prone to racemization: DMTMM's mechanism inherently minimizes racemization, making it the superior choice for stereochemically sensitive syntheses. [1]* Simplified workflow and speed are required: The ability to run the reaction in a single pot without additives or pH control, combined with a simple aqueous workup, significantly accelerates the discovery and development process.

  • Working with challenging or sterically hindered substrates: The high reactivity of the triazinyl active ester often succeeds where other reagents fail.

Ultimately, while carbodiimides have a secure place in the chemist's toolbox, triazine reagents like DMTMM offer a more robust, efficient, and often more valuable solution for modern chemical synthesis, where the true cost of a reaction is measured not just in dollars per gram, but in time, purity, and the probability of success.

References

  • Gironi, B., Gavioli, A., et al. (2021). Efficient Triazine Derivatives for Collagenous Materials Stabilization. National Institutes of Health (NIH). Available at: [Link]

  • Schiavinato, A., et al. (n.d.). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Luxembourg Bio Technologies. Available at: [Link]

  • Schiavinato, A., et al. (n.d.). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers. Available at: [Link]

  • AAPPTec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

  • SigutLabs. (2022). Reagent of the month - March- DMTMM. Available at: [Link]

  • Gironi, B., Gavioli, A., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • AAPPTec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Anims, T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Wikipedia. (n.d.). DMTMM. Available at: [Link]

Sources

Validation

A Comparative Guide to the Green Chemistry Metrics of Triazine-Mediated Synthesis

This guide provides a comprehensive analysis of the green chemistry metrics associated with triazine-mediated synthesis, offering a comparative perspective for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the green chemistry metrics associated with triazine-mediated synthesis, offering a comparative perspective for researchers, scientists, and professionals in drug development. We will delve into the quantitative assessment of synthetic routes, moving beyond traditional yield-focused evaluations to a more holistic view of environmental impact and process efficiency. The protocols and data presented herein are grounded in established green chemistry principles to empower informed decision-making in the design of sustainable synthetic methodologies.

The Imperative for Green Chemistry in Triazine Synthesis

Triazines and their derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and material science due to their diverse biological activities and versatile chemical properties. However, classical synthetic routes to these heterocycles often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, contributing to a significant environmental burden. Green chemistry offers a framework to mitigate these challenges by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The efficacy of a "green" synthetic route is not merely a qualitative assessment but can be quantified through a series of metrics. These metrics provide a standardized basis for comparing the environmental performance of different synthetic pathways.

Key Green Chemistry Metrics: A Quantitative Overview

Before comparing specific synthetic routes, it is crucial to understand the primary metrics used in our analysis. These metrics provide a quantitative foundation for evaluating the "greenness" of a chemical process.

MetricFormulaDescriptionIdeal Value
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.100%
E-Factor (Environmental Factor) Total mass of waste (kg) / Mass of product (kg)A simple and widely used metric that quantifies the amount of waste generated per unit of product.0
Process Mass Intensity (PMI) Total mass input (kg) / Mass of product (kg)A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain amount of product.1
Solvent Intensity (SI) Total mass of solvent (kg) / Mass of product (kg)A metric that specifically focuses on the contribution of solvents to the overall mass intensity of a process.0

These metrics, when used in conjunction, provide a comprehensive picture of the resource utilization and waste generation of a synthetic process.

Comparative Analysis of Triazine Synthesis Routes

To illustrate the application of these metrics, we will compare a classical and a contemporary, greener approach to the synthesis of a substituted 1,3,5-triazine.

  • Route A: Classical Cyanuric Chloride-Based Synthesis. This traditional method often involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with amines. While effective, this route can generate significant waste streams.

  • Route B: Modern Catalyst-Mediated Cyclotrimerization. This approach utilizes a catalyst to facilitate the cyclotrimerization of nitriles or other precursors. These methods often offer higher atom economy and can be performed under milder conditions.

Quantitative Comparison of Green Chemistry Metrics

The following table provides a hypothetical but representative comparison of the two routes for the synthesis of a model triazine derivative.

MetricRoute A: Classical SynthesisRoute B: Greener SynthesisJustification
Atom Economy (AE) ~60-70%>95%Route A involves the displacement of chlorine atoms, generating stoichiometric amounts of chloride salts as byproducts. Route B, a cyclotrimerization, theoretically incorporates all reactant atoms into the final product.[1]
E-Factor 10-20<1-5The higher E-Factor in Route A is due to the generation of inorganic salts and the use of larger volumes of solvents for reaction and purification.[2]
Process Mass Intensity (PMI) 50-10010-20Route A often requires multiple steps, each with its own workup and purification, leading to a higher overall mass input. Route B is often a one-pot synthesis, significantly reducing the PMI.
Solvent Intensity (SI) 40-805-15The use of high-boiling point solvents and extensive purification steps in Route A contributes to a high solvent intensity. Route B can often be performed in greener solvents or even under solvent-free conditions.[3]
Reaction Conditions High temperatures, long reaction timesMilder conditions, shorter reaction times (e.g., microwave or sonochemical assistance)Greener methods often employ energy-efficient techniques like microwave irradiation or sonochemistry to accelerate reactions and reduce energy consumption.[3][4][5]

Workflow for Green Chemistry Assessment of Triazine Synthesis

The following diagram illustrates a systematic workflow for evaluating the green chemistry metrics of a triazine synthesis protocol.

G cluster_0 Phase 1: Synthesis Design & Execution cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Metric Calculation cluster_3 Phase 4: Comparative Analysis Define Synthetic Route Define Synthetic Route Select Reagents & Solvents Select Reagents & Solvents Define Synthetic Route->Select Reagents & Solvents Execute Synthesis Execute Synthesis Select Reagents & Solvents->Execute Synthesis Isolate & Purify Product Isolate & Purify Product Execute Synthesis->Isolate & Purify Product Measure Mass of All Inputs Measure Mass of All Inputs Execute Synthesis->Measure Mass of All Inputs Measure Mass of Product Measure Mass of Product Isolate & Purify Product->Measure Mass of Product Calculate Atom Economy Calculate Atom Economy Measure Mass of Product->Calculate Atom Economy Calculate Total Mass of Waste Calculate Total Mass of Waste Measure Mass of All Inputs->Calculate Total Mass of Waste Calculate PMI Calculate PMI Measure Mass of All Inputs->Calculate PMI Calculate SI Calculate SI Measure Mass of All Inputs->Calculate SI Calculate E-Factor Calculate E-Factor Calculate Total Mass of Waste->Calculate E-Factor Compare with Alternatives Compare with Alternatives Calculate Atom Economy->Compare with Alternatives Calculate E-Factor->Compare with Alternatives Calculate PMI->Compare with Alternatives Calculate SI->Compare with Alternatives

Caption: A workflow for the green assessment of a synthetic route.

Detailed Experimental Protocol: A Greener, Microwave-Assisted Triazine Synthesis

This protocol details a microwave-assisted synthesis of 2,4,6-trisubstituted-1,3,5-triazines via the cyclotrimerization of nitriles, a method that exemplifies several green chemistry principles.[3][6]

Objective: To synthesize a 2,4,6-trisubstituted-1,3,5-triazine with high atom economy, low E-factor, and reduced reaction time.

Materials:

  • Aromatic nitrile (e.g., benzonitrile)

  • Catalyst (e.g., Y(OTf)3 or a supported Lewis acid)

  • Microwave reactor

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the aromatic nitrile (1.0 mmol) and the catalyst (0.05 mmol). Rationale: The use of a catalytic amount of a Lewis acid avoids the generation of stoichiometric waste associated with many classical methods.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times and energy consumption compared to conventional heating methods.[3]

  • Workup and Purification: After the reaction is complete, allow the vial to cool to room temperature. Add a small amount of water to the crude mixture to precipitate the product. Collect the solid product by vacuum filtration and wash with cold ethanol. Rationale: This simple precipitation and filtration workup minimizes the use of organic solvents for extraction and purification.

  • Recrystallization (if necessary): If further purification is required, recrystallize the solid product from a minimal amount of hot ethanol.

  • Characterization: Confirm the structure and purity of the synthesized triazine derivative using standard analytical techniques (e.g., NMR, MS, and melting point).

Comparative Reaction Pathway Diagram

The following diagram contrasts the classical and greener synthetic pathways, highlighting the differences in waste generation.

G cluster_0 Route A: Classical Synthesis cluster_1 Route B: Greener Synthesis A_start Cyanuric Chloride + 3 R-NH2 A_product Trisubstituted Triazine A_start->A_product A_waste 3 HCl (waste) A_start->A_waste stoichiometric byproduct B_start 3 R-CN B_product Trisubstituted Triazine B_start->B_product cyclotrimerization B_catalyst Catalyst B_product->B_catalyst catalyst recovered

Caption: Comparison of classical and greener triazine synthesis pathways.

Conclusion: Embracing a Quantitative Approach to Green Synthesis

The adoption of green chemistry metrics is essential for the objective evaluation and improvement of synthetic routes for triazines and other important chemical entities. By moving beyond a singular focus on reaction yield and embracing a more holistic assessment that includes atom economy, E-factor, and process mass intensity, the chemical community can drive the development of more sustainable and environmentally responsible manufacturing processes. The greener, catalyst-mediated cyclotrimerization of nitriles serves as a compelling example of how the application of green chemistry principles can lead to significant improvements in efficiency and waste reduction. As the demand for complex molecules continues to grow, the integration of these quantitative metrics into the core of synthetic design will be paramount in shaping a more sustainable chemical future.

References

  • OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • Arques, A., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). The E-Factor in Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Atom economy. Retrieved from [Link]

  • Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-59. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]

  • Zhang, X., & Gao, Y. F. (2026). Triazine Covalent Organic Framework-Anchored Fe for Efficient Electrocatalytic Oxygen Reduction Reaction. Journal of Power and Energy Engineering, 14, 67-76. Retrieved from [Link]

  • Scientific Research Publishing. (2026). Triazine Covalent Organic Framework-Anchored Fe for Efficient Electrocatalytic Oxygen Reduction Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Retrieved from [Link]

  • ResearchGate. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Retrieved from [Link]

  • ACS Publications. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7044-7053. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of chloro-triazines vs methoxy-triazines

An In-Depth Technical Guide to the Reactivity Profile of Chloro-Triazines vs. Methoxy-Triazines[1][2] Executive Summary: The Triazine "Rheostat" In drug development and complex organic synthesis, 1,3,5-triazines serve as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Chloro-Triazines vs. Methoxy-Triazines[1][2]

Executive Summary: The Triazine "Rheostat"

In drug development and complex organic synthesis, 1,3,5-triazines serve as indispensable scaffolds.[2][3][4] However, the choice between a fully chlorinated core (Cyanuric Chloride, TCT ) and a methoxy-functionalized variant (e.g., CDMT ) is not merely about substitution patterns—it is a choice of electrophilic potential .

  • Chloro-Triazines (TCT): Represent "Raw Potential." They are highly electrophilic, enabling sequential substitution of up to three nucleophiles. Reactivity is controlled kinetically by temperature.

  • Methoxy-Triazines (CDMT): Represent "Tuned Precision." The methoxy groups donate electron density into the ring via resonance, dampening the electrophilicity of the remaining chlorine. This makes CDMT ideal for specific activation tasks (e.g., amide coupling) where TCT would be too aggressive or non-selective.

This guide objectively compares these two classes, providing the mechanistic grounding and experimental protocols necessary to select the right tool for your synthetic pathway.

Mechanistic Foundation: Tuning Reactivity

The reactivity of triazines is governed by Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) .[1][5] The rate-determining step is the attack of the nucleophile to form a Meisenheimer complex (anionic intermediate), followed by the expulsion of the leaving group (Cl⁻).
The Substituent Effect

The critical differentiator is how substituents on the ring affect the energy of the transition state:

  • Chlorine (Inductive Withdrawal -I > Resonance +R): In TCT, three chlorine atoms strongly withdraw electron density (Inductive effect), making the ring highly electron-deficient and susceptible to nucleophilic attack.

  • Methoxy (Resonance Donation +R > Inductive -I): When a chlorine is replaced by a methoxy group, the oxygen lone pair donates electron density into the

    
    -system. This raises the LUMO energy of the ring, stabilizing it against further nucleophilic attack.
    

The "Stepwise Deactivation" Phenomenon: Every substitution of a Cl with an electron-donating group (like OMe or NR2) makes the next substitution roughly 100-1000x slower , requiring higher temperatures to proceed.

Comparative Analysis: TCT vs. CDMT

Quantitative Reactivity & Stability
FeatureCyanuric Chloride (TCT) 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Electrophilicity High .[1] Reacts with amines at 0°C.Moderate .[6] Reacts with amines/carboxylates at RT.
Leaving Group 3 x Cl (Good leaving groups).1 x Cl (Good); 2 x OMe (Poor leaving groups).
Selectivity Low. Requires strict temperature control to prevent over-substitution.High. Mono-reactive at the C-Cl site.
Hydrolysis Risk High . Hydrolyzes in moist air to Cyanuric Acid (inactive solid).Low . Stable in open air; hydrolyzes slowly in water.
Primary Application Scaffold building (Linkers, ADCs, combinatorial libraries).Activation reagent (Peptide coupling via DMT-MM).
Handling Store under inert gas (Ar/N2). Cold storage recommended.Store at RT.[7] Hygroscopic but chemically stable.
The Temperature Rule (TCT Specific)

Because TCT is so reactive, chemoselectivity is achieved purely by thermodynamics.

  • Substitution 1: 0°C to 5°C

  • Substitution 2: Room Temperature (20–25°C)

  • Substitution 3: Reflux (>60°C)

Mechanism of Action Visualization

TriazineReactivity TCT Cyanuric Chloride (TCT) (High Electrophilicity) Mono Mono-Substituted (Intermediate Reactivity) TCT->Mono Nucleophile 1 @ 0°C Di Di-Substituted (Low Reactivity) Mono->Di Nucleophile 2 @ RT CDMT CDMT (Methoxy-Deactivated) Mono->CDMT If Nuc = OMe Tri-Substituted Tri-Substituted Di->Tri-Substituted Nucleophile 3 @ Reflux Activated Active Ester/Amide (Coupling Product) CDMT->Activated R-COO- / Amine Activation (RT)

Figure 1: The "Reactivity Cascade" of Cyanuric Chloride vs. the targeted reactivity of CDMT.

Experimental Protocols

Protocol A: Controlled Sequential Substitution of TCT

Use Case: Creating a bi-functional linker with two different amines.

Safety: TCT is a lachrymator and skin irritant. Handle in a fume hood.

  • Preparation: Dissolve TCT (1.0 eq) in acetone or THF. Cool the solution to 0°C using an ice bath.

  • First Addition (The Kinetic Phase):

    • Add Amine A (1.0 eq) and DIPEA (1.05 eq) dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 5°C. Exotherms will cause di-substitution (impurity).

    • Stir at 0°C for 2 hours. Monitor by TLC (hexane/EtOAc).

  • Second Addition (The Thermodynamic Phase):

    • Allow the mixture to warm to Room Temperature (20°C) .

    • Add Amine B (1.0 eq) and DIPEA (1.1 eq).

    • Stir at RT for 4–12 hours.

  • Workup: Pour into ice water. The di-substituted product often precipitates.[1] Filter and wash with cold water.

Protocol B: CDMT-Mediated Amide Coupling (Synthesis of DMT-MM)

Use Case: Activating a sterically hindered carboxylic acid for peptide coupling.

Rationale: CDMT reacts with N-methylmorpholine (NMM) to form the DMT-MM salt in situ, which is the actual activating agent. This avoids the handling issues of TCT.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 eq) in THF or DCM.

    • Add CDMT (1.1 eq) and N-Methylmorpholine (NMM) (1.2 eq).

    • Stir at RT for 1–2 hours. A white precipitate (NMM-HCl) may form, indicating the formation of the active triazinyl ester.

  • Coupling:

    • Add the Amine (1.0 eq) to the mixture.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with water. Extract with EtOAc.

    • Wash with 1M citric acid (to remove unreacted CDMT/DMT-MM products) and saturated NaHCO3.

Field Insights & Troubleshooting

Solvent Effects[8][9][10]
  • TCT: Aprotic solvents (Acetone, THF, Dioxane) are best. Avoid alcohols for the first step unless you intend to form an ether.

  • CDMT: Compatible with alcohols (methanol/ethanol) because the OMe exchange is degenerate (OMe replaces OMe).

Common Pitfalls
  • "The Hydrolysis Trap": Storing TCT in a loosely capped bottle will result in partial hydrolysis to cyanuric acid. Always check the melting point (TCT mp: 145°C) before use. If the mp is <140°C, recrystallize from CCl4 or toluene.

  • "Over-Reaction": If obtaining a mixture of mono- and di-substituted products with TCT at 0°C, your addition rate is too fast. The local concentration of amine exceeds the TCT concentration, driving the second reaction. Slow down addition.

References

  • Blotny, G. (2006).[8] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][2][9] A new coupling reagent for peptide synthesis."[9] Tetrahedron Letters, 26(24), 2901-2904. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983. Link

  • BenchChem. (2025).[2][8] "Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)." BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 135484260, 2,4,6-Trichloro-1,3,5-triazine." Link

Sources

Validation

Infrared spectroscopy (IR) bands of triazine ring vibrations

Comparative Guide: IR Spectral Profiling of Triazine Isomers for Drug Discovery Executive Summary In medicinal chemistry, the triazine core serves as a privileged scaffold, appearing in diverse pharmacophores from antima...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: IR Spectral Profiling of Triazine Isomers for Drug Discovery

Executive Summary

In medicinal chemistry, the triazine core serves as a privileged scaffold, appearing in diverse pharmacophores from antimalarials (Cycloguanil) to anticonvulsants (Lamotrigine). However, distinguishing between the symmetric (1,3,5-), asymmetric (1,2,4-), and vicinal (1,2,3-) isomers during synthesis and quality control is critical due to their distinct biological activities and metabolic profiles.

This guide provides a technical comparison of the Infrared (IR) spectral signatures of the 1,3,5-triazine scaffold against its isomeric alternatives. We analyze vibrational modes, provide a validated experimental protocol for nitrogen-rich heterocycles, and evaluate the necessity of complementary Raman spectroscopy for definitive core validation.

Part 1: Comparative Analysis of Triazine Isomers

The primary challenge in analyzing triazines is differentiating the C=N and C=C stretching vibrations, which heavily overlap with other aromatic signals. The distinction lies in the symmetry-driven selection rules that govern the intensity of specific bands.

The Standard: 1,3,5-Triazine (s-Triazine)[1]
  • Symmetry:

    
     (High symmetry).
    
  • IR Profile: Due to its center of inversion (in the planar form) and high symmetry, the "breathing" mode (simultaneous expansion of the ring) is IR inactive (dipole moment change

    
     0). It is, however, strongly Raman active.
    
  • Key IR Bands:

    • Quadrant Stretching (Doubly Degenerate): 1500–1600 cm⁻¹ (Strong). This is the diagnostic "fingerprint" for the s-triazine ring.

    • Out-of-Plane Deformation: ~810 cm⁻¹ (Sharp, Strong).

    • Ring Breathing: Absent or very weak in IR (appears ~990 cm⁻¹ in Raman).

The Alternative: 1,2,4-Triazine (as-Triazine)
  • Symmetry:

    
     (Lower symmetry).
    
  • IR Profile: The loss of symmetry breaks the selection rules seen in the 1,3,5-isomer. Modes that were forbidden (inactive) in s-triazine become allowed.

  • Key IR Bands:

    • Ring Stretching: Multiple bands in the 1500–1600 cm⁻¹ region due to the inequivalence of the C=N bonds.

    • Ring Breathing: Becomes IR active (medium intensity) around 1000–1050 cm⁻¹.

    • Deformation: Broader bands in the 700–800 cm⁻¹ region.[1]

The Vicinal: 1,2,3-Triazine (v-Triazine)
  • Symmetry:

    
    .
    
  • IR Profile: Rare in drug scaffolds but distinct. The adjacent nitrogens create a strong dipole, leading to intense N=N character in the vibrational modes.

  • Key IR Bands:

    • N=N/C=N Coupling: Complex multiplet structures in the double-bond region (1550–1650 cm⁻¹).

Summary Table: Vibrational Fingerprints[3]
Feature1,3,5-Triazine (Symmetric) 1,2,4-Triazine (Asymmetric) Benzene (Reference)
Symmetry Group



C=N / C=C Stretch 1530–1580 cm⁻¹ (Strong, Sharp)1500–1600 cm⁻¹ (Split/Broad)1450–1600 cm⁻¹
Ring Breathing IR Inactive (Raman strong @ ~992 cm⁻¹)IR Active (~1050 cm⁻¹)IR Inactive
Out-of-Plane Bend ~810 cm⁻¹ (Diagnostic)750–800 cm⁻¹~670 cm⁻¹
Dipole Moment 0 D (Non-polar core)~1.2–1.6 D (Polar)0 D

Part 2: Technical Deep Dive & Causality

Why Symmetry Matters in Drug QC

In drug development, confirming the integrity of the triazine ring is essential. If you are synthesizing a 1,3,5-triazine derivative (e.g., a melamine analogue), the appearance of a strong band near 1000 cm⁻¹ in the IR spectrum is a "Red Flag." It suggests either:

  • Isomerization: The ring has rearranged to a less symmetric form (1,2,4-).

  • Ring Opening: The aromaticity has been broken.

  • Contamination: Presence of a precursor with lower symmetry.

The "Mutual Exclusion" Principle: For the 1,3,5-triazine core, vibrational modes cannot be both IR and Raman active if the molecule has a center of inversion.

  • Use IR to track the C=N bonds (functionalization check).

  • Use Raman to validate the core scaffold (ring breathing check).

Part 3: Experimental Protocol

This protocol is designed for solid-state analysis of nitrogen-rich heterocycles, minimizing moisture interference (hygroscopicity of triazines).

Method: Attenuated Total Reflectance (ATR) FTIR
  • Why ATR? KBr pellets are prone to water absorption (O-H stretch @ 3400 cm⁻¹), which obscures amine (N-H) stretches common in triazine drugs. ATR (Diamond/ZnSe crystal) eliminates this matrix effect.

Step-by-Step Workflow
  • Instrument Purge:

    • Purge the FTIR bench with dry nitrogen for 15 minutes prior to scanning. Triazine derivatives often have N-H groups that H-bond with atmospheric moisture, broadening peaks.

  • Background Collection:

    • Collect an air background (32 scans, 4 cm⁻¹ resolution). Note: Ensure the ATR anvil is fully retracted.

  • Sample Loading:

    • Place ~5 mg of the solid analyte onto the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp. Triazine crystals are hard/brittle; poor contact yields noisy spectra in the fingerprint region (600–1400 cm⁻¹).

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for weak overtone bands).

  • Post-Processing:

    • Apply ATR Correction (refractive index correction) if comparing against library transmission spectra. ATR intensities differ from transmission intensities at lower wavenumbers.

Part 4: Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying a triazine isomer using vibrational spectroscopy.

TriazineID Start Unknown Triazine Sample IR_Scan Step 1: FTIR Scan (1500-1600 cm⁻¹) Start->IR_Scan Check_CN Strong C=N Stretch Observed? IR_Scan->Check_CN Check_Breathing Step 2: Check 950-1050 cm⁻¹ Region Check_CN->Check_Breathing Yes Not Triazine/Low Conc Not Triazine/Low Conc Check_CN->Not Triazine/Low Conc No Breathing_Result Band Presence? Check_Breathing->Breathing_Result Isomer_124 Likely 1,2,4-Triazine (Asymmetric) (Breathing Mode IR Active) Breathing_Result->Isomer_124 Medium/Strong Band Raman_Conf Step 3: Raman Confirmation (Look for ~992 cm⁻¹) Breathing_Result->Raman_Conf No/Weak Band Isomer_135 Likely 1,3,5-Triazine (Symmetric) (Breathing Mode IR Inactive) Raman_Conf->Isomer_135 Strong Sharp Peak

Caption: Decision tree for differentiating triazine isomers using complementary IR and Raman data.

References

  • ChemicalBook. (n.d.). 1,3,5-Triazine IR Spectrum and Properties. Retrieved from

  • Thastum, B. D., et al. (1999).[2] The High-Resolution Infrared Spectrum of 1,2,4-Triazine Vapor between 550 and 1700 cm⁻¹.[2] Journal of Molecular Spectroscopy. Retrieved from

  • TeamChem. (2025). Types of Triazine and Their Differences. Retrieved from

  • University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman) - Selection Rules. Retrieved from

  • MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivatives. Retrieved from

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-Methoxy-1,3,5-triazine and related compounds. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the quantity of the substance being handled, its physical form (solid or solution), and the potential for aerosol generation. The fundamental principle is to create a barrier between you and the chemical, mitigating the routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Visualizing Your PPE Strategy

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE. This diagram emphasizes a risk-based assessment for each stage of your workflow.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 2-Methoxy-1,3,5-triazine weighing Weighing Solid start->weighing Small Scale solution Preparing Solution start->solution Small to Medium Scale reaction Running Reaction/ Work-up start->reaction All Scales spill Spill Cleanup start->spill ppe_medium Enhanced PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (double-gloved) - Fume Hood weighing->ppe_medium solution->ppe_medium ppe_high Full Protection: - Chemical Goggles & Face Shield - Chemical Resistant Apron - Nitrile Gloves (double-gloved) - Respiratory Protection (N95/P100) - Fume Hood/Glove Box reaction->ppe_high spill_kit Spill Kit: - Absorbent Material - Waste Bags - Full PPE as per ppe_high spill->spill_kit ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves

Caption: A risk-based workflow for selecting appropriate PPE when handling 2-Methoxy-1,3,5-triazine.

Recommended Personal Protective Equipment

Based on the hazard profile of analogous triazine compounds, the following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solids Tightly fitting safety goggles.Chemical-resistant, impervious gloves (e.g., Nitrile).Standard lab coat.Use in a well-ventilated area or fume hood to avoid dust inhalation.[5] If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[6]
Preparing solutions Tightly fitting safety goggles. A face shield is recommended if there is a splash hazard.[7]Chemical-resistant, impervious gloves (e.g., Nitrile).[8]Standard lab coat.Work in a chemical fume hood.
Running reactions and work-up Tightly fitting safety goggles and a face shield.[7]Chemical-resistant, impervious gloves (e.g., Nitrile). Consider double-gloving.Chemical-resistant apron over a lab coat.[9]All operations should be conducted in a chemical fume hood.
Handling waste and disposal Tightly fitting safety goggles.Chemical-resistant, impervious gloves (e.g., Nitrile).[8]Lab coat.Handle in a well-ventilated area.

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[9]

Doffing (Taking Off) PPE
  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.

  • Lab Coat: Unfasten your lab coat and roll it outwards, away from your body, to contain any potential contamination on the exterior.

  • Eye and Face Protection: Remove your face shield and then your goggles.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7][10]

Operational and Disposal Plans

Handling Procedures
  • Ventilation: Always handle 2-Methoxy-1,3,5-triazine in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling solids to minimize dust exposure.[6][5][11]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][7] Do not breathe dust or vapors.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly after handling.[10]

Disposal Plan
  • Waste Classification: All waste contaminated with 2-Methoxy-1,3,5-triazine, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.[7]

  • Disposal: Dispose of all chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[2][5][7] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing the appropriate PPE as outlined for "Full Protection," collect the spilled material with an absorbent, non-combustible material and place it in a sealed container for disposal.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific work. A strong safety culture is the foundation of innovative research.

References

  • Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • Material Safety Data Sheet. (2017, August 18). Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine. Retrieved from [Link]

  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Chemos GmbH & Co. KG. Retrieved from [Link]

  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Retrieved from [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. Retrieved from [Link]

  • University of Nebraska - Lincoln Extension. Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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